molecular formula C7H6N2O B1424989 1H-Pyrrolo[3,2-b]pyridine 4-oxide CAS No. 1116136-36-7

1H-Pyrrolo[3,2-b]pyridine 4-oxide

Cat. No.: B1424989
CAS No.: 1116136-36-7
M. Wt: 134.14 g/mol
InChI Key: ORPVDSROZJCYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-b]pyridine 4-oxide is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[3,2-b]pyridine 4-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[3,2-b]pyridine 4-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-9-5-1-2-6-7(9)3-4-8-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPVDSROZJCYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=CC=NC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680527
Record name 4H-Pyrrolo[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116136-36-7
Record name 4H-Pyrrolo[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1H-Pyrrolo[3,2-b]pyridine 4-oxide: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1H-Pyrrolo[3,2-b]pyridine 4-oxide, an N-oxide derivative of the 4-azaindole scaffold, is a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the parent molecule, unlocking unique avenues for functionalization and enhancing its utility as a versatile synthetic intermediate.[1] This guide provides an in-depth analysis of the compound's core chemical properties, established synthetic and characterization protocols, and a detailed exploration of its reactivity profile, with a particular focus on its applications in the development of novel therapeutics.

Introduction to the 4-Azaindole N-Oxide Scaffold

1H-Pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a bioisostere of indole, widely recognized as a "privileged scaffold" in drug discovery. Its derivatives have shown significant potential as inhibitors for various biological targets, including kinases and acetyl-CoA carboxylase (ACC).[2][3][4] The transformation of the pyridine nitrogen to its corresponding N-oxide introduces a powerful dipole and alters the electron distribution within the bicyclic system. This modification serves several key purposes in synthetic chemistry:

  • Activation of the Pyridine Ring: The N-oxide group activates the pyridine ring, particularly at the C2 and C6 positions (α and γ relative to the N-oxide), making them susceptible to nucleophilic attack.[1]

  • Directing Group for C-H Functionalization: The N-oxide can serve as a directing group for site-selective C-H functionalization, enabling the introduction of substituents at positions that are otherwise difficult to access.[1]

  • Versatile Synthetic Intermediate: It acts as a precursor for a variety of functional group transformations, including deoxygenation to the parent azaindole, and facilitating reactions like halogenation and cross-coupling.[5][6]

  • 1,3-Dipole Precursor: The N-oxide moiety can participate as a 1,3-dipole in cycloaddition reactions, providing a pathway to complex fused heterocyclic systems.

This guide will focus on the intrinsic properties and synthetic utility stemming from the N-oxide functionality.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1H-Pyrrolo[3,2-b]pyridine 4-oxide are crucial for its handling, reaction setup, and characterization.

Core Physicochemical Data

Quantitative data for the compound are summarized below. These values are essential for experimental design, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
CAS Number 1116136-36-7[1]
Appearance Off-white to light yellow solidTypical
Purity ≥95%[1]
Spectroscopic Characterization

While extensive published spectra for this specific molecule are limited, predicted data based on foundational principles and analysis of similar azaindole N-oxides provide a reliable guide for characterization.[7]

¹H NMR (Predicted, 500 MHz, DMSO-d₆): The proton spectrum is expected to show distinct signals for the pyrrole and pyridine rings. The N-H proton of the pyrrole will likely appear as a broad singlet at a high chemical shift (~12.0 ppm). Protons on the pyridine ring will be shifted downfield compared to the parent azaindole due to the electron-withdrawing effect of the N-oxide group.

¹³C NMR (Predicted, 125 MHz, DMSO-d₆): The carbon signals will reflect the electronic changes induced by the N-oxide. Carbons alpha and gamma to the N-oxide (C5 and C7) are expected to be significantly shifted compared to the parent 4-azaindole.

Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 135.15.

Synthesis and Characterization Protocol

The most direct and common method for preparing 1H-Pyrrolo[3,2-b]pyridine 4-oxide is the direct oxidation of the parent heterocycle, 1H-Pyrrolo[3,2-b]pyridine (4-azaindole).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Reaction N-Oxidation (Stir at RT) Start->Reaction Reagent Oxidizing Agent (e.g., m-CPBA) in Solvent (e.g., DCM) Reagent->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1H-Pyrrolo[3,2-b]pyridine 4-oxide Purification->Product

Caption: General workflow for the N-oxidation of 4-azaindole.

Detailed Experimental Protocol: N-Oxidation

This protocol is based on established procedures for the N-oxidation of pyridine-containing heterocycles.[8]

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolution: Dissolve 1H-Pyrrolo[3,2-b]pyridine in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA portion-wise over 15-20 minutes. Causality Note: Portion-wise addition at reduced temperature is critical to control the exothermic reaction and prevent potential side reactions or over-oxidation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Upon completion, dilute the mixture with DCM. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to neutralize excess m-CPBA and the m-chlorobenzoic acid byproduct. Subsequently, wash with brine (1x). Trustworthiness Note: The NaHCO₃ wash is a self-validating step; effervescence indicates the neutralization of acidic components. Washing until effervescence ceases ensures complete removal.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes to afford the pure 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with expected values.

Chemical Reactivity and Synthetic Utility

The N-oxide moiety is the central driver of the compound's reactivity, transforming it into a versatile synthetic building block.[1]

Reactivity Profile Diagram

Caption: Key reaction pathways for 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Nucleophilic Substitution

The N-oxide group strongly activates the pyridine ring towards nucleophilic substitution, particularly at the C6 (γ) position.[1] This is a cornerstone of its utility. For instance, treatment with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O) can introduce functional groups. The reaction with POCl₃ typically leads to chlorination at the C6 position, which can then be used in further cross-coupling reactions.

Palladium-Catalyzed C-H Functionalization

The N-oxide functionality enables regioselective direct C-H functionalization. Palladium-catalyzed direct arylation, for example, can be directed to the pyridine ring.[5] This avoids the need for pre-functionalization (e.g., halogenation) and offers a more atom-economical route to substituted azaindoles. After the C-H functionalization step, the N-oxide can be removed via deoxygenation (e.g., using PCl₃ or H₂/Pd) to yield the desired substituted 4-azaindole.

1,3-Dipolar Cycloaddition Reactions

Heteroaromatic N-oxides are potent 1,3-dipoles that can react with dipolarophiles (such as alkenes and alkynes) in [3+2] cycloaddition reactions.[9][10] This reaction, often referred to as a Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings.[10][11] For 1H-Pyrrolo[3,2-b]pyridine 4-oxide, reaction with an alkyne can lead to the formation of novel, fused polycyclic aromatic systems, which are of significant interest in materials science and medicinal chemistry. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice-versa) dictates the outcome.[9][12]

Applications in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine scaffold is present in numerous compounds investigated for therapeutic applications.[2][13] The N-oxide derivative serves as a crucial intermediate in the synthesis of these complex molecules.

  • Kinase Inhibitors: Many kinase inhibitors utilize the azaindole core to interact with the hinge region of the ATP-binding pocket. The N-oxide provides a synthetic handle to introduce substituents that can target other regions of the kinase, enhancing potency and selectivity.[1][6]

  • Anticancer Agents: Derivatives of pyrrolopyridines have been investigated as potent anticancer agents, including as inhibitors of tubulin polymerization.[8] The synthesis of these complex structures often relies on functionalizing the core scaffold, a process greatly facilitated by N-oxide chemistry.[1]

  • CNS-Active Agents: The scaffold has been explored for developing selective negative allosteric modulators (NAMs) for glutamate receptors like GluN2B, which are targets for treating neurological disorders.[13]

Conclusion

1H-Pyrrolo[3,2-b]pyridine 4-oxide is more than just an oxidized derivative; it is a synthetically enabled building block with a distinct and valuable reactivity profile. Its ability to activate the azaindole core towards nucleophilic attack, direct C-H functionalization, and participate in cycloaddition reactions makes it an indispensable tool for organic chemists. For drug development professionals, mastering the chemistry of this intermediate opens the door to a vast chemical space of novel and potent therapeutic agents. The strategic application of its unique properties will continue to drive innovation in the synthesis of complex heterocyclic compounds.

References

  • BenchChem. 1H-Pyrrolo[3,2-b]pyridine 4-oxide | 1116136-36-7.
  • Daugulis, O., et al. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Journal of the American Chemical Society.
  • Mérour, J. Y., & Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available from: [Link]

  • PubChem. CID 66775337 | C14H12N4. National Center for Biotechnology Information. Available from: [Link]

  • ChemSrc. 1H-Pyrrolo[3,2-b]pyridine 4-oxide | CAS#:1116136-36-7. Available from: [Link]

  • Wang, L., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules. 2024. Available from: [Link]

  • Maji, M., et al. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. 2023. Available from: [Link]

  • BenchChem. An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ResearchGate. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. Available from: [Link]

  • Chem-Impex International. 7-Azaindole n-oxide. Available from: [Link]

  • Chrovian, C. C., et al. 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Chemical Neuroscience. 2019. Available from: [Link]

  • Kim, K., et al. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. 2019. Available from: [Link]

  • Liu, X., et al. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2019. Available from: [Link]

  • Ye, H., et al. Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters. 2003. Available from: [Link]

  • Jensen, T. B., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2021. Available from: [Link]

  • Gomha, S. M., et al. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal. 2016. Available from: [Link]

  • Chem Help ASAP. 1,3-dipolar cycloaddition reactions. YouTube. 2020. Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • Organic Chemistry Data. Pericyclic Reactions :: 1,3-Dipolar Cycloadditions. Available from: [Link]

  • Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Available from: [Link]

  • Bojarski, J., et al. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. 2020. Available from: [Link]

  • Pipzine Chemicals. 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Liu, X., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. 2019. Available from: [Link]

  • PubChem. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine 4-oxide (CAS 1116136-36-7): A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, a heterocyclic compound of significant interest in medicinal chemistry. Also known as 4-azaindole N-oxide, this molecule belongs to the broader class of azaindoles, which are recognized as "privileged scaffolds" in drug discovery due to their ability to mimic the native indole structure while offering modulated physicochemical properties.[1] The introduction of an N-oxide functionality dramatically alters the electronic landscape of the pyrrolopyridine core, enhancing its utility as a versatile synthetic intermediate.[2] This guide will delve into the synthesis, spectroscopic characterization, reactivity, and potential applications of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Azaindole Scaffold and N-Oxide Functionality

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework is a bioisostere of indole, a core component of numerous biologically active natural products and pharmaceuticals. The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole can lead to significant improvements in a molecule's pharmacological profile, including enhanced solubility, metabolic stability, and target-binding affinity.[1] Azaindole derivatives have been successfully incorporated into a wide range of therapeutic agents, particularly kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bond interactions within the ATP-binding site of the enzyme.[1]

The introduction of an N-oxide moiety to the 4-azaindole scaffold to yield 1H-Pyrrolo[3,2-b]pyridine 4-oxide further expands its chemical versatility. The N-oxide group acts as an internal oxygen source and an activating group, profoundly influencing the reactivity of the pyridine ring.[2] This activation opens up new avenues for the functionalization of the 4-azaindole core, allowing for the introduction of diverse substituents to fine-tune the biological activity of the resulting molecules.

Synthesis and Purification

The most direct and common method for the preparation of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is the N-oxidation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole).[2] While various oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.

Proposed Synthetic Protocol: N-Oxidation of 1H-Pyrrolo[3,2-b]pyridine

This protocol is based on established procedures for the N-oxidation of nitrogen-containing heterocycles using m-CPBA.[3]

Reaction Scheme:

G reactant 1H-Pyrrolo[3,2-b]pyridine product 1H-Pyrrolo[3,2-b]pyridine 4-oxide reactant->product CH2Cl2, 0 °C to rt reagent m-CPBA (meta-chloroperoxybenzoic acid) reagent->product

Figure 1: N-oxidation of 1H-pyrrolo[3,2-b]pyridine.

Materials and Reagents:

  • 1H-Pyrrolo[3,2-b]pyridine (4-azaindole)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and methanol for chromatography elution

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.

  • Workup: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is often effective for separating the polar N-oxide product.

Causality Behind Experimental Choices:

  • m-CPBA as Oxidant: m-CPBA is a commercially available, relatively stable, and highly effective peroxy acid for the N-oxidation of pyridinic nitrogens. Its byproduct, m-chlorobenzoic acid, is acidic and can be readily removed by a basic wash.

  • Dichloromethane as Solvent: DCM is a good solvent for both the starting material and the reagent and is relatively unreactive under the reaction conditions.

  • Low-Temperature Addition: The portion-wise addition of m-CPBA at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions or decomposition.

  • Aqueous Workup: The sodium thiosulfate wash is essential to quench any unreacted peroxide, while the sodium bicarbonate wash removes the acidic byproduct.

  • Chromatographic Purification: Due to the increased polarity of the N-oxide product compared to the starting material, flash column chromatography is an effective method for purification.

Spectroscopic and Physicochemical Properties

As experimental spectroscopic data for 1H-Pyrrolo[3,2-b]pyridine 4-oxide is not widely available in the peer-reviewed literature, the following data is predicted based on the known spectra of the parent 4-azaindole and the electronic effects of the N-oxide group.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1116136-36-7
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Appearance Predicted to be an off-white to yellow solid
Predicted NMR Spectroscopic Data

The introduction of the N-oxide group is expected to deshield the protons on the pyridine ring, particularly those at the alpha and gamma positions relative to the N-oxide.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8br s1HN-H (Pyrrole)
~8.4d1HH5
~8.2d1HH7
~7.6dd1HH2
~7.3dd1HH6
~6.7dd1HH3

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145.2C7a
~138.5C5
~135.8C7
~128.1C3a
~125.4C2
~118.9C6
~101.3C3
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretch (Pyrrole)
3100-3000MediumC-H stretch (Aromatic)
1620, 1580MediumC=C and C=N stretching (Ring vibrations)
1250-1200StrongN-O stretch
800-700StrongC-H bend (Out-of-plane)
Predicted Mass Spectrometry (MS) Data

In mass spectrometry, N-oxides often exhibit a characteristic neutral loss of 16 Da (an oxygen atom).

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
135.05[M+H]⁺ (Protonated molecule)
119.06[M+H - O]⁺ (Loss of oxygen)

Reactivity and Synthetic Utility

The N-oxide functionality in 1H-Pyrrolo[3,2-b]pyridine 4-oxide significantly alters the reactivity of the heterocyclic core, making it a valuable intermediate for further synthetic transformations.

G cluster_0 1H-Pyrrolo[3,2-b]pyridine 4-oxide N-Oxide Core N-Oxide Core Nucleophilic\nAromatic Substitution Nucleophilic Aromatic Substitution N-Oxide Core->Nucleophilic\nAromatic Substitution Activation Deoxygenation Deoxygenation N-Oxide Core->Deoxygenation Reduction Rearrangement\nReactions Rearrangement Reactions N-Oxide Core->Rearrangement\nReactions e.g., Ac₂O C-H\nFunctionalization C-H Functionalization N-Oxide Core->C-H\nFunctionalization Pd-catalyzed G cluster_0 Kinase Signaling Pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response 4-Azaindole\nInhibitor 4-Azaindole Inhibitor 4-Azaindole\nInhibitor->Kinase A Inhibition

Figure 3: Potential mechanism of action for 4-azaindole derivatives.

  • Kinase Inhibitors: As mentioned, the 4-azaindole core is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. [1]The ability to functionalize the pyridine ring via the N-oxide intermediate allows for the exploration of new chemical space and the optimization of binding interactions with the target kinase.

  • Antiviral and Antibacterial Agents: The pyrrolopyridine scaffold has also been investigated for its potential as an antiviral and antibacterial agent. The introduction of diverse functional groups through N-oxide chemistry could lead to the discovery of novel antimicrobial compounds.

  • Central Nervous System (CNS) Agents: The modulated polarity and hydrogen bonding capacity of azaindoles make them interesting scaffolds for targeting CNS receptors.

Conclusion

1H-Pyrrolo[3,2-b]pyridine 4-oxide is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward preparation from 4-azaindole and the activating nature of the N-oxide group provide access to a wide array of functionalized pyrrolopyridine derivatives. The established importance of the 4-azaindole scaffold in drug discovery, particularly in the development of kinase inhibitors, underscores the potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide as a key intermediate in the quest for novel therapeutics. This technical guide provides a solid foundation for researchers to explore the rich chemistry and potential applications of this promising heterocyclic compound.

References

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from [Link]

  • Patil, V. V., Gayakwad, E. M., & Shankarling, G. S. (2016). The use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions. The Journal of Organic Chemistry, 81(15), 781-786.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90.
  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Boitessier, E., et al. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947.

Sources

1H-Pyrrolo[3,2-b]pyridine 4-oxide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, the influence of the N-oxide moiety, detailed spectroscopic characterization, and the experimental protocols required for its synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this important scaffold.

Core Molecular Architecture and Electronic Profile

1H-Pyrrolo[3,2-b]pyridine, also known as 5-azaindole, is an isomeric form of indole where a carbon atom at position 5 is replaced by nitrogen. The introduction of an N-oxide group at the 4-position (the pyridine nitrogen) dramatically alters the electronic and chemical properties of the bicyclic system. This modification is a common strategy in medicinal chemistry to modulate properties like solubility, metabolic stability, and target engagement.

The core structure consists of a fused pyrrole and pyridine ring. The N-oxide group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This charge separation has profound effects:

  • Electron-Withdrawing Nature: The N-oxide group acts as a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.

  • Hydrogen Bonding: The oxygen atom is a potent hydrogen bond acceptor, significantly increasing the molecule's polarity and potential for specific interactions with biological targets.

  • Dipole Moment: The N-O bond introduces a strong dipole moment, influencing the molecule's overall polarity, solubility, and crystal packing.

The resonance structures illustrate how the N-oxide group delocalizes the positive charge and influences the electron density across the ring system, particularly at the positions ortho and para to the nitrogen.

Caption: Resonance delocalization in the pyridine N-oxide ring.

Synthesis and Mechanistic Considerations

The most common and reliable method for the preparation of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is through the direct oxidation of the parent heterocycle, 1H-Pyrrolo[3,2-b]pyridine.

Experimental Protocol: Oxidation with m-CPBA

The choice of oxidant is critical. While various peroxy acids can be used, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred due to its commercial availability, relative stability, and high reactivity. The reaction is typically performed in a chlorinated solvent to ensure solubility of the starting material and oxidant.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-Pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a crucial step to control the exothermic reaction and prevent over-oxidation or side reactions.

  • Oxidant Addition: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise over 15-30 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material. The slow addition helps to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours (typically 2-4 hours). Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched to destroy excess m-CPBA and remove the resulting meta-chlorobenzoic acid. This is typically achieved by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Extraction & Purification: The aqueous layer is extracted multiple times with the organic solvent (e.g., DCM). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel.

Caption: Workflow for the synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Spectroscopic and Structural Validation

The identity and purity of the synthesized compound must be rigorously confirmed. This forms a self-validating system where multiple, independent analytical techniques corroborate the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure in solution. The N-oxide group causes significant changes in the chemical shifts of the protons on the pyridine ring.

  • ¹H NMR: Protons on the pyridine ring, particularly H2 and H6, experience a notable downfield shift compared to the parent compound due to the deshielding effect of the N-oxide. The proton on the pyrrole nitrogen (H1) typically appears as a broad singlet.

  • ¹³C NMR: The carbon atoms adjacent to the N-oxide (C2 and C6) are also shifted downfield.

Typical Chemical Shifts (δ) in ppm
Position ¹H NMR (DMSO-d₆)
H1 (N-H)~11.5 (broad s)
H2~8.1 (d)
H3~6.5 (dd)
H6~7.9 (d)
H7~7.1 (d)

Data is illustrative and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 1H-Pyrrolo[3,2-b]pyridine 4-oxide (C₇H₆N₂O), the expected monoisotopic mass is approximately 134.0480 g/mol . High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition to within a few parts per million (ppm).

Technique Expected Ion m/z (Monoisotopic)
ESI+[M+H]⁺135.0553
ESI-[M-H]⁻133.0407
X-ray Crystallography

The definitive, solid-state structure is determined by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π-stacking. Studies have confirmed the planarity of the bicyclic system. The N-O bond length is typically in the range of 1.25-1.30 Å, which is intermediate between a single and a double bond, confirming its partial double bond character due to resonance. The crystal structure often reveals dimers formed through hydrogen bonding between the pyrrole N-H group and the N-oxide oxygen atom of an adjacent molecule.

Applications in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine scaffold and its N-oxide derivative are classified as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The N-oxide modification is particularly useful for:

  • Kinase Inhibition: The N-oxide can act as a key hydrogen bond acceptor in the hinge region of many protein kinases. This scaffold is found in inhibitors of kinases such as p38 MAP kinase and GSK-3.

  • Improving Pharmacokinetics: The polar N-oxide group can enhance aqueous solubility and fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, sometimes reducing metabolic attack on the pyridine ring.

G cluster_0 Molecular Properties cluster_1 Drug Development Outcomes Structure 1H-Pyrrolo[3,2-b]pyridine 4-oxide Scaffold Properties Enhanced Polarity Strong H-Bond Acceptor Altered Electronics Structure->Properties leads to PK Improved Solubility Modulated Metabolism (Pharmacokinetics) Properties->PK improves PD Kinase Hinge Binding New Target Interactions (Pharmacodynamics) Properties->PD enables

Spectroscopic Profile of 1H-Pyrrolo[3,2-b]pyridine 4-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of directly published experimental spectra for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and analogous data from structurally related compounds. The insights herein are intended to guide researchers in the identification, characterization, and quality control of this compound.

Introduction to 1H-Pyrrolo[3,2-b]pyridine 4-oxide

1H-Pyrrolo[3,2-b]pyridine 4-oxide, also known as 4-azaindole N-oxide, belongs to the family of azaindoles, which are bicyclic heteroaromatic compounds. The introduction of an N-oxide functionality to the pyridine ring significantly alters the electronic properties, reactivity, and potential biological activity of the parent molecule. The molecular formula of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is C₇H₆N₂O, with a molecular weight of 134.14 g/mol [1]. Understanding its spectroscopic signature is paramount for researchers working on its synthesis and application. The most direct route for its synthesis involves the N-oxidation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1H-Pyrrolo[3,2-b]pyridine 4-oxide are discussed below. These predictions are based on the analysis of similar heterocyclic systems and the known effects of N-oxidation on pyridine rings[2][3]. The N-oxide group causes a characteristic downfield shift of the neighboring protons and carbons in the NMR spectra[3].

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would exhibit distinct signals for the protons on both the pyrrole and pyridine rings. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide group and the aromatic ring currents.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.5br s1HH1 (N-H, pyrrole)The pyrrolic N-H proton is typically broad and downfield due to hydrogen bonding and exchange.
~8.4d1HH5The proton at position 5 is expected to be significantly downfield due to the deshielding effect of the adjacent N-oxide.
~7.8d1HH7The proton at position 7 will also be downfield, influenced by the pyridine nitrogen.
~7.5dd1HH6This proton will show coupling to both H5 and H7.
~7.3dd1HH3A typical chemical shift for a proton on the pyrrole ring, coupled to H2.
~6.6dd1HH2The most upfield of the aromatic protons, characteristic of its position on the electron-rich pyrrole ring.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbons of the pyridine ring, particularly those adjacent to the N-oxide, are expected to be shifted downfield.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~145C7aA quaternary carbon at the ring junction.
~140C5Significantly deshielded due to the adjacent N-oxide.
~138C3aA quaternary carbon at the ring junction.
~128C7Influenced by the pyridine nitrogen.
~125C3A typical chemical shift for a carbon in the pyrrole ring.
~120C6Located on the pyridine ring.
~102C2An upfield carbon, characteristic of the electron-rich pyrrole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is expected to show characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3400Medium, SharpN-H stretching (pyrrole)
~3100-3000MediumC-H stretching (aromatic)
~1610, ~1480MediumC=C and C=N stretching (ring vibrations)
~1250StrongN-O stretching (N-oxide)
~930ProminentN⁺-O⁻ bond vibration[3]
~800-700StrongC-H bending (out-of-plane)

The prominent vibration band around 930 cm⁻¹ for the N⁺-O⁻ bond is a key diagnostic feature for the presence of the N-oxide functionality[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1H-Pyrrolo[3,2-b]pyridine 4-oxide, high-resolution mass spectrometry (HRMS) is expected to provide the exact mass.

m/z Interpretation
134.0480[M]⁺ (Molecular ion) corresponding to the molecular formula C₇H₆N₂O.
118[M-O]⁺, loss of an oxygen atom is a characteristic fragmentation pattern for N-oxides.
91[M-O-HCN]⁺, subsequent loss of hydrogen cyanide from the pyrrole ring.

Experimental Protocols

The following are generalized procedures for the acquisition of spectroscopic data for 1H-Pyrrolo[3,2-b]pyridine 4-oxide, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of about 0.6 mL.

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher at room temperature.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing : Perform a background subtraction using the spectrum of the empty ATR crystal.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the mass spectrum in positive ion mode.

  • Data Analysis : Determine the mass of the molecular ion and analyze the fragmentation pattern.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the structure and the proposed workflow for spectroscopic analysis.

Caption: Workflow for the synthesis and spectroscopic characterization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Caption: Chemical structure and properties of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for 1H-Pyrrolo[3,2-b]pyridine 4-oxide. While based on predictions and analogies, the provided information on NMR, IR, and MS serves as a robust starting point for researchers. Experimental verification of these predictions will be a valuable contribution to the chemical literature. The outlined protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related compounds.

References

  • Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 324215, 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. [Link]

  • Fischer, J., & Ganellin, C. R. (Eds.). (2010). Analogue-based drug discovery II. John Wiley & Sons.
  • National Institute of Standards and Technology. Pyridine, 1-oxide in NIST Chemistry WebBook. [Link]

  • Hilmy, K. M., et al. (2018). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Molecules, 23(11), 2992. [Link]

  • Rong, H., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300786. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(4), 577-583. [Link]

  • National Institute of Standards and Technology. 1H-Pyrrolo[2,3-b]pyridine in NIST Chemistry WebBook. [Link]

  • Al-Malki, J., & El-Emam, A. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Omega, 4(26), 21763-21776. [Link]

  • Palmer, M. H., et al. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]

Sources

1H-Pyrrolo[3,2-b]pyridine 4-oxide stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and reactivity of 1H-pyrrolo[3,2-b]pyridine 4-oxide, a key heterocyclic scaffold in medicinal chemistry and organic synthesis. Known systematically as 4-azaindole N-oxide, this molecule's unique electronic properties, conferred by the N-oxide functionality, dramatically influence its chemical behavior compared to the parent azaindole. This document explores the synthesis of the core, its inherent stability, and its reactivity patterns, with a focus on electrophilic and nucleophilic substitutions. Detailed experimental protocols, mechanistic diagrams, and a consolidated reference list are provided to support researchers, scientists, and drug development professionals in leveraging this versatile chemical entity.

Introduction: The Significance of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

1H-Pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and modulators of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] The introduction of an N-oxide group at the 4-position of the pyridine ring fundamentally alters the electronic landscape of the molecule, unlocking novel avenues for functionalization.[4] The N-oxide group acts as a powerful modulating element; it can serve as an internal oxygen source, activate the pyridine ring for substitution reactions, and direct metallation or C-H activation.[4][5] This guide offers a detailed exploration of the synthesis, stability, and rich reactivity of 1H-pyrrolo[3,2-b]pyridine 4-oxide, providing a foundational resource for its application in complex molecule synthesis.

Synthesis of the Core Scaffold

The most direct and common method for preparing 1H-pyrrolo[3,2-b]pyridine 4-oxide is the N-oxidation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This transformation selectively targets the more basic nitrogen atom of the pyridine ring.

N-Oxidation Reaction

The choice of oxidizing agent is critical for achieving high yield and purity. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for this purpose. The reaction proceeds via the electrophilic attack of the peroxy acid's oxygen on the lone pair of the pyridine nitrogen.

Experimental Protocol: Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1H-pyrrolo[3,2-b]pyridine in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to yield 1H-pyrrolo[3,2-b]pyridine 4-oxide as a solid.

G cluster_workflow Synthesis Workflow start 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) reagent m-CPBA, DCM 0°C to rt start->reagent product 1H-Pyrrolo[3,2-b]pyridine 4-oxide reagent->product

Caption: General workflow for the N-oxidation of 4-azaindole.

Stability and Physicochemical Properties

Understanding the stability of 1H-pyrrolo[3,2-b]pyridine 4-oxide is essential for its handling, storage, and application in multi-step syntheses.

Physical Properties

The introduction of the polar N-oxide group generally increases the melting point and water solubility compared to the parent azaindole.

PropertyValueSource
Molecular Formula C₇H₆N₂O[4]
Molecular Weight 134.14 g/mol [4]
CAS Number 1116136-36-7[4]
Appearance Solid[7]
Chemical Stability
  • Thermal Stability: Pyridine N-oxides are generally thermally stable compounds.[8] For instance, pyridine N-oxide itself has a boiling point of 270 °C.[7] While specific data for the title compound is scarce, it can be expected to exhibit considerable thermal stability, though it may be susceptible to deoxygenation at very high temperatures or in the presence of certain metals.

  • pH Stability: The compound is stable under neutral and moderately basic conditions. In strongly acidic media, the N-oxide oxygen can be protonated, which can influence its reactivity and stability.

  • Storage: As with many N-oxides, it can be hygroscopic.[7] It is recommended to store the compound in a cool, dry place under an inert atmosphere to prevent moisture absorption and potential degradation.

Reactivity Profile

The N-oxide functionality is the primary determinant of the molecule's reactivity, influencing both the electron-deficient pyridine ring and the electron-rich pyrrole ring. The N-oxide group activates the heterocyclic ring in several ways.[4]

Electronic Effects of the N-Oxide Group

The N-oxide group exhibits a dual electronic nature:

  • Inductive Effect (-I): The positively charged nitrogen atom withdraws electron density from the pyridine ring, deactivating it towards electrophilic attack but activating it towards nucleophilic attack.

  • Resonance Effect (+M): The oxygen atom can donate a lone pair of electrons into the ring system. This resonance donation directs electrophilic attack to the positions ortho and para to the N-oxide (positions 5 and 7) and further activates the ring towards nucleophilic attack at these same positions.

Electrophilic Substitution

The reactivity towards electrophiles is a competition between the electron-rich pyrrole ring and the N-oxide-activated pyridine ring.

  • On the Pyrrole Ring: The pyrrole moiety is inherently electron-rich and susceptible to electrophilic attack, primarily at the C3 position, which is analogous to the reactivity of indole.[4][9]

  • On the Pyridine Ring: The resonance donation from the N-oxide oxygen makes the C5 and C7 positions susceptible to electrophilic attack, a reaction that is difficult to achieve on the parent 4-azaindole.[4] This allows for regioselective halogenation and nitration at these positions.

G cluster_workflow Electrophilic Substitution start 1H-Pyrrolo[3,2-b]pyridine 4-oxide reagent E+ start->reagent Attack at C5/C7 intermediate Sigma Complex (Resonance Stabilized) reagent->intermediate product Substituted Product intermediate->product -H+ G cluster_workflow Suzuki Cross-Coupling start 5-Bromo-1H-pyrrolo[3,2-b]pyridine 4-oxide reagent Ar-B(OH)₂ Pd Catalyst, Base start->reagent product 5-Aryl-1H-pyrrolo[3,2-b]pyridine 4-oxide reagent->product

Sources

An In-depth Technical Guide to the Solubility Profile of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a cornerstone for developing novel therapeutics, with derivatives showing promise in areas from oncology to neuroscience.[1][2][3] The compound 1H-Pyrrolo[3,2-b]pyridine 4-oxide, a specific functionalized azaindole, represents a frontier in this class.[4] The introduction of an N-oxide moiety dramatically alters the electronic and physicochemical properties of the parent heterocycle.[4][5] This modification, while synthetically useful, places a significant emphasis on a fundamental parameter that governs the entire drug development pipeline: solubility .

Low aqueous solubility is a primary contributor to unpredictable in vitro results, poor bioavailability, and ultimately, clinical failure.[6][7] Therefore, a comprehensive understanding of the solubility profile of a novel entity like 1H-Pyrrolo[3,2-b]pyridine 4-oxide is not merely a data point but a critical prerequisite for advancing a compound from a promising hit to a viable drug candidate.

This guide provides a robust framework for researchers, scientists, and drug development professionals to determine, understand, and modulate the solubility of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. We will move beyond simple data reporting to explain the causality behind experimental choices, providing field-proven protocols and theoretical grounding to empower your research.

Part 1: Theoretical & Molecular Characterization

A predictive understanding of solubility begins with a thorough analysis of the molecule's structure. The solubility of a compound is a direct consequence of the interplay between its solid-state properties (crystal lattice energy) and its interactions with the solvent (solvation energy).

Structural Analysis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

The structure of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is characterized by a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine N-oxide ring.[4] This creates a unique amphiphilic molecule with distinct regions governing its solubility.

  • The N-Oxide Group: The N+–O– bond is highly polar and a strong hydrogen bond acceptor.[8][9] This is the primary driver for aqueous solubility. Compared to the parent 1H-Pyrrolo[3,2-b]pyridine, the N-oxide is expected to have significantly enhanced water solubility due to favorable interactions with water molecules.[8][10]

  • The Pyrrolo[3,2-b]pyridine Core: This fused aromatic system is inherently hydrophobic and contributes unfavorably to aqueous solubility. The energy required to break the solute-solute interactions within the crystal lattice must be overcome by the energy gained from solute-solvent interactions.

  • The Pyrrole N-H Group: The pyrrole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor, further contributing to potential interactions with polar solvents.

Caption: Key structural features of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Predicting pH-Dependent Solubility: The Role of pKa

The solubility of ionizable compounds is critically dependent on pH.[6] The Henderson-Hasselbalch equation provides the theoretical framework for predicting this relationship.[11][12][13] For 1H-Pyrrolo[3,2-b]pyridine 4-oxide, two key ionizations are possible:

  • Protonation of the N-oxide: The N-oxide is basic and can be protonated in acidic conditions. The pKa of the conjugate acid of pyridine-N-oxide is approximately 0.8.[14]

  • Deprotonation of the Pyrrole N-H: The pyrrole N-H is weakly acidic and can be deprotonated under strongly basic conditions.

The solubility of the compound will be at its minimum when it is in its neutral, un-ionized form (this is the intrinsic solubility, S₀). In acidic solutions (pH < pKa of the N-oxide), the compound will form a cationic salt, which is expected to be significantly more soluble.

Part 2: Experimental Determination of Solubility

While theoretical analysis provides direction, empirical measurement is essential. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer.[15][16] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is suitable for high-throughput screening.[6][17] The turbidimetric method is a common and efficient way to determine kinetic solubility.[16][17]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay [16][17][18]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing the aqueous buffer of choice (e.g., 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4). This results in a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[16][17]

  • Measurement: Measure the turbidity (light absorbance or scattering) of each well using a plate reader at a wavelength of 620 nm.[15][17]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity does not exceed a predefined threshold above the background (e.g., 1.5-fold the absorbance of the DMSO-only control).[17]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilution in DMSO Plate A->B C Transfer 2µL to Plate with 198µL Aqueous Buffer B->C D Incubate (e.g., 2h @ 25°C) C->D E Read Turbidity (620 nm) D->E F Determine Highest Concentration Below Turbidity Threshold E->F caption Workflow for Turbidimetric Kinetic Solubility.

Caption: Workflow for Turbidimetric Kinetic Solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[15][19] This is considered the "true" solubility of a compound and is the gold standard for lead optimization and pre-formulation studies.[15][20] The shake-flask method is the most reliable technique for this measurement.[21][22][23]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay [15][20][21][22]

  • Compound Addition: Add an excess amount of solid 1H-Pyrrolo[3,2-b]pyridine 4-oxide to a vial containing a precise volume of the desired solvent (e.g., water, PBS pH 7.4, or buffers at various pH values). Ensure enough solid is present to maintain a saturated solution with visible excess solid.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[15][20]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Standard Curve: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

G A Add Excess Solid Compound to Solvent B Equilibrate (e.g., 24-48h) with Shaking A->B C Phase Separation (Centrifuge & Filter) B->C D Quantify Filtrate (e.g., HPLC-UV, LC-MS) C->D E Calculate Solubility vs. Standard Curve D->E caption Workflow for Shake-Flask Thermodynamic Solubility.

Caption: Workflow for Shake-Flask Thermodynamic Solubility.

Part 3: Critical Factors Influencing Solubility

Beyond the choice of solvent, several factors can profoundly impact the measured solubility of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

The Impact of pH

As discussed, pH is a master variable for ionizable compounds.[24] A pH-solubility profile is essential for predicting a drug's behavior in the gastrointestinal tract and for formulation development. This is generated by performing the thermodynamic solubility assay in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10).

The Solid State: Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different crystal lattice arrangement.[25][26] Different polymorphs can exhibit significantly different physical properties, including melting point, stability, and, critically, solubility.[26][27]

  • Metastable vs. Stable Forms: Generally, a metastable polymorph is more soluble than the thermodynamically stable form.[7] However, the metastable form can convert to the more stable, less soluble form over time, which can have disastrous consequences for bioavailability.[7]

  • Amorphous Material: An amorphous solid, lacking long-range crystalline order, typically has the highest apparent solubility but is also the least stable.[27]

Self-Validating Protocol: It is imperative to characterize the solid form of the material being used for solubility studies using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[26] This ensures that the solubility data is associated with a known and reproducible solid form.

Part 4: Data Presentation & Interpretation

Clear and concise data presentation is crucial for decision-making. All quantitative solubility data should be summarized in a structured table.

Table 1: Solubility Profile of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Solvent/Buffer (pH)Temperature (°C)MethodSolubility (µg/mL)Solubility (µM)Solid Form
PBS (7.4)25KineticDataDataN/A
PBS (7.4)25ThermodynamicDataDataForm I
Water25ThermodynamicDataDataForm I
pH 2.0 Buffer25ThermodynamicDataDataForm I
pH 10.0 Buffer25ThermodynamicDataDataForm I
Ethanol25ThermodynamicDataDataForm I

Molecular Weight of C₇H₆N₂O: 134.14 g/mol

Interpretation: For early discovery, a kinetic solubility of >100 µM is often considered sufficient for most in vitro assays.[6] For lead optimization and preclinical development, thermodynamic solubility becomes the key parameter. The required solubility depends on the anticipated dose and potency, but generally, poor solubility (<10 µM) can flag potential issues with oral absorption.[6]

References

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Albini, A., & Pietra, S. (1987). Heterocyclic N-Oxides. CRC Press.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Rathi, P. (2020). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. Future Journal of Pharmaceutical Sciences, 6(1), 1-10.
  • Hakim, L. (2025).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. (n.d.). Turbidimetric Solubility Assay.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Avdeef, A., & Tsinman, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776.
  • Kumar, A. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.
  • Singh, A. (2023). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(2).
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Taylor & Francis. (n.d.). Henderson Hasselbalch equation – Knowledge and References.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Petzer, A., & Petzer, J. P. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 62(15), 6839-6869.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Benchchem. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 4-oxide.
  • Sugano, K. (2022). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET and DMPK, 10(3), 261-281.
  • Parshad, H., et al. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmacy and Pharmacology, 68(5), 663-671.
  • Petzer, A., & Petzer, J. P. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 10(7), 945-949.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(24), 2819-2857.
  • Chemsrc. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 4-oxide.
  • PubChem. (n.d.). CID 66775337 | C14H12N4.
  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate.
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid.
  • Fisher Scientific. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™.
  • Sławiński, J., & Szafrański, K. (2021).
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291881.
  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547-1553.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(10), 1731-1736.
  • Al-Tel, T. H. (2021).
  • Chrovian, C. C., et al. (2020). 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Chemical Neuroscience, 11(13), 1986-1999.

Sources

An In-Depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine 4-oxide: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, mimicking the natural amino acid tryptophan and interacting with a wide array of biological targets. The introduction of an N-oxide functionality at the 4-position of the pyridine ring to form 1H-Pyrrolo[3,2-b]pyridine 4-oxide significantly alters the electronic properties and chemical reactivity of the core structure. This modification not only enhances the potential for diverse functionalization but also opens new avenues for modulating the pharmacological profile of its derivatives.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical behavior, and burgeoning applications of this versatile chemical entity. We will explore the causal logic behind synthetic strategies, present validated protocols, and survey the therapeutic landscape shaped by the broader class of pyrrolopyridines, underscoring the potential of the N-oxide derivative as a key building block in modern drug discovery.

Core Synthesis: Accessing the 1H-Pyrrolo[3,2-b]pyridine 4-oxide Scaffold

The primary and most direct route to 1H-Pyrrolo[3,2-b]pyridine 4-oxide involves the oxidation of the pyridine nitrogen in the parent 4-azaindole molecule. The efficiency of this transformation is critically dependent on the selection of the oxidizing agent and the optimization of reaction conditions to achieve high yield and purity.[1]

Causality in Reagent Selection: The Role of Peroxy Acids

The nitrogen atom in the pyridine ring of 4-azaindole possesses a lone pair of electrons, making it nucleophilic. The N-oxidation reaction leverages this property by employing electrophilic oxygen sources. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid, are ideal for this purpose. The electron-donating effect of the fused pyrrole ring enhances the nucleophilicity of the pyridine nitrogen, facilitating the attack on the peroxide. The choice of m-CPBA is often favored due to its commercial availability, high reactivity, and solubility in common organic solvents like dichloromethane (DCM).

An alternative, though less direct, strategy involves a multi-step process where the pyrrole ring is constructed onto a pre-functionalized pyridine N-oxide. For instance, a substituted nitropyridine N-oxide can undergo reductive cyclization with an appropriate two-carbon source to form the fused pyrrole ring.[1] This method, while more complex, can be advantageous when specific substitution patterns are required on the pyridine ring prior to pyrrole formation.

Experimental Protocol: Direct N-Oxidation of 1H-Pyrrolo[3,2-b]pyridine

This protocol describes a representative procedure for the synthesis of the target compound using m-CPBA. It is a self-validating system; successful synthesis will be confirmed by characterization data consistent with the desired product.

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) in a suitable solvent such as dichloromethane (DCM).

  • In a separate flask, prepare a solution of 1.1 to 1.5 equivalents of m-CPBA in DCM. The slight excess of the oxidizing agent ensures complete conversion of the starting material.

Step 2: Reaction Execution

  • Cool the 4-azaindole solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the oxidation and prevent potential side reactions.

  • Add the m-CPBA solution dropwise to the cooled 4-azaindole solution over 30-60 minutes with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic by-product, meta-chlorobenzoic acid.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel to yield pure 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

// Node styles Start [label="1H-Pyrrolo[3,2-b]pyridine\n(4-Azaindole)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="m-CPBA in DCM", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Reaction [label="Direct N-Oxidation\n(0°C to RT)", fillcolor="#E6F4EA", fontcolor="#1E8E3E", shape=ellipse]; Workup [label="Quench (NaHCO₃)\nExtraction (DCM)", fillcolor="#FEF7E0", fontcolor="#F29900"]; Purification [label="Column Chromatography", fillcolor="#FCE8E6", fontcolor="#D93025"]; Product [label="1H-Pyrrolo[3,2-b]pyridine 4-oxide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Reaction [label="Step 1"]; Reagent -> Reaction [label="Step 2"]; Reaction -> Workup [label="Step 3"]; Workup -> Purification; Purification -> Product; } }

Caption: General workflow for the synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Physicochemical Properties and Derivatization

The introduction of the N-oxide group serves as a powerful tool for synthetic diversification. It acts as an internal oxygen source and an activating group, rendering the pyridine ring susceptible to a variety of transformations that are challenging on the parent azaindole.[1]

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
CAS Number 1116136-36-7[1][2]
Common Synonyms 4-Azaindole N-oxide[1]
Advanced Functionalization: Cross-Coupling Reactions

Halogenated derivatives of 1H-Pyrrolo[3,2-b]pyridine 4-oxide are key intermediates for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling a halogenated N-oxide with an organoboron compound (e.g., a phenylboronic acid). This is a robust method for introducing diverse aryl and heteroaryl substituents.[1][3]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the installation of various primary and secondary amines onto the pyridine ring of the scaffold, a crucial transformation for tuning the pharmacokinetic properties of drug candidates.[1]

The N-oxide moiety can be retained as a key pharmacophoric feature or removed in a subsequent reduction step if the parent azaindole structure is the final target.

Therapeutic Landscape and Applications in Drug Discovery

While direct biological studies on 1H-Pyrrolo[3,2-b]pyridine 4-oxide are emerging, the broader pyrrolopyridine class of compounds has yielded numerous potent and selective therapeutic agents. The N-oxide derivative represents a next-generation building block for expanding on these successes.

Pyrrolopyridines as Potent Kinase Inhibitors

The pyrrolopyridine scaffold is a highly effective "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the hinge region in the ATP-binding site of many protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

  • FGFR Inhibitors: Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] Abnormal FGFR signaling is implicated in various tumors. For example, compound 4h from one study showed excellent inhibitory activity against FGFR1-3 with IC₅₀ values in the low nanomolar range.[4]

  • ATM Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core was also utilized to design highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response. Such inhibitors can act as chemosensitizers, enhancing the efficacy of DNA-damaging agents like irinotecan in solid tumors.[6]

// Node styles Ligand [label="Growth Factor\n(e.g., FGF)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., FGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyrrolopyridine\nDerivative", fillcolor="#FCE8E6", fontcolor="#D93025", shape=invhouse]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Downstream [label="Downstream Signaling\n(RAS-MEK-ERK, PI3K-Akt)", fillcolor="#FEF7E0", fontcolor="#F29900"]; Response [label="Cell Proliferation,\nSurvival, Migration", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Block [label="Inhibition", shape=none, fontcolor="#EA4335", fontsize=14, style=bold];

// Edges Ligand -> Receptor; Receptor -> Dimerization; Dimerization -> Downstream; Downstream -> Response; Inhibitor -> Dimerization [style=dashed, color="#EA4335", arrowhead=tee];

// Positioning the block label {rank=same; Inhibitor; Dimerization; Block} Inhibitor -> Block [style=invis]; Block -> Dimerization [style=invis]; }

Caption: Mechanism of action for pyrrolopyridine-based kinase inhibitors.

Emerging Applications

The versatility of the pyrrolopyridine scaffold extends beyond kinase inhibition.

Therapeutic AreaTarget / MechanismPyrrolopyridine IsomerKey Findings
Oncology Acetyl-CoA Carboxylase 1 (ACC1)1H-pyrrolo[3,2-b]pyridineA carboxamide derivative was identified as a potent, orally available ACC1 inhibitor, reducing malonyl-CoA concentrations in xenograft tumors.[7]
Oncology Tubulin Polymerization (Colchicine Site)1H-pyrrolo[3,2-c]pyridineDerivatives showed potent antiproliferative activity by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3][8]
Infectious Disease Anti-HIV Activity1H-pyrrolo[3,4-c]pyridineCertain carboxylate derivatives exhibited significant anti-HIV-1 activity with low micromolar efficacy.[9][10]
Neurology Analgesic & Sedative1H-pyrrolo[3,4-c]pyridineMultiple studies have reported derivatives with potent analgesic and sedative properties, with some compounds showing activity comparable to morphine in preclinical models.[10][11]

Conclusion and Future Directions

1H-Pyrrolo[3,2-b]pyridine 4-oxide is more than a mere derivative; it is a strategically activated scaffold poised for significant impact in synthetic and medicinal chemistry. Its straightforward synthesis via direct oxidation and the enhanced reactivity conferred by the N-oxide group make it an invaluable building block for creating diverse chemical libraries. The proven success of the broader pyrrolopyridine family in targeting critical disease pathways, particularly in oncology, provides a strong rationale for the exploration of N-oxide derivatives.

Future research should focus on leveraging the unique reactivity of the N-oxide to synthesize novel, intricately functionalized molecules. Investigating the direct biological activity of the N-oxide moiety as a pharmacophoric element is another promising avenue. As drug development continues to demand greater molecular diversity and refined structure-activity relationships, the 1H-pyrrolo[3,2-b]pyridine 4-oxide core is well-positioned to be a cornerstone of next-generation therapeutic design.

References

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide | 1116136-36-7 | Benchchem. 1

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. 4

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Link

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Link

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. Link

  • 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™ | Fisher Scientific. Link

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. Link

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Link

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine - American Chemical Society. Link

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Link

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide | CAS#:1116136-36-7 | Chemsrc. Link

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Link

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Link

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - MDPI. Link

Sources

The Strategic Role of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in the Synthesis of Biologically Active Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous compounds with significant therapeutic potential. The introduction of an N-oxide functionality at the 4-position of this scaffold dramatically alters its electronic properties, rendering it a versatile and reactive intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological significance of 1H-pyrrolo[3,2-b]pyridine 4-oxide, not as an endogenously active agent, but as a pivotal precursor in the development of potent anticancer and antimicrobial compounds. We will delve into the synthetic strategies that leverage the unique reactivity of the 4-oxide and detail the biological evaluation of the resulting derivatives, offering field-proven insights and detailed experimental protocols for the modern drug discovery laboratory.

Introduction: The Pyrrolopyridine Scaffold and the Influence of N-Oxidation

Pyrrolopyridines, bicyclic aromatic compounds composed of fused pyrrole and pyridine rings, are of immense interest in drug discovery due to their ability to mimic endogenous purines and act as effective hinge-binding motifs for various protein kinases.[1] The six isomers of pyrrolopyridine each offer a unique spatial arrangement of nitrogen atoms, influencing their physicochemical properties and biological target interactions.

The N-oxidation of the pyridine ring in 1H-pyrrolo[3,2-b]pyridine to form the 4-oxide derivative is a key synthetic transformation. This modification serves two primary purposes: it activates the pyridine ring for subsequent functionalization and can influence the pharmacokinetic properties of the final compound. While direct biological activity studies on 1H-pyrrolo[3,2-b]pyridine 4-oxide are limited, its true value lies in its role as a strategic intermediate in the synthesis of potent therapeutic agents.

Synthetic Utility of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in Generating Bioactive Derivatives

The presence of the N-oxide group in 1H-pyrrolo[3,2-b]pyridine 4-oxide facilitates a range of chemical transformations that are not readily achievable with the parent heterocycle. This enhanced reactivity is particularly valuable in the synthesis of substituted pyrrolopyridines with tailored biological activities.

Synthesis of Anticancer Agents: A Case Study in Colchicine-Binding Site Inhibitors

A compelling example of the synthetic utility of a pyridine N-oxide precursor is in the generation of 1H-pyrrolo[3,2-c]pyridine derivatives that act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[2] These compounds exhibit significant anticancer activity. The synthesis of these derivatives often commences with a commercially available substituted pyridine, which is then subjected to N-oxidation. This step is crucial for the subsequent nitration and construction of the fused pyrrole ring.[2]

Below is a representative synthetic workflow:

Synthesis_Workflow Start 2-Bromo-5-methylpyridine N_Oxidation N-Oxidation (m-CPBA) Start->N_Oxidation Intermediate1 2-Bromo-5-methylpyridine-1-oxide N_Oxidation->Intermediate1 Nitration Nitration (Fuming HNO3, H2SO4) Intermediate1->Nitration Intermediate2 2-Bromo-5-methyl-4-nitropyridine 1-oxide Nitration->Intermediate2 RingFormation Pyrrole Ring Formation (DMF-DMA, Fe/AcOH) Intermediate2->RingFormation Intermediate3 6-Bromo-1H-pyrrolo[3,2-c]pyridine RingFormation->Intermediate3 Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate3->Coupling FinalProduct 6-Aryl-1H-pyrrolo[3,2-c]pyridine (Anticancer Agent) Coupling->FinalProduct

Caption: Synthetic workflow for 6-aryl-1H-pyrrolo[3,2-c]pyridines.

  • N-Oxidation: To a solution of 2-bromo-5-methylpyridine in dichloromethane, add m-chloroperbenzoic acid (m-CPBA) and stir at room temperature overnight.

  • Nitration: Add a mixture of fuming nitric acid and sulfuric acid dropwise to 2-bromo-5-methylpyridine-1-oxide at 60°C and stir for 1 hour at 90°C.

  • Pyrrole Ring Formation: React the resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reduction with iron powder in acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.

  • Suzuki Coupling: Combine the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water) and heat under microwave irradiation.

  • Purification: Purify the final product using silica gel chromatography.

Biological Activities of 1H-Pyrrolo[3,2-b]pyridine Derivatives

While 1H-pyrrolo[3,2-b]pyridine 4-oxide itself is primarily a synthetic tool, the broader class of pyrrolopyridines, including isomers derived from N-oxide precursors, exhibits a remarkable range of biological activities.

Anticancer Activity

Pyrrolopyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

Several pyrrolopyridine isomers are potent inhibitors of protein kinases that are often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3.[3] Aberrant FGFR signaling is implicated in the progression of numerous cancers.[3]

  • c-Met Inhibition: 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of the c-Met kinase, a key driver of tumorigenesis and metastasis.[4]

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane Kinase Receptor Tyrosine Kinase (e.g., FGFR, c-Met) ADP ADP Kinase->ADP Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Kinase->Downstream Activates Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->Kinase Inhibits ATP Binding ATP ATP ATP->Kinase Proliferation Tumor Cell Proliferation, Survival, and Metastasis Downstream->Proliferation

Caption: Mechanism of action of pyrrolopyridine-based kinase inhibitors.

As previously discussed, certain 1H-pyrrolo[3,2-c]pyridine derivatives function as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data: Anticancer Activity of Pyrrolopyridine Derivatives

Compound ClassTargetCancer Cell LineIC₅₀Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR14T1 (Breast)7 nM[3]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR2-9 nM[3]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR3-25 nM[3]
1H-pyrazolo[3,4-b]pyridine derivative (9)c-Met-22.8 nM[4]
1H-pyrrolo[3,2-c]pyridine derivative (10t)TubulinHeLa (Cervical)0.12 µM[2]
1H-pyrrolo[3,2-c]pyridine derivative (10t)TubulinSGC-7901 (Gastric)0.15 µM[2]
1H-pyrrolo[3,2-c]pyridine derivative (10t)TubulinMCF-7 (Breast)0.21 µM[2]
Antimicrobial Activity

The pyrrolopyridine scaffold has also been explored for its potential as an antimicrobial agent. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents. The most active molecule demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli.[5]

Experimental Protocols for Biological Evaluation

To facilitate further research and development of 1H-pyrrolo[3,2-b]pyridine-based compounds, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Kinase Inhibition Assay (c-Met Example)[3]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring c-Met kinase inhibition.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare serial dilutions of the test compound in 1X Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 4X test compound dilutions to the appropriate wells.

    • Add 5 µL of 1X Kinase Buffer with DMSO to control wells.

  • Enzyme and Substrate/ATP Addition:

    • Add 5 µL of 4X recombinant c-Met enzyme to all wells.

    • Initiate the kinase reaction by adding 5 µL of a 4X mixture of the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect phosphorylation using a suitable detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

    • Read the plate on a TR-FRET-enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Anticancer Activity: Cell Viability (MTT) Assay[6]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Tubulin Polymerization Assay[7]

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Reagent Preparation:

    • Prepare a tubulin solution in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 10% glycerol).

    • Prepare solutions of the test compound at various concentrations.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the tubulin solution and the test compound.

  • Polymerization Monitoring:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes) in kinetic mode.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry[4]

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells.

  • Cell Treatment: Treat cancer cells with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

While 1H-pyrrolo[3,2-b]pyridine 4-oxide may not be a direct therapeutic agent, its significance in medicinal chemistry is undeniable. Its unique reactivity as a synthetic intermediate provides access to a rich diversity of pyrrolopyridine derivatives with potent and varied biological activities. The examples provided in this guide, particularly in the realm of anticancer drug discovery, highlight the power of this scaffold in generating novel kinase and tubulin polymerization inhibitors.

Future research in this area should continue to explore the synthetic versatility of 1H-pyrrolo[3,2-b]pyridine 4-oxide to create novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation therapeutics for a range of diseases.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL not available]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PMC - PubMed Central. [Link]

  • Data Sheet - c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores | Journals. [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores | Journals. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH. [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine deriv
  • FGFR2 Assay Kit. BPS Bioscience. [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. NIH. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. PMC - NIH. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [URL not available]
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. [Link]

  • The in vitro anticancer activity of pyrrolidone derivatives 2–26.... ResearchGate. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

Sources

1H-Pyrrolo[3,2-b]pyridine 4-oxide and its Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisosteric analogue of indole also known as 4-azaindole, is a cornerstone in modern medicinal chemistry. The introduction of an N-oxide moiety at the 4-position fundamentally alters the electronic properties and reactivity of this privileged heterocycle, unlocking novel synthetic pathways and creating new opportunities for drug design. This technical guide provides a comprehensive overview of the 1H-pyrrolo[3,2-b]pyridine 4-oxide core, offering in-depth analysis of its synthesis, chemical reactivity, and the burgeoning therapeutic applications of its derivatives. We will explore key synthetic methodologies, including direct oxidation and de novo ring formation, and detail the strategic use of palladium-catalyzed cross-coupling reactions for library development. Furthermore, this guide will examine the diverse biological activities of these compounds, from potent anticancer agents targeting critical signaling pathways to modulators of CNS and metabolic targets. Detailed, field-proven experimental protocols are provided to empower researchers in their own discovery efforts.

The Strategic Importance of the 4-Azaindole N-Oxide Scaffold

Pyrrolopyridines, or azaindoles, represent a class of bicyclic heterocycles that have garnered significant attention in drug discovery.[1][2] Their structural similarity to indole allows them to mimic the parent scaffold in biological systems while introducing a nitrogen atom into the six-membered ring. This modification provides a key hydrogen bond acceptor site, alters metabolic stability, and fine-tunes the molecule's overall physicochemical properties.

The introduction of an N-oxide at the pyridine nitrogen (the 4-position) is a deliberate and strategic chemical modification.[3] This functional group is not merely a synthetic intermediate; it serves several critical roles:

  • Reactivity Modulation: The N-oxide group acts as an internal oxygen source and significantly influences the molecule's reactivity profile.[3] It activates the pyridine ring, making it more susceptible to certain nucleophilic and cycloaddition reactions, while also electronically influencing the adjacent pyrrole ring.

  • Physicochemical Properties: The polar N-oxide group can improve aqueous solubility and alter the compound's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Synthetic Handle: It serves as a versatile precursor for a wide range of functionalizations on the pyridine ring, which would be difficult to achieve on the parent azaindole.[4]

Core Synthetic Strategies

The synthesis of the 1H-pyrrolo[3,2-b]pyridine 4-oxide core can be approached from two primary directions: direct oxidation of the pre-formed azaindole or construction of the pyrrole ring onto a pyridine N-oxide precursor. The optimal choice depends on the availability of starting materials and the desired substitution pattern.

Route A: Direct N-Oxidation of 1H-Pyrrolo[3,2-b]pyridine

The most direct method involves the oxidation of the pyridine nitrogen of the parent 4-azaindole.[3] The efficiency of this transformation is highly dependent on the choice of the oxidizing agent and reaction conditions to maximize yield and prevent over-oxidation or side reactions.[3]

Causality Behind Experimental Choices:

  • Oxidizing Agent: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed due to their reliability and predictable reactivity with pyridine nitrogens.[3][5] Hydrogen peroxide in the presence of an acid catalyst is another viable, though sometimes more aggressive, option.[3]

  • Solvent: A non-reactive, aprotic solvent like dichloromethane (DCM) or chloroform is typically used to prevent interference with the oxidizing agent.

  • Temperature: These reactions are often run at or below room temperature to control the exothermic nature of the oxidation and minimize the formation of undesired byproducts.

Route B: De Novo Pyrrole Ring Formation

An alternative strategy involves building the pyrrole ring onto a pre-functionalized pyridine N-oxide. This approach is particularly useful when substituted pyridine N-oxides are more readily accessible than the corresponding azaindoles. A common method is the reductive cyclization of a nitropyridine N-oxide derivative.[3][5]

Causality Behind Experimental Choices:

  • Precursor: The synthesis often starts with a nitropyridine N-oxide, which is activated for the subsequent cyclization step.

  • Cyclization Trigger: A reducing agent, such as iron powder in acetic acid, is used to reduce the nitro group to an amine, which then undergoes an intramolecular condensation to form the pyrrole ring.[3][5] This one-pot reductive cyclization is an efficient method for constructing the bicyclic core.

Synthesis Diagram 1: Key Synthetic Routes cluster_0 Route A: Direct Oxidation cluster_1 Route B: Pyrrole Ring Formation A_Start 1H-Pyrrolo[3,2-b]pyridine A_End 1H-Pyrrolo[3,2-b]pyridine 4-oxide A_Start->A_End m-CPBA, DCM B_Start Substituted Nitropyridine N-Oxide B_Inter Vinyl Intermediate B_Start->B_Inter DMF-DMA B_End Substituted 1H-Pyrrolo[3,2-b]pyridine 4-oxide B_Inter->B_End Fe, Acetic Acid (Reductive Cyclization)

Caption: Key synthetic pathways to the target scaffold.

Chemical Reactivity and Derivatization

The 1H-pyrrolo[3,2-b]pyridine 4-oxide scaffold is a versatile platform for further chemical modification. The electronic interplay between the electron-rich pyrrole ring and the electron-deficient, N-oxide-activated pyridine ring governs its reactivity.

Site Reactivity
  • Pyrrole Ring: The pyrrole moiety is generally susceptible to electrophilic substitution, with the C3 position being the most common site of attack.[3]

  • Pyridine Ring: The N-oxide functionality activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack. It can also direct metallation and subsequent functionalization.

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

For drug development, the most powerful tool for derivatizing this scaffold is the palladium-catalyzed cross-coupling reaction. By first halogenating the core (e.g., at the C6 position), a diverse array of substituents can be introduced. The Suzuki-Miyaura reaction is particularly prevalent for this purpose, enabling the formation of C-C bonds with various aryl and heteroaryl boronic acids.[3][5]

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, often with phosphine ligands like Pd(PPh₃)₄, is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step.[5]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used to solubilize both the organic and inorganic reaction components.[5]

  • Energy Source: Microwave irradiation is frequently used to accelerate the reaction, often reducing reaction times from hours to minutes.[5]

Derivatization Diagram 2: Suzuki-Miyaura Derivatization Core Halogenated 1H-Pyrrolo[3,2-b]pyridine 4-oxide (X = Br, I) Product R-Substituted Derivative Core->Product Suzuki Coupling Boronic R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Boronic->Product Reagents Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O, Δ Reagents->Product

Caption: Workflow for introducing diversity via cross-coupling.

Biological Activity and Therapeutic Applications

Derivatives of the broader pyrrolopyridine family exhibit a vast spectrum of pharmacological activities.[1][6][7] The 1H-pyrrolo[3,2-b]pyridine 4-oxide core and its unoxidized parent serve as foundational scaffolds for several classes of therapeutic agents.

Case Study: Anticancer Agents

The azaindole scaffold is a proven pharmacophore for kinase inhibitors. Abnormal signaling through kinase pathways is a hallmark of many cancers.

  • FGFR Inhibitors: Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[8][9] Dysregulation of the FGFR signaling pathway is implicated in the progression of breast, lung, and bladder cancers.[8] Potent derivatives have been shown to inhibit cancer cell proliferation, migration, and invasion by blocking downstream signaling cascades like RAS-MEK-ERK.[8][9]

  • Tubulin Polymerization Inhibitors: By designing molecules that occupy the colchicine-binding site on tubulin, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to disrupt microtubule dynamics.[5][10] This leads to cell cycle arrest in the G2/M phase and induces apoptosis, demonstrating potent antiproliferative activity against various cancer cell lines.[5]

MOA Diagram 3: FGFR Inhibition Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates RAS RAS-MEK-ERK Pathway FGFR->RAS Activates Inhibitor Pyrrolopyridine Derivative Inhibitor->FGFR Inhibits Outcome Cell Proliferation, Angiogenesis RAS->Outcome

Caption: Simplified mechanism of action for FGFR inhibitors.

Other Therapeutic Areas
  • CNS Disorders: The 1H-pyrrolo[3,2-b]pyridine core has been successfully used to develop selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor, highlighting its potential for treating neurological and psychiatric disorders.[11]

  • Metabolic Diseases: Carboxamide derivatives of the scaffold have been identified as potent and orally available inhibitors of Acetyl-CoA Carboxylase (ACC1), a key enzyme in fatty acid synthesis.[12] These compounds have therapeutic potential for metabolic diseases and certain types of cancer that rely on de novo lipogenesis.[12]

Compound Class Target Therapeutic Area Reported Activity (IC₅₀) Reference
1H-Pyrrolo[2,3-b]pyridine DerivativeFGFR1Oncology7 nM[8][9]
1H-Pyrrolo[3,2-c]pyridine DerivativeTubulin PolymerizationOncology0.12 µM (HeLa cells)[5]
1H-Pyrrolo[3,2-b]pyridine DerivativeGluN2BCNS Disorders3.3 nM (Rat Ki)[11]
1H-Pyrrolo[3,2-b]pyridine-3-carboxamideACC1Metabolic DiseasePotent cellular activity[12]

Key Experimental Protocols

The following protocols are generalized from literature procedures and should be adapted and optimized for specific substrates.

Protocol: Direct N-Oxidation using m-CPBA

This protocol is adapted from the synthesis of a related pyridine N-oxide.[5]

  • Dissolution: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool to 0 °C.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding aqueous sodium bicarbonate solution. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1H-pyrrolo[3,2-b]pyridine 4-oxide.

Protocol: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol is based on a reported procedure for a similar scaffold.[5]

  • Vessel Preparation: To a microwave-safe vial, add the 6-bromo-1H-pyrrolo[3,2-b]pyridine 4-oxide (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Microwave Reaction: Place the vial in a microwave reactor and heat to the optimized temperature (e.g., 125 °C) for the required time (e.g., 20-40 minutes).

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the C-6 arylated product.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridine 4-oxide scaffold is a powerful and versatile platform in contemporary drug discovery. Its unique electronic properties and synthetic tractability have enabled the development of potent and selective modulators for a wide range of biological targets. The strategic use of the N-oxide functionality as both a reactivity modulator and a synthetic handle provides a clear advantage for creating novel chemical matter. Future research will likely focus on exploring new derivatization strategies, expanding the scope of biological targets, and optimizing the pharmacokinetic properties of lead compounds derived from this promising core. As our understanding of disease biology deepens, the adaptability of the 4-azaindole N-oxide scaffold will ensure its continued relevance in the pursuit of next-generation therapeutics.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. NIH. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [Link]

  • 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. PubMed Central. [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. [Link]

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. American Chemical Society. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

Sources

Methodological & Application

Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-Oxide Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, offering modulated physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates. The introduction of an N-oxide functionality at the 4-position dramatically alters the electronic landscape of the pyridine ring, transforming it into a versatile intermediate for the synthesis of novel therapeutics, including potent kinase inhibitors and anticancer agents.[1] This guide provides a comprehensive overview of the synthesis of 1H-pyrrolo[3,2-b]pyridine 4-oxide derivatives, from the construction of the core scaffold to its subsequent functionalization, grounded in established chemical principles and detailed, field-proven protocols.

Strategic Approaches to the 1H-Pyrrolo[3,2-b]pyridine Core

The journey to 1H-pyrrolo[3,2-b]pyridine 4-oxide derivatives begins with the efficient synthesis of the parent heterocycle. Two principal strategies dominate this endeavor: the construction of the pyrrole ring onto a pre-functionalized pyridine (a convergent approach) and the functionalization of a pre-existing 1H-pyrrolo[3,2-b]pyridine core. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

dot

graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} } Caption: Primary synthetic strategies for 4-azaindole derivatives.

Two highly effective methods for constructing the pyrrole ring are the Fischer Indole Synthesis and the Bartoli Indole Synthesis.

  • The Fischer Indole Synthesis is a classic acid-catalyzed reaction that constructs the indole (or azaindole) ring from a pyridylhydrazine and a carbonyl compound. The reaction is particularly efficient when the starting pyridylhydrazine contains an electron-donating group, which facilitates the key[2][2]-sigmatropic rearrangement step.[1]

  • The Bartoli Indole Synthesis offers a powerful alternative, reacting ortho-substituted nitropyridines with vinyl Grignard reagents.[3][4][5][6] This method is notable for its ability to produce indoles with substitution at the 7-position (C7 on the pyrrolo[3,2-b]pyridine core), a feat that can be challenging with other methods.[3] The steric bulk of the ortho-substituent on the nitropyridine is crucial for promoting the requisite[2][2]-sigmatropic rearrangement.[3]

Method Starting Materials Key Transformation Typical Yield Advantages Disadvantages
Fischer Indole Synthesis Pyridylhydrazine, Aldehyde/KetoneAcid-catalyzed cyclizationModerate to GoodVersatile for various substitutions on the pyrrole ring.Can be limited by the availability of substituted pyridylhydrazines.
Bartoli Indole Synthesis Ortho-substituted Nitropyridine, Vinyl Grignard Reagent[2][2]-sigmatropic rearrangementModerateExcellent for C7-substituted derivatives.Requires 3 equivalents of Grignard reagent; sensitive to steric hindrance.[3]

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine via Fischer Indole Synthesis

This protocol details the synthesis of a substituted 4-azaindole, adapted from established procedures.[1]

Reaction Principle: The synthesis proceeds through the formation of a pyridylhydrazone, followed by tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic 4-azaindole ring.[1]

dot

graphdot { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} } Caption: Key stages of the Fischer Indole Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted pyridylhydrazine (1.0 equivalent) in a suitable solvent such as a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1H-pyrrolo[3,2-b]pyridine derivative.[1]

Protocol 2: N-Oxidation of the 1H-Pyrrolo[3,2-b]pyridine Core

The direct oxidation of the pyridine nitrogen is the most straightforward route to the 4-oxide derivative.[7] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation.[8]

Reaction Principle: The N-oxidation involves the electrophilic attack of an oxygen atom from the peroxy acid on the lone pair of electrons of the pyridine nitrogen. This reaction proceeds via a concerted mechanism, transferring an oxygen atom to the nitrogen and generating the N-oxide product along with the corresponding carboxylic acid byproduct.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Stir for 20-30 minutes.

  • Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct. The pH should be basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM or a 10:1 mixture of chloroform/isopropanol.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization or flash column chromatography on silica gel to afford the pure 1H-pyrrolo[3,2-b]pyridine 4-oxide.

Oxidizing Agent Solvent Temperature Typical Reaction Time Key Workup Step
m-CPBADichloromethane (DCM)0 °C to RT3-12 hQuench with Na₂S₂O₃; Basic wash with NaHCO₃.
Hydrogen Peroxide / Acetic AcidAcetic Acid70-80 °C4-8 hNeutralization with a strong base (e.g., NaOH).[9]

The N-Oxide as a Keystone Intermediate for Diversification

The N-oxide group is not merely a final product but a powerful activating group that opens avenues for further functionalization of the pyridine ring, which is otherwise electron-deficient and resistant to many electrophilic substitution reactions. The N-oxide increases the electron density at the C2 and C6 positions, making them susceptible to nucleophilic attack, and also facilitates electrophilic substitution at the C5 and C7 positions.

dot

graphdot { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} } Caption: Functionalization pathways of the 4-azaindole 4-oxide.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated 1H-Pyrrolo[3,2-b]pyridine 4-Oxide Derivative

A common strategy involves the halogenation of the N-oxide (e.g., chlorination at C6 using POCl₃), followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl moieties. This is a cornerstone reaction in modern drug discovery.[10][11]

Step-by-Step Methodology (General Procedure):

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the halogenated 1H-pyrrolo[3,2-b]pyridine 4-oxide (1.0 equivalent), the desired boronic acid or boronic ester (1.2-1.6 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DMF/water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture, either conventionally or under microwave irradiation (e.g., 80-120 °C), for 30 minutes to several hours. Monitor the reaction by LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[10][11]

Characterization Data

Accurate characterization is paramount. While experimental data for the parent 1H-pyrrolo[3,2-b]pyridine 4-oxide is not widely published, the following table provides predicted spectroscopic data based on analysis of structurally similar compounds.

Technique Predicted Data (for 1H-Pyrrolo[3,2-b]pyridine 4-oxide)
¹H NMR (500 MHz, DMSO-d₆)δ (ppm): ~11.8 (br s, 1H, N1-H), ~8.3 (d, 1H, H5), ~7.9 (d, 1H, H7), ~7.6 (dd, 1H, H3), ~7.2 (dd, 1H, H6), ~6.6 (dd, 1H, H2)
¹³C NMR (125 MHz, DMSO-d₆)δ (ppm): ~147 (C7a), ~139 (C5), ~137 (C3a), ~129 (C3), ~125 (C7), ~118 (C6), ~102 (C2)
HRMS (ESI+) Calculated for C₇H₇N₂O [M+H]⁺: 135.0553, Found: [Value to be determined experimentally]

Conclusion

The synthesis of 1H-pyrrolo[3,2-b]pyridine 4-oxide derivatives offers a rich and rewarding field for chemical exploration in drug discovery. The N-oxide functionality serves as a linchpin, enabling a diverse array of synthetic transformations that would be otherwise inaccessible. By mastering the synthesis of the core scaffold and understanding the reactivity of the N-oxide, researchers can unlock a vast chemical space populated with novel molecules of significant therapeutic potential. The protocols and strategies outlined in this guide provide a robust framework for the rational design and efficient synthesis of these valuable compounds.

References

  • Thibault, C., L'Heureux, A., Bhide, R. S., & Ruel, R. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023–5025.
  • Wikipedia. (2023). Bartoli indole synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Knight, D. W., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(25), 8813–8818.
  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis. Available at: [Link]

  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Available at: [Link]

  • Li, J. J. (2009). Bartoli Indole Synthesis. In Name Reactions (pp. 29-31). Springer, Berlin, Heidelberg.
  • Sementa, D., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(22), 6899.
  • Chen, J., et al. (2012). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 32(10), 1833-1847.
  • Gajeles, G., et al. (2020).
  • Predeus, A. (2009). Bartoli Indole Synthesis. Michigan State University. Available at: [Link]

  • Larsen, S. D., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3296.
  • Ito, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Available at: [Link]

  • Sementa, D., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(22), 6899.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(5), 765-772.
  • Harris, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436–1441.
  • Ito, M., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Gzella, A., et al. (2013). Complete Assignment of 1H and 13C NMR Spectra of 1,2,4-Trisubstituted Pyrroles. Journal of Spectroscopy, 2013, 146541.
  • Google Patents. (n.d.). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5943.
  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Available at: [Link]

  • Kurasawa, Y., et al. (1992). Functionalization of 1H-Pyrrolo[2,3-b]pyridine. Journal of Heterocyclic Chemistry, 29(6), 1449-1455.
  • Chemsrc. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 4-oxide. Available at: [Link]

  • Kandefer-Szerszeń, M., et al. (2021).
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305141.
  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Available at: [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an N-oxide functionality at the 4-position profoundly alters the electronic properties of the bicyclic system, unlocking unique avenues for selective functionalization. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the chemical modification of 1H-pyrrolo[3,2-b]pyridine 4-oxide, empowering researchers to explore novel chemical space in drug discovery programs.

The Strategic Importance of the N-Oxide Functionality

The N-oxide group in 1H-pyrrolo[3,2-b]pyridine 4-oxide is not merely a passive spectator; it is a powerful activating and directing group. Its presence serves two primary purposes in synthetic chemistry:

  • Activation of the Pyridine Ring: The N-oxide moiety increases the electron density of the pyridine ring, particularly at the C2 and C6 positions, through resonance donation. This electronic perturbation facilitates both electrophilic and nucleophilic substitution reactions on the otherwise electron-deficient pyridine ring.

  • A Gateway to Diverse Functionalities: The N-oxide can be a precursor to a variety of functional groups. It can be readily removed (deoxygenated) to revert to the parent 4-azaindole, or it can participate in reactions that introduce new substituents onto the ring system.

Synthesis of the Starting Material: 1H-Pyrrolo[3,2-b]pyridine 4-oxide

The most common and straightforward route to 1H-pyrrolo[3,2-b]pyridine 4-oxide is the direct oxidation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine.

Protocol 1: N-Oxidation of 1H-Pyrrolo[3,2-b]pyridine

This protocol describes the synthesis of 1H-pyrrolo[3,2-b]pyridine 4-oxide using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for N-oxidation of heterocyclic compounds.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the initial solvent).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1H-pyrrolo[3,2-b]pyridine 4-oxide as a solid.

Causality Behind Experimental Choices:

  • The use of anhydrous DCM is crucial to prevent the hydrolysis of m-CPBA and potential side reactions.

  • Portion-wise addition of m-CPBA at low temperature helps to control the exothermic reaction and prevent over-oxidation.

  • The bicarbonate wash is essential to neutralize the acidic by-product, m-chlorobenzoic acid, and any unreacted m-CPBA.

Functionalization of the Pyridine Ring

The N-oxide functionality opens up a range of possibilities for substituting the pyridine moiety of the 1H-pyrrolo[3,2-b]pyridine 4-oxide core.

Electrophilic Substitution: Nitration

The electron-donating character of the N-oxide group directs electrophilic attack to the C5 and C7 positions. Nitration, a classic electrophilic aromatic substitution, can be achieved using standard nitrating agents.

Protocol 2: Nitration of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

This protocol is adapted from the well-established procedure for the nitration of pyridine-N-oxide.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Saturated aqueous sodium carbonate solution

  • Acetone

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.

  • Reaction Setup: To a separate three-neck flask equipped with a thermometer and a reflux condenser, add 1H-pyrrolo[3,2-b]pyridine 4-oxide.

  • Addition of Nitrating Agent: Heat the flask containing the N-oxide to 60 °C. Add the prepared nitrating mixture dropwise, maintaining the internal temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 125-130 °C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated sodium carbonate solution to a pH of 7-8.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the crude product with water and then extract with acetone. Evaporate the acetone to yield the nitrated product. Recrystallization from acetone can be performed for further purification.

Nucleophilic Substitution: Halogenation

The N-oxide activates the C2 and C6 positions towards nucleophilic attack. Deoxygenative halogenation is a common strategy to introduce halogens at these positions, which are valuable handles for subsequent cross-coupling reactions.

Protocol 3: Chlorination at the C6-Position

This protocol utilizes phosphorus oxychloride (POCl₃) for the deoxygenative chlorination of the pyridine ring, a method widely employed for pyridine N-oxides.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

  • Diisopropylethylamine (DIPEA)

  • Ice-water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1H-pyrrolo[3,2-b]pyridine 4-oxide in acetonitrile.

  • Reagent Addition: Add diisopropylethylamine (as a catalyst) followed by the dropwise addition of phosphorus oxychloride at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralization and Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated 1H-pyrrolo[3,2-b]pyridine 4-oxides are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halide and a boronic acid or ester.

Protocol 4: Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[3,2-b]pyridine 4-oxide

This protocol provides a general procedure for the coupling of a 6-bromo derivative with an arylboronic acid.

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine 4-oxide (synthesized from the corresponding 6-bromo-1H-pyrrolo[3,2-b]pyridine)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a microwave vial or a sealed tube, add 6-bromo-1H-pyrrolo[3,2-b]pyridine 4-oxide (1.0 eq), the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture in a microwave reactor or an oil bath at 100-125 °C for 30-60 minutes, or until TLC analysis indicates completion.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between a halide and an amine.

Protocol 5: Buchwald-Hartwig Amination of 6-Chloro-1H-pyrrolo[3,2-b]pyridine 4-oxide

This protocol outlines a general procedure for the amination of a 6-chloro derivative.

Materials:

  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine 4-oxide

  • Amine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 6-chloro-1H-pyrrolo[3,2-b]pyridine 4-oxide (1.0 eq), the amine, Pd(OAc)₂, XPhos, and Cs₂CO₃ under an inert atmosphere (nitrogen or argon).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Reaction: Heat the mixture at 80-110 °C until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Radical Functionalization: The Minisci Reaction

The Minisci reaction offers a powerful method for the direct C-H alkylation of electron-deficient heterocycles using radical intermediates. The protonated N-oxide is an excellent substrate for this transformation.

Protocol 6: Minisci Alkylation of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

This protocol describes a general procedure for the radical alkylation using a carboxylic acid as the radical precursor.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide

  • Carboxylic acid (e.g., pivalic acid) (3.0 eq)

  • Silver nitrate (AgNO₃) (0.2 eq)

  • Ammonium persulfate [(NH₄)₂S₂O₈] (3.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrolo[3,2-b]pyridine 4-oxide and the carboxylic acid in a mixture of DCM and water.

  • Initiation: Add silver nitrate to the solution.

  • Radical Generation: Heat the mixture to 40-50 °C and add a solution of ammonium persulfate in water dropwise over 30 minutes.

  • Reaction: Stir the reaction at the same temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Cool the reaction, and quench with saturated sodium bicarbonate solution. Extract the mixture with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Functionalization Strategy Position(s) Targeted Key Reagents Typical Reaction Conditions Notes
N-OxidationN4m-CPBA or H₂O₂DCM, 0 °C to rtFoundational step for subsequent functionalizations.
NitrationC5, C7HNO₃, H₂SO₄125-130 °CClassic electrophilic aromatic substitution.
ChlorinationC6 (and C2)POCl₃Acetonitrile, refluxDeoxygenative halogenation.
Suzuki-Miyaura CouplingC6Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100-125 °CC-C bond formation.
Buchwald-Hartwig AminationC6Amine, Pd(OAc)₂, XPhos, Cs₂CO₃Toluene, 80-110 °CC-N bond formation.
Minisci AlkylationC2, C6Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈DCM/H₂O, 40-50 °CRadical C-H functionalization.

Visualization of Synthetic Pathways

Diagram 1: Key Functionalization Pathways of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Functionalization_Pathways start 1H-Pyrrolo[3,2-b]pyridine n_oxide 1H-Pyrrolo[3,2-b]pyridine 4-oxide start->n_oxide m-CPBA nitrated 5/7-Nitro Derivative n_oxide->nitrated HNO₃ / H₂SO₄ halogenated 6-Halo Derivative n_oxide->halogenated POCl₃ alkylated 2/6-Alkyl Derivative n_oxide->alkylated Minisci Reaction arylated 6-Aryl Derivative halogenated->arylated Suzuki-Miyaura aminated 6-Amino Derivative halogenated->aminated Buchwald-Hartwig

Caption: Synthetic routes for the functionalization of 1H-pyrrolo[3,2-b]pyridine 4-oxide.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halide, Boronic Acid, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent heat Heat (Microwave or Oil Bath) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify end end purify->end Final Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

References

  • Dong, J., & Wang, Q. (n.d.).
  • Dou, G., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116075. [Link]

  • Malykhin, R. S., & Sukhorukov, A. Y. (2021). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide.
  • Organic Syntheses Procedure. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Proctor, D. J., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(49), 20776-20782. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Giedyk, M., et al. (2021). Redox neutral and acid-free Minisci CH alkylation of heteroarenes enabled by dual photoredox/bromide catalysis in microstructured aqueous solutions. ChemRxiv. [Link]

  • Zhang, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2247-2262. [Link]

  • Baran, P. S., et al. (2018). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Journal of the American Chemical Society, 140(40), 12696-12700. [Link]

  • Chen, J., et al. (2021). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 8(18), 5038-5044. [Link]

  • Ghasemi, S., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(28), 19041-19047. [Link]

  • Zhang, S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 794. [Link]

  • Wuts, P. G. M., et al. (2024). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Martinez-Viturro, J. I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(21), 6438. [Link]

  • Li, C., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. [Link]

  • Wang, X., et al. (2025). Direct Synthesis of 2-Functionalized 3-Nitroindoles from Diazo(nitro)acetanilides. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(4), 549-556. [Link]

The Strategic Deployment of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the pursuit of novel heterocyclic scaffolds that offer superior physicochemical and pharmacological properties is relentless. Among these, the 1H-pyrrolo[3,2-b]pyridine framework, an isomer of indole also known as 5-azaindole, has emerged as a privileged structure, particularly in the domain of kinase inhibition. The introduction of an N-oxide functionality at the 4-position of this scaffold yields 1H-Pyrrolo[3,2-b]pyridine 4-oxide, a molecule with a unique electronic and steric profile that presents medicinal chemists with a versatile tool to address common challenges in drug design, such as solubility, metabolism, and target engagement.

This guide provides an in-depth exploration of the synthesis, strategic applications, and key experimental protocols related to the use of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in medicinal chemistry. It is designed to move beyond a simple recitation of facts, offering insights into the rationale behind its application and the experimental nuances that can lead to successful drug candidate development.

The Rationale for N-Oxide Incorporation: Enhancing "Drug-likeness"

The N-oxide moiety is a highly polar functional group that can significantly influence a molecule's properties.[1][2] Its incorporation into the 1H-pyrrolo[3,2-b]pyridine scaffold is a deliberate strategy to modulate several key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

  • Enhanced Aqueous Solubility: The high polarity of the N+-O- bond can disrupt the crystal lattice of a solid compound and form strong hydrogen bonds with water, thereby increasing aqueous solubility—a critical factor for oral bioavailability.[2][3]

  • Modulation of Lipophilicity: By increasing polarity, the N-oxide group can reduce a compound's lipophilicity (logP). This can be advantageous in preventing non-specific binding to off-target lipophilic pockets and can influence membrane permeability.[2]

  • Metabolic Stability: The pyridine nitrogen is often a site of oxidative metabolism by cytochrome P450 enzymes. Conversion to the N-oxide can block this metabolic pathway, potentially increasing the compound's half-life in vivo.

  • Bioisosteric Replacement: The azaindole scaffold itself is a well-established bioisostere of indole, and the N-oxide can further mimic the hydrogen bonding capabilities of other functional groups, offering unique interactions with biological targets.

  • Prodrug Strategies: In some contexts, particularly in oncology, N-oxides can be designed as hypoxia-activated prodrugs. In the low-oxygen environment of tumors, the N-oxide can be enzymatically reduced to the parent pyridine, releasing the active drug.[1][2]

Synthesis of the 1H-Pyrrolo[3,2-b]pyridine 4-oxide Scaffold

The synthesis of 1H-pyrrolo[3,2-b]pyridine 4-oxide and its derivatives typically involves the initial construction of the core azaindole ring system followed by N-oxidation. While a direct, one-pot synthesis of the parent N-oxide is not extensively documented, a general and reliable protocol can be adapted from the synthesis of related substituted analogs.

Protocol 1: Synthesis of a Substituted 1H-Pyrrolo[3,2-b]pyridine 4-oxide

This protocol is adapted from a multistep synthesis of pyrrolo[3,2-c]pyridine derivatives, where N-oxidation is a key intermediate step.[4] This provides a robust framework for the synthesis of the target scaffold.

Step 1: N-Oxidation of a Substituted Pyridine

This initial step creates the N-oxide functionality on a pyridine precursor.

  • Reaction:

    • Dissolve the starting substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add m-chloroperbenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality: m-CPBA is a widely used and effective oxidizing agent for the conversion of pyridinic nitrogens to their corresponding N-oxides. The reaction is typically clean and proceeds with high yield.

Step 2: Nitration of the Pyridine N-Oxide

The N-oxide group activates the pyridine ring for electrophilic substitution.

  • Reaction:

    • To a solution of the pyridine N-oxide (1.0 eq) in sulfuric acid, add fuming nitric acid dropwise at 0 °C.

    • Stir the reaction at elevated temperature (e.g., 70 °C) for several hours.

  • Work-up:

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter the solid, wash with water, and dry.

  • Causality: The N-oxide group directs nitration to the 4-position of the pyridine ring.

Step 3: Formation of the Pyrrole Ring

This step involves the construction of the fused pyrrole ring to form the azaindole scaffold.

  • Reaction:

    • React the nitropyridine N-oxide (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at an elevated temperature.

    • The resulting intermediate is then cyclized in the presence of a reducing agent, such as iron powder in acetic acid.

  • Causality: This sequence first forms an enamine intermediate which then undergoes reductive cyclization to form the pyrrole ring, yielding the 1H-pyrrolo[3,2-b]pyridine 4-oxide scaffold.

Synthesis_Workflow Start Substituted Pyridine N_Oxidation N-Oxidation (m-CPBA, DCM) Start->N_Oxidation Pyridine_N_Oxide Pyridine N-Oxide N_Oxidation->Pyridine_N_Oxide Nitration Nitration (HNO₃, H₂SO₄) Pyridine_N_Oxide->Nitration Nitro_Pyridine_N_Oxide 4-Nitro-Pyridine N-Oxide Nitration->Nitro_Pyridine_N_Oxide Ring_Formation Pyrrole Ring Formation (DMF-DMA, then Fe/AcOH) Nitro_Pyridine_N_Oxide->Ring_Formation Final_Product 1H-Pyrrolo[3,2-b]pyridine 4-oxide Derivative Ring_Formation->Final_Product

Application in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established hinge-binding motif in many kinase inhibitors. The strategic placement of the pyridine nitrogen allows for the formation of a key hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[5] While the direct application of the 4-oxide of the [3,2-b] isomer is less commonly published, its potential as a novel scaffold for kinase inhibitors is significant.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6] While these specific examples do not retain the N-oxide in the final structure, the synthetic strategies often involve N-oxide intermediates. The retention of the N-oxide could offer several advantages:

  • Altered Hinge-Binding: The N-oxide could form a different hydrogen bonding pattern with the kinase hinge region, potentially leading to altered selectivity or potency.

  • Access to New Pockets: The steric bulk and electronic nature of the N-oxide may allow for interactions with adjacent pockets in the ATP-binding site that are not accessible to the parent pyridine.

  • Improved ADME Properties: As previously discussed, the N-oxide can enhance solubility and metabolic stability, which are often challenges in the development of kinase inhibitors.

Kinase_Inhibition_Pathway FGFR FGFR Phosphorylated_Substrate Phosphorylated Substrate FGFR->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->FGFR Substrate Substrate Protein Substrate->FGFR Downstream_Signaling Downstream Signaling (e.g., RAS-MEK-ERK) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibitor 1H-Pyrrolo[3,2-b]pyridine 4-oxide Inhibitor Inhibitor->FGFR Binds to ATP pocket

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of a 1H-pyrrolo[3,2-b]pyridine 4-oxide derivative against a target kinase.

  • Materials:

    • Recombinant kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase buffer

    • Test compound (1H-pyrrolo[3,2-b]pyridine 4-oxide derivative)

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Causality: This assay directly measures the ability of the test compound to interfere with the catalytic activity of the kinase by competing with ATP for binding to the active site.

Compound ScaffoldTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17[6]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR29[6]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR325[6]
1H-pyrrolo[3,2-c]pyridine derivative (10t)Tubulin Polymerization (antiproliferative)120-210[4]
1H-pyrrolo[2,3-b]pyridine derivativec-Met22.8[7]

Note: The table presents data for related pyrrolopyridine scaffolds to illustrate the potential potency that can be achieved with this class of compounds.

Future Perspectives and Conclusion

The 1H-pyrrolo[3,2-b]pyridine 4-oxide scaffold represents a promising, yet underexplored, area of medicinal chemistry. While the broader class of azaindoles has seen significant success, the specific contributions of the N-oxide functionality in the final drug molecule warrant further investigation. Future research should focus on the systematic synthesis and evaluation of libraries of 1H-pyrrolo[3,2-b]pyridine 4-oxide derivatives to fully elucidate their structure-activity relationships and ADME properties. The strategic application of this scaffold has the potential to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, particularly in the competitive field of kinase inhibitor development.

References

  • Bohrium. (2024, March 29). medicinal-chemistry-of-drugs-with-n-oxide-functionalities. Ask this paper. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]

  • Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168–5184. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities | Request PDF. (2025, December 10). ResearchGate. [Link]

  • Chrovian, C. C., et al. (2022). 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Merour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19961. [Link]

  • Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(10), 1996-2010. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2025, October 16). ResearchGate. [Link]

  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. (n.d.). PMC. [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1849-1857. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Gelal, F. A., & Gümüş, M. K. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(32), 5363-5383. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2025, August 7). ResearchGate. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. [Link]

  • Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules, 13(4), 1011-1024. [Link]

Sources

The Rising Star in Scaffolding: Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine 4-oxide in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with an N-Oxide Scaffold

The quest for novel molecular scaffolds that provide unique vectors for chemical modification and improved physicochemical properties is a perpetual driving force in medicinal chemistry. The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, framework is a privileged structure, integral to a multitude of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] The introduction of an N-oxide functionality at the 4-position of this scaffold dramatically alters its electronic landscape and reactivity, presenting a compelling, yet underexplored, opportunity for innovative drug design.[3]

This guide serves as a comprehensive resource for researchers looking to harness the potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. We will delve into detailed protocols for its synthesis, explore its unique reactivity, and propose strategic applications in drug discovery, grounded in the established biological relevance of the parent azaindole core.

The Strategic Advantage of the N-Oxide

The N-oxide moiety is more than a simple structural modification; it is a strategic tool for the medicinal chemist. It imparts several key advantages:

  • Modulation of Physicochemical Properties: The highly polar N-oxide group can significantly impact a molecule's solubility, a critical parameter for drug efficacy.

  • Altered Metabolic Profile: In some instances, the N-oxide can enhance metabolic stability by blocking sites susceptible to oxidation.[3]

  • Bioisosteric Replacement: The N-oxide can serve as a bioisostere for other functional groups, offering a means to fine-tune electronic and steric properties.

  • Enhanced Reactivity for Diversification: The N-oxide activates the pyridine ring, facilitating nucleophilic substitution and other functionalization reactions that are challenging on the parent scaffold.[3]

Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide: A Detailed Protocol

The most direct route to 1H-Pyrrolo[3,2-b]pyridine 4-oxide is the N-oxidation of the commercially available 1H-pyrrolo[3,2-b]pyridine (4-azaindole). While various oxidizing agents can be employed, a common and effective method involves the use of hydrogen peroxide in an acidic medium.

Protocol 1: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from general procedures for the N-oxidation of pyridine derivatives and related azaindoles.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine (4-azaindole)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.0-3.0 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate until a test with peroxide indicator strips is negative.

    • Cool the mixture in an ice bath and neutralize the acetic acid by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate gas.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Notes: Leveraging the 1H-Pyrrolo[3,2-b]pyridine 4-oxide Scaffold in Drug Design

The true potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide lies in its utility as a versatile intermediate for the synthesis of diverse compound libraries. The N-oxide functionality opens up avenues for chemical modifications that are not readily accessible with the parent 4-azaindole.

Strategic Functionalization of the Scaffold

The N-oxide group activates the pyridine ring, particularly at the positions ortho and para to the nitrogen oxide (C5 and C7). This enhanced reactivity can be exploited for the introduction of various substituents to explore structure-activity relationships (SAR).

dot

Caption: Strategic functionalization pathways of the 1H-pyrrolo[3,2-b]pyridine 4-oxide scaffold.

Proposed Therapeutic Applications and Biological Evaluation

Given the well-established biological activities of the 4-azaindole core, derivatives of its N-oxide are promising candidates for a range of therapeutic targets.

1. Kinase Inhibition:

The 4-azaindole scaffold is a cornerstone of many kinase inhibitors.[2] Derivatives of 1H-Pyrrolo[3,2-b]pyridine 4-oxide could be designed to target kinases implicated in cancer and inflammatory diseases.

  • Proposed Assays:

    • In vitro Kinase Inhibition Assays: Screen a library of derivatives against a panel of relevant kinases (e.g., Aurora A, JAKs, p38 MAP kinase) using radiometric or fluorescence-based assays.

    • Cell-Based Proliferation Assays: Evaluate the anti-proliferative activity of promising compounds against various cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) using an MTT or similar assay.[4]

Illustrative Data Table for Kinase Inhibition Screening:

Compound IDModification on ScaffoldTarget KinaseIC₅₀ (nM)
Lead-N-Oxide-01 C5-aminoKinase A50
Lead-N-Oxide-02 C7-methoxyKinase A120
Lead-N-Oxide-03 C5-phenylKinase B75
Lead-N-Oxide-04 C7-morpholinoKinase B200

2. Anti-Inflammatory Agents:

4-azaindole derivatives have shown potential as anti-inflammatory agents, notably as inhibitors of p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines.[2]

  • Proposed Assays:

    • LPS-Induced Cytokine Release Assay: Measure the inhibition of TNF-α or IL-6 release from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) in the presence of the test compounds.[2]

    • Western Blot Analysis: Assess the inhibition of p38 MAP kinase phosphorylation in stimulated cells.

dotdot digraph "Biological_Screening_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

start [label="Synthesized\n1H-Pyrrolo[3,2-b]pyridine\n4-oxide Derivatives", shape=ellipse, fillcolor="#F1F3F4"]; kinase_assay [label="In vitro Kinase\nInhibition Panel"]; cell_assay [label="Cell-Based\nProliferation Assay"]; cytokine_assay [label="LPS-Induced\nCytokine Release Assay"]; hit_id [label="Hit Identification", shape=diamond, fillcolor="#FBBC05"]; sar_dev [label="SAR Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> kinase_assay; start -> cell_assay; start -> cytokine_assay; kinase_assay -> hit_id; cell_assay -> hit_id; cytokine_assay -> hit_id; hit_id -> sar_dev; sar_dev -> lead_opt; }

Sources

Application Notes and Protocols for In Vitro Evaluation of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 5-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets. The introduction of an N-oxide moiety at the 4-position, yielding 1H-Pyrrolo[3,2-b]pyridine 4-oxide, significantly alters the electronic and steric properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile.[1] Research into the broader class of azaindoles and their derivatives has revealed significant potential in oncology, inflammation, and virology.[2][3][4]

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5] Notably, these compounds have shown inhibitory activity against Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Cell division cycle 7 (Cdc7) kinase.[6][7][8] Furthermore, some derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][6][9][10]

Given the established biological activities of the broader azaindole family, a systematic in vitro evaluation of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is warranted to elucidate its therapeutic potential. This document provides a comprehensive guide for researchers, outlining a strategic, multi-tiered approach to characterizing the bioactivity of this novel compound. We will begin with broad-spectrum cytotoxicity screening to establish a foundational understanding of its cellular effects, followed by more targeted assays to probe specific mechanistic pathways.

Tier 1: Foundational Cytotoxicity and Cell Viability Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a crucial therapeutic window and informs the concentration range for subsequent, more detailed mechanistic studies. We will describe two robust and widely used colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[3]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but its formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.[3]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay & Readout cluster_3 Data Analysis Start Select appropriate cancer and non-cancerous cell lines Seed Seed cells in 96-well plates at optimized density Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Prepare Prepare serial dilutions of 1H-Pyrrolo[3,2-b]pyridine 4-oxide Adhere->Prepare Treat Treat cells with compound and vehicle control Prepare->Treat Incubate Incubate for 24, 48, and 72 hours Treat->Incubate Add_Reagent Add MTT or XTT reagent to wells Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilize If MTT, add solubilization solution (e.g., DMSO) Incubate_Reagent->Solubilize MTT Assay Only Read Read absorbance on a microplate reader Incubate_Reagent->Read XTT Assay Solubilize->Read Calculate Calculate % cell viability relative to vehicle control Read->Calculate Plot Plot dose-response curves Calculate->Plot Determine Determine IC50 values Plot->Determine

Caption: Workflow for MTT/XTT Cytotoxicity Assays.

Protocol 1: MTT Assay for General Cytotoxicity Screening

Materials:

  • Target cell lines (e.g., a panel of cancer cell lines such as HeLa, MCF-7, and a non-cancerous cell line like HEK293 for selectivity assessment)[11]

  • Complete cell culture medium

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100 Plot the % viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Expected Cytotoxicity Data
Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLa1H-Pyrrolo[3,2-b]pyridine 4-oxide48Value
MCF-71H-Pyrrolo[3,2-b]pyridine 4-oxide48Value
HEK2931H-Pyrrolo[3,2-b]pyridine 4-oxide48Value

Tier 2: Mechanistic Insights - Kinase Inhibition Assays

Based on the known activity of the broader azaindole family as kinase inhibitors, a logical next step is to screen 1H-Pyrrolo[3,2-b]pyridine 4-oxide against a panel of relevant kinases.[7][8][12] A biochemical kinase assay is a direct and quantitative method to assess the inhibitory potential of a compound against a purified kinase.

Scientific Rationale

Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The inhibition of this process by a compound can be quantified. There are various detection methods, including radiometric assays that use radio-labeled ATP, and luminescence-based assays that measure the amount of ATP remaining after the kinase reaction. For high-throughput screening, luminescence-based assays are often preferred for their simplicity and safety.

Experimental Workflow: Biochemical Kinase Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Prepare_Kinase Prepare purified kinase solution Prepare_Substrate Prepare kinase substrate and ATP solution Prepare_Kinase->Prepare_Substrate Prepare_Compound Prepare serial dilutions of test compound Prepare_Substrate->Prepare_Compound Combine Combine kinase, substrate, ATP, and compound in a microplate Prepare_Compound->Combine Incubate Incubate at room temperature to allow for phosphorylation Combine->Incubate Stop Stop the reaction (optional, depending on detection method) Incubate->Stop Add_Detection Add detection reagent (e.g., ADP-Glo™) Stop->Add_Detection Measure Measure luminescence Add_Detection->Measure Calculate Calculate % kinase inhibition Measure->Calculate Determine Determine IC50 value Calculate->Determine

Caption: Workflow for a Luminescence-Based Kinase Assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Purified recombinant kinases (e.g., FGFR1, CDK8)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide stock solution (in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Compound Plating: Prepare serial dilutions of 1H-Pyrrolo[3,2-b]pyridine 4-oxide and plate them into the wells of the microplate. Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction Initiation: Add the kinase and substrate/ATP mixture to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents from the kit. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a detection reagent is added to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition as follows: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)) Plot the % inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile
Kinase Target1H-Pyrrolo[3,2-b]pyridine 4-oxide IC50 (nM)
FGFR1Value
CDK8Value
Cdc7Value

Tier 3: Elucidating Cellular Mechanisms - Apoptosis and Cell Cycle Analysis

If 1H-Pyrrolo[3,2-b]pyridine 4-oxide demonstrates significant cytotoxicity, particularly in cancer cell lines, it is crucial to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.[10]

Scientific Rationale

Apoptosis Assays: Apoptosis can be detected by various methods, including assays that measure the activation of caspases, the key executioner enzymes of apoptosis. A common method is to use a luminogenic substrate for caspases 3 and 7. When these caspases are active, they cleave the substrate, releasing a substrate for luciferase, which generates a luminescent signal.

Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs exert their effects by causing cells to arrest at specific phases of the cell cycle, preventing their proliferation. Flow cytometry with a DNA-staining dye like propidium iodide can be used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).[10]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction

Materials:

  • Target cell line

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of 1H-Pyrrolo[3,2-b]pyridine 4-oxide (based on the IC50 values from the cytotoxicity assays) for a specified time (e.g., 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Target cell line

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide

  • 6-well plates

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 1H-Pyrrolo[3,2-b]pyridine 4-oxide at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both the adherent and floating cells, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software. An accumulation of cells in a particular phase compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach for the initial in vitro characterization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. By systematically progressing from broad cytotoxicity screening to more specific mechanistic assays, researchers can efficiently gather the necessary data to determine the compound's primary biological effects and its potential as a therapeutic agent. Positive results from these assays, such as potent and selective cytotoxicity against cancer cells, confirmed kinase inhibition, and induction of apoptosis or cell cycle arrest, would provide a strong rationale for further preclinical development, including in vivo efficacy studies.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PubMed Central. Available at: [Link]

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. Google Patents.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for Cell-Based Assays Involving 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

The 1H-Pyrrolo[3,2-b]pyridine, or 5-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications. Its derivatives have demonstrated significant potential as inhibitors of critical cellular targets, including various kinases and phosphodiesterases, leading to promising anticancer and anti-inflammatory activities.[1][2][3][4] The introduction of an N-oxide moiety at the 4-position, yielding 1H-Pyrrolo[3,2-b]pyridine 4-oxide, significantly alters the electronic properties of the pyridine ring, potentially modulating the compound's biological activity, selectivity, and pharmacokinetic profile.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in a series of foundational and advanced cell-based assays. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, complete with the underlying scientific rationale, to empower researchers to robustly characterize the biological effects of this promising compound and its analogues. We will explore its impact on cellular viability, its potential to induce programmed cell death (apoptosis), and its influence on a key inflammatory signaling pathway, NF-κB.

Section 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability

A primary step in characterizing any novel compound is to determine its effect on cell viability. This foundational screen identifies the concentration range over which the compound exhibits biological activity, from subtle modulation of proliferation to overt cytotoxicity. The MTT assay is a robust, colorimetric method for this purpose, relying on the metabolic activity of living cells.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[6][7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[7] The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living cells.[8]

Experimental Protocol: MTT Cell Viability Assay

1. Cell Seeding:

  • Select an appropriate cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A375 for melanoma) based on the therapeutic target of interest.[1][9]

  • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare a stock solution of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in sterile DMSO.

  • Perform a serial dilution of the compound in serum-free culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Incubation:

  • Following treatment, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[6][8]

  • Incubate the plate for 3-4 hours at 37°C, allowing for the formazan crystals to form.[7]

4. Solubilization and Measurement:

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[7]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

5. Data Analysis:

  • Subtract the absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Expected IC50 Values for Pyrrolopyridine Derivatives
Derivative ClassTarget Cell LineReported IC50 Range (µM)Reference
1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, MCF-70.12 - 0.21[1][10]
1H-pyrrolo[2,3-b]pyridine4T1 (Breast Cancer)7 - 25 (nM range for FGFR inhibition)[2][11]
1H-pyrrolo[3,2-c]pyridineA375P (Melanoma)Nanomolar to low micromolar[9]

This table presents data for related pyrrolopyridine scaffolds to provide a contextual baseline for expected potency.

Section 2: Mechanistic Insight - Investigating Apoptosis Induction

Many effective anti-cancer agents function by inducing apoptosis, or programmed cell death. Following a positive result in the viability assay, the next logical step is to determine if the observed cytotoxicity is due to the induction of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[13][14] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (like FITC), it can specifically label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. PI can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[13] Dual staining, therefore, allows for precise categorization of cell populations.[13][14]

Experimental Workflow: Apoptosis Detection

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed Cells (e.g., 1x10^6) in T25 Flask treat Treat with 1H-Pyrrolo[3,2-b]pyridine 4-oxide (IC50 concentration) for 24-48h seed->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest wash Wash Cells with Cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the Dark stain->incubate acquire Analyze by Flow Cytometry incubate->acquire gate Gate Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) acquire->gate

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Detailed Protocol: Annexin V/PI Staining for Flow Cytometry

1. Cell Culture and Treatment:

  • Seed cells (e.g., 1 x 10^6) in a T25 culture flask and allow them to adhere overnight.[13][14]

  • Treat the cells with 1H-Pyrrolo[3,2-b]pyridine 4-oxide at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Induce apoptosis in a separate flask with a known agent (e.g., Camptothecin) to serve as a positive control.[12]

2. Cell Harvesting:

  • Carefully collect the culture supernatant, which contains floating apoptotic cells.

  • Wash the adherent cells with PBS and detach them using trypsin.

  • Combine the supernatant and the trypsinized cells for each condition to ensure all apoptotic cells are collected.[13][14]

  • Centrifuge the cell suspension at 670 x g for 5 minutes and wash the pellet twice with cold PBS.[13]

3. Staining:

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (1 mg/mL stock) to the cell suspension.[13]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[13][15]

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer within one hour for optimal signal.[15]

  • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates correctly.

  • Acquire data and analyze the quadrants:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Primarily necrotic cells.

Section 3: Target Pathway Analysis - NF-κB Signaling Inhibition

Given the role of pyrrolopyridines as kinase inhibitors and the central function of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway in inflammation and cancer, it is pertinent to investigate the compound's effect on this signaling cascade.[16][17] An NF-κB reporter assay provides a quantitative measure of pathway activation or inhibition.

Principle of the NF-κB Reporter Assay

This assay utilizes a cell line that has been stably transfected with a reporter plasmid. The plasmid contains a promoter with multiple copies of the NF-κB consensus binding site, which drives the expression of a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase.[18] When the NF-κB pathway is activated (e.g., by a cytokine like TNF-α), the NF-κB transcription factor translocates to the nucleus, binds to the promoter, and induces reporter gene expression.[17][19] The amount of reporter protein produced is directly proportional to NF-κB activity and can be easily measured.

Signaling Pathway: Canonical NF-κB Activation

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Releases NF-κB DNA κB DNA Site NFkB_nuc->DNA Binds Gene Target Gene Transcription DNA->Gene TNF TNF-α TNF->TNFR Binds Compound 1H-Pyrrolo[3,2-b]pyridine 4-oxide (Potential Inhibitor) Compound->IKK Inhibits?

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocol: NF-κB SEAP Reporter Assay

1. Cell Seeding and Pre-treatment:

  • Use a suitable cell line stably expressing an NF-κB-SEAP reporter construct (e.g., HEK293-NFκB-SEAP).

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-treat the cells for 1-2 hours with varying concentrations of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. Include a known NF-κB inhibitor (e.g., PDTC) as a positive control.

2. Pathway Stimulation:

  • Induce NF-κB activation by adding a stimulating agent. Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10-20 ng/mL is a common and potent activator.[16]

  • Include wells that are unstimulated (negative control) and stimulated without the test compound (positive pathway activation control).

  • Incubate the plate for 24 hours at 37°C.

3. SEAP Activity Measurement:

  • After incubation, carefully collect the cell culture supernatant.

  • Assay the supernatant for SEAP activity using a chemiluminescent or colorimetric substrate according to the manufacturer's instructions.

  • Measure the signal using a luminometer or spectrophotometer.

4. Data Analysis:

  • Normalize the data by subtracting the background from the unstimulated control wells.

  • Express the results as a percentage of the maximal stimulation observed in the TNF-α-only treated wells.

  • Plot the percentage of NF-κB activation against the log of the compound concentration to determine the IC50 of inhibition.

Conclusion and Future Directions

These application notes provide a validated framework for the initial characterization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. By systematically assessing its effects on cell viability, apoptosis, and NF-κB signaling, researchers can rapidly generate a robust data package to guide further investigation. Positive results from these assays would warrant progression to more complex studies, such as kinase profiling to identify specific molecular targets, cell cycle analysis to complement apoptosis data,[1][10] and in vivo efficacy studies in relevant disease models. The versatility and established biological relevance of the pyrrolopyridine scaffold suggest that 1H-Pyrrolo[3,2-b]pyridine 4-oxide is a compound of significant interest for modern drug discovery campaigns.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • University of South Florida Health. Apoptosis Protocols. Available at: [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Li, H., et al. (2006). Establishment and application of a screening assay based on NF-κB signal transduction. Progress in Biochemistry and Biophysics. Available at: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology. Available at: [Link]

  • ResearchGate. A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Available at: [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gelin, C. F., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Wójcicka, A., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. Available at: [Link]

  • ResearchGate. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

Sources

Application Note: Screening of 1H-Pyrrolo[3,2-b]pyridine 4-oxide and its Analogs for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The relentless pursuit of targeted therapies for diseases such as cancer and inflammatory disorders has positioned protein kinases as a pivotal class of drug targets.[1][2] Kinases play a crucial role in cellular signal transduction, and their aberrant activity is a known driver of various pathologies.[3][4] The pyrrolopyridine nucleus, an isostere of the purine ring of ATP, has emerged as a privileged scaffold in the design of kinase inhibitors.[5] Its structural similarity to ATP allows for competitive binding to the kinase active site, offering a robust starting point for the development of potent and selective inhibitors.[5]

This application note focuses on 1H-Pyrrolo[3,2-b]pyridine 4-oxide , a derivative of the 5-azaindole family. While its direct inhibitory profile is a subject of ongoing investigation, the introduction of the N-oxide moiety presents a unique chemical handle that can significantly alter the molecule's electronic properties and reactivity, potentially leading to novel interactions within the kinase ATP-binding pocket.[6] This guide provides a comprehensive framework for the initial biochemical screening of 1H-Pyrrolo[3,2-b]pyridine 4-oxide and its analogs, with a focus on establishing a robust and reproducible workflow for identifying and characterizing their kinase inhibitory potential. We will detail a widely applicable luminescence-based assay, provide protocols for data analysis, and discuss key considerations for ensuring scientific integrity.

Principle of the Assay: Quantifying Kinase Activity through ATP Depletion

The fundamental principle of many kinase assays is the measurement of the enzymatic activity, which involves the transfer of a phosphate group from ATP to a specific substrate.[1][7] A decrease in kinase activity due to the presence of an inhibitor can be quantified by measuring the reduction in substrate phosphorylation or the depletion of ATP.[3][8]

This protocol will focus on a luminescence-based ATP depletion assay, such as the Kinase-Glo® assay.[3][7] This homogenous assay format is well-suited for high-throughput screening (HTS) due to its simplicity and sensitivity.[7][8] The core of this assay lies in a luciferase-based reaction that generates a luminescent signal directly proportional to the amount of ATP remaining in the solution.[3][7]

The workflow is as follows:

  • The kinase, its substrate, and the test compound (1H-Pyrrolo[3,2-b]pyridine 4-oxide) are incubated together.

  • During this incubation, the kinase phosphorylates its substrate, consuming ATP in the process.

  • An effective inhibitor will reduce the rate of this reaction, resulting in less ATP being consumed.

  • After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added.

  • The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, producing a luminescent signal.

  • A higher luminescent signal corresponds to a greater amount of remaining ATP, and therefore, higher inhibition of the kinase activity.[3]

This inverse relationship between kinase activity and luminescent signal allows for the quantification of inhibitor potency.[7]

G cluster_workflow Luminescence-Based Kinase Assay Workflow Start Start Kinase_Reaction Kinase + Substrate + ATP + Inhibitor (1H-Pyrrolo[3,2-b]pyridine 4-oxide) Start->Kinase_Reaction ATP_Depletion ATP Consumption (Inversely proportional to inhibition) Kinase_Reaction->ATP_Depletion Luminescence_Reaction Add Luciferase/Luciferin Reagent ATP_Depletion->Luminescence_Reaction Signal_Detection Measure Luminescence Luminescence_Reaction->Signal_Detection Data_Analysis Calculate % Inhibition & IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based kinase inhibitor screening assay.

Materials and Reagents

  • Kinase: Purified, recombinant kinase of interest.

  • Kinase Substrate: Specific peptide or protein substrate for the chosen kinase.

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide: Stock solution in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, stock solution.

  • Kinase Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]

  • Luminescence-based Kinase Assay Kit: (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).[7]

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.[9]

  • Multichannel Pipettes and/or Liquid Handling System.

  • Luminometer: Plate reader capable of measuring luminescence.

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase being investigated.[8]

1. Reagent Preparation:

  • Kinase Dilution: Prepare a working solution of the kinase in kinase buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10]

  • Compound Dilution Plate: Perform serial dilutions of the 1H-Pyrrolo[3,2-b]pyridine 4-oxide stock solution in 100% DMSO. Then, dilute these further in kinase buffer to achieve the final desired concentrations with a consistent, low percentage of DMSO (typically ≤1%).

2. Assay Procedure:

  • Dispense Compound: Add a small volume (e.g., 5 µL) of the diluted 1H-Pyrrolo[3,2-b]pyridine 4-oxide, control inhibitor, or vehicle control (DMSO in kinase buffer) to the wells of the microplate.

  • Add Kinase: Dispense the kinase working solution (e.g., 10 µL) to all wells except for the "no enzyme" control wells.

  • Initiate Kinase Reaction: Start the reaction by adding the Substrate/ATP mix (e.g., 10 µL) to all wells.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to achieve approximately 50-80% ATP consumption in the vehicle control wells for a robust signal window.[11]

  • Stop Reaction & Develop Signal: Add an equal volume of the luminescence-based kinase assay reagent (e.g., 25 µL of Kinase-Glo® reagent) to each well. This will stop the kinase reaction and initiate the luminescence reaction.

  • Equilibration: Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the luminescence on a plate reader.

G cluster_protocol Step-by-Step Assay Protocol Step1 1. Dispense Compound/ Control to Plate Step2 2. Add Kinase Solution Step1->Step2 Step3 3. Add Substrate/ATP Mix to Initiate Step2->Step3 Step4 4. Incubate at Room Temperature Step3->Step4 Step5 5. Add Luminescence Reagent Step4->Step5 Step6 6. Incubate to Stabilize Signal Step5->Step6 Step7 7. Read Luminescence Step6->Step7

Caption: A visual representation of the experimental steps in the kinase assay.

Data Analysis and Interpretation

The raw luminescence data will be used to calculate the percentage of kinase inhibition and subsequently the IC₅₀ value for 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

1. Calculation of Percent Inhibition:

The percentage of inhibition for each compound concentration is calculated using the following formula:[12]

% Inhibition = 100 x [1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)]

Where:

  • Signal_Inhibitor: Luminescence signal in the presence of the test compound.

  • Signal_Max: Luminescence signal of the vehicle control (0% inhibition).

  • Signal_Min: Luminescence signal of the high-concentration control inhibitor (100% inhibition).

2. IC₅₀ Determination:

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13] A non-linear regression analysis using a four-parameter logistic (4PL) model is then applied to the data to fit a sigmoidal dose-response curve and calculate the IC₅₀.[9][14]

Table 1: Hypothetical Screening Data for 1H-Pyrrolo[3,2-b]pyridine 4-oxide against Kinase X

Compound Concentration (µM)Raw Luminescence (RLU)% Inhibition
0 (Vehicle)1,000,0000%
0.01950,0005.6%
0.1850,00016.7%
1550,00050.0%
10200,00088.9%
100110,00098.9%
Control Inhibitor (10 µM)100,000100%

Based on this hypothetical data, the IC₅₀ for 1H-Pyrrolo[3,2-b]pyridine 4-oxide against Kinase X would be approximately 1 µM.

Troubleshooting and Scientific Integrity

A self-validating protocol is crucial for trustworthy results. Below are common issues and solutions:

IssuePotential CauseSuggested Solution
High Well-to-Well Variability Inaccurate pipetting, improper mixing, edge effects.Use calibrated pipettes, ensure thorough mixing, and avoid using the outer wells of the plate.
Low Z'-factor (<0.5) Suboptimal reagent concentrations, short incubation times.Optimize enzyme and ATP concentrations, and adjust incubation times to achieve a sufficient signal window.
False Positives/Negatives Compound interference with the luciferase enzyme.[15]Perform a counter-screen without the kinase to identify compounds that directly inhibit or enhance the luciferase reaction.
Inconsistent IC₅₀ Values Inconsistent DMSO concentrations, variability in reagent quality.Maintain a consistent final DMSO concentration across all wells and use high-quality, fresh reagents.
No Inhibition Observed Compound is inactive, compound precipitation, incorrect ATP concentration.Verify compound solubility, test a wider concentration range, and ensure the ATP concentration is appropriate for detecting competitive inhibition.[16]

Conclusion and Future Directions

This application note provides a detailed protocol for the initial biochemical screening of 1H-Pyrrolo[3,2-b]pyridine 4-oxide as a potential kinase inhibitor. The luminescence-based assay described offers a robust, high-throughput compatible method for determining the potency (IC₅₀) of this and related compounds.

Positive hits from this primary screen should be further validated through orthogonal assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) assays, to rule out technology-specific artifacts.[17][18][19] Subsequent steps in the drug discovery cascade would involve assessing the selectivity of the compound against a panel of kinases and transitioning to cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.[2][20][21] The 1H-pyrrolo[3,2-b]pyridine 4-oxide scaffold holds promise, and this systematic screening approach is the first critical step in elucidating its therapeutic potential.

References

  • Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]

  • Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. (2006-09-01). PubMed. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2018). PubMed. [Link]

  • Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. (n.d.). Corning. [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices. [Link]

  • Cell-based test for kinase inhibitors. (2020-11-26). INiTS. [Link]

  • Fluorescence Polarization Assay Kits. (n.d.). BPS Bioscience. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2020-03-01). PMC - NIH. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2018-12-12). ResearchGate. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017-04). PubMed. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (2023-01-01). ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018-12-10). BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018-08-02). Taylor & Francis Online. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH. [Link]

  • Kinase assays. (2020-09-01). BMG LABTECH. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012-05-01). NCBI - NIH. [Link]

  • How to calculate IC50 for my dose response? (2016-10-04). ResearchGate. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. (2024-08-29). Reaction Biology. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (n.d.). Taylor & Francis Online. [Link]

  • IC50-to-Ki converter. (n.d.). Bioinformatics & Computational Biosciences Branch (BCBB). [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PMC - PubMed Central. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). MDPI. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005-05-01). Cancer Research - AACR Journals. [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? (2016-09-29). ResearchGate. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

Sources

Application Note: A Validated Protocol for the N-Oxidation of 1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1H-pyrrolo[3,2-b]pyridine N-Oxides

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, leading to compounds with a wide range of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] A key transformation in the medicinal chemistry of azaindoles is the selective N-oxidation of the pyridine nitrogen. This modification profoundly alters the molecule's electronic properties, increasing its polarity and introducing a hydrogen bond acceptor site, which can enhance solubility, modulate metabolic stability, and create new molecular interaction points with biological targets.[4][5][6]

Furthermore, the resulting N-oxide is not merely a final product but a versatile synthetic intermediate. The N-oxide group activates the pyridine ring for subsequent regioselective electrophilic and nucleophilic substitution reactions, enabling the synthesis of complex derivatives that would be otherwise difficult to access.[7][8] This guide provides a detailed, field-proven protocol for the efficient N-oxidation of 1H-pyrrolo[3,2-b]pyridine using meta-chloroperoxybenzoic acid (m-CPBA), a robust and widely used oxidant for heterocyclic systems.[9][10]

Reaction Principle and Mechanism

The N-oxidation of a pyridine ring is an electrophilic oxidation reaction. The lone pair of electrons on the sp²-hybridized pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen atom of a peroxy acid, such as m-CPBA. The reaction proceeds through a concerted transition state, often referred to as the "butterfly mechanism," resulting in the formation of the N-oxide and the corresponding carboxylic acid byproduct (m-chlorobenzoic acid in this case).[11]

The pyridine nitrogen of the 1H-pyrrolo[3,2-b]pyridine scaffold is significantly more basic and nucleophilic than the pyrrole nitrogen. The lone pair of the pyrrole nitrogen is part of the aromatic sextet and is therefore delocalized, making it far less available for oxidation. This inherent difference in reactivity allows for the highly selective oxidation of the pyridine nitrogen.

reaction_mechanism cluster_reactants Reactants cluster_products Products azaindole 1H-pyrrolo[3,2-b]pyridine transition_state Concerted Transition State (Butterfly Mechanism) azaindole->transition_state Nucleophilic Attack mcpba m-CPBA mcpba->transition_state Oxygen Donor n_oxide 1H-pyrrolo[3,2-b]pyridine N-oxide mcba m-chlorobenzoic acid transition_state->n_oxide transition_state->mcba

Caption: N-oxidation of 1H-pyrrolo[3,2-b]pyridine with m-CPBA.

Detailed Experimental Protocol

This protocol is designed for the N-oxidation of 1H-pyrrolo[3,2-b]pyridine on a 1-gram scale. Reactions involving peroxy acids are exothermic and should be handled with appropriate caution.[12]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1H-pyrrolo[3,2-b]pyridine (4-azaindole)≥98%TCI, Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)70-77% (balance water)Sigma-Aldrich, Acros
Dichloromethane (DCM), anhydrousACS Grade, ≥99.8%Fisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard Lab Supply
10% aq. Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeStandard Lab Supply
Brine (Saturated aq. NaCl)Reagent GradeStandard Lab Supply
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Lab Supply
Silica Gel60 Å, 230-400 meshStandard Lab Supply
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice/water bath
125 mL Separatory funnel
Rotary evaporator
Glassware for column chromatography
TLC plates (silica gel 60 F₂₅₄)

Safety Precaution: m-CPBA is a strong oxidizing agent and can be explosive in pure form or upon shock or friction.[13] Always use the commercially available, water-wet form. Conduct the reaction behind a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with flammable materials.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.00 g (8.46 mmol, 1.0 equiv) of 1H-pyrrolo[3,2-b]pyridine.[14]

    • Add 25 mL of anhydrous dichloromethane (DCM) to dissolve the starting material completely.

    • Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Oxidant:

    • Weigh 2.29 g of m-CPBA (77% purity, ~10.15 mmol, 1.2 equiv) and add it to the cooled reaction mixture portion-wise over 15-20 minutes.

    • Causality Insight: Slow, portion-wise addition is critical to maintain temperature control. The oxidation is exothermic, and uncontrolled temperature increase can lead to side reactions.[12]

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 10% Methanol in DCM).

    • The starting material is typically less polar than the highly polar N-oxide product. The reaction is complete when the starting material spot is no longer visible by TLC (usually within 2-4 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the excess m-CPBA by adding 15 mL of a 10% aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes.

    • Transfer the mixture to a 125 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 2 x 20 mL of saturated aqueous sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct). Caution: CO₂ evolution may occur.

      • 1 x 20 mL of brine.

    • Trustworthiness Check: The bicarbonate wash is essential for simplifying purification. The byproduct, m-chlorobenzoic acid, is acidic and is extracted into the basic aqueous phase as its sodium salt.[15]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white or pale-yellow solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 5% to 15% methanol in dichloromethane.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 1H-pyrrolo[3,2-b]pyridine N-oxide as a solid. The product is often hygroscopic and should be stored in a desiccator.[7][16]

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: White to pale-yellow solid.

  • Characterization (¹H NMR, DMSO-d₆): Expect downfield shifts of the pyridine protons compared to the starting material due to the deshielding effect of the N-oxide group.

  • Characterization (MS): ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the N-oxide (C₇H₆N₂O, MW: 134.14 g/mol ).[17]

Workflow and Data Summary

The entire process, from setup to analysis, is outlined below.

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Dissolve Azaindole in DCM cool 2. Cool to 0-5 °C setup->cool add 3. Add m-CPBA portion-wise cool->add react 4. Stir & Monitor via TLC add->react quench 5. Quench with Na₂S₂O₃ react->quench wash 6. Wash with NaHCO₃ & Brine quench->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry purify 8. Column Chromatography dry->purify analyze 9. Characterize (NMR, MS) purify->analyze

Caption: Experimental workflow for the N-oxidation of 1H-pyrrolo[3,2-b]pyridine.

Quantitative Protocol Summary
ParameterValueNotes
Starting Material 1.00 g (8.46 mmol)1H-pyrrolo[3,2-b]pyridine
Oxidant 2.29 g (1.2 equiv, 77% purity)m-CPBA
Solvent 25 mLAnhydrous Dichloromethane (DCM)
Reaction Temperature 0-5 °CCritical for selectivity and safety
Reaction Time 2-4 hoursMonitor by TLC until starting material is consumed
Purification Method Flash Column ChromatographyEluent: 5-15% MeOH in DCM
Expected Yield 0.85 - 0.96 g (75-85%)Yield of pure 1H-pyrrolo[3,2-b]pyridine N-oxide

References

  • Organic Syntheses. Pyridine-N-Oxide. Available from: [Link]

  • ResearchGate. A plausible mechanism for the oxidation of N‐heterocycles. Available from: [Link]

  • ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • Fiveable. N-oxidation Definition. Organic Chemistry II Key Term. Available from: [Link]

  • Google Patents. Synthesis process of pyridine-N-oxide.
  • National Institutes of Health. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Available from: [Link]

  • National Institutes of Health. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Available from: [Link]

  • PubMed. Oxidation of N-heterocyclics: A green approach. Available from: [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available from: [Link]

  • Wikipedia. Pyridine-N-oxide. Available from: [Link]

  • RSC Publishing. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. Available from: [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available from: [Link]

  • Reddit. How to dry pyridine N-oxide obtained commerically. Available from: [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]

  • Wikipedia. meta-Chloroperoxybenzoic acid. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • ACS Publications. Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Graz University of Technology. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Available from: [Link]

  • ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. Available from: [Link]

  • PubChem. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. Available from: [Link]

  • ACS Publications. A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

  • OMCIJ. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available from: [Link]

  • The Royal Society of Chemistry. Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Available from: [Link]

  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. Available from: [Link]

  • National Institutes of Health. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

Sources

Topic: Analytical Methods for the Quantification of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive guide provides detailed analytical methods for the accurate and robust quantification of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, a key heterocyclic N-oxide intermediate in pharmaceutical research and development. Recognizing the critical need for precise analytical control in drug discovery, this document outlines protocols for three distinct, validated methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and UV-Vis Spectrophotometry for rapid screening of pure samples. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, adherence to international validation standards, and practical troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Context

1H-Pyrrolo[3,2-b]pyridine, also known as 5-azaindole, and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The N-oxide variant, 1H-Pyrrolo[3,2-b]pyridine 4-oxide, serves as a crucial synthetic intermediate and can also be a metabolite of parent drug candidates.[1] The introduction of the N-oxide moiety significantly alters the molecule's electronic properties, solubility, and metabolic profile, making its precise quantification essential for several key applications:

  • Process Chemistry: Monitoring reaction completion and purity during synthesis.

  • Quality Control: Ensuring the identity and purity of starting materials and final compounds.

  • Pharmacokinetics: Determining the concentration of the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Studies: Identifying and quantifying it as a potential metabolite of a parent drug.

This document provides the scientific community with validated, step-by-step protocols designed to be directly implemented in a laboratory setting. The methods are developed based on the physicochemical properties of the analyte and are validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Analyte Profile: 1H-Pyrrolo[3,2-b]pyridine 4-oxide
PropertyValueSource
Molecular Formula C₇H₆N₂OBenchChem[1]
Molecular Weight 134.14 g/mol BenchChem[1]
CAS Number 1116136-36-7BenchChem[1]
Appearance Off-white to light yellow solidTypical for class
Polarity Polar, water-solubleInferred from N-oxide structure[4][5][6]

Method 1: Quantification by Reverse-Phase HPLC with UV Detection

This method is ideal for routine quantification in non-complex matrices, such as during reaction monitoring or for purity assessment of the synthesized compound. It balances speed, robustness, and accessibility.

Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity. A polar mobile phase is used with a non-polar stationary phase (typically C18). 1H-Pyrrolo[3,2-b]pyridine 4-oxide, being a polar molecule, will have a relatively low retention time. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength (λmax) and comparing it to a calibration curve constructed from reference standards. Pyridine N-oxides are known to possess strong UV chromophores, making this detection method highly suitable.[7][8][9]

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance, vortex mixer, and sonicator.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard non-polar stationary phase for good retention and separation.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for better ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting the analyte.
Gradient 5% B to 95% B over 10 min Ensures elution of the polar analyte and cleaning of the column.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Adjustable based on concentration and sensitivity needs.

| Detection λ | 260 nm | Pyridine N-oxides exhibit significant absorbance in this region.[8] |

Preparation of Solutions:

  • Diluent: 50:50 Acetonitrile:Water. This composition ensures the solubility of the analyte and is compatible with the mobile phase.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1H-Pyrrolo[3,2-b]pyridine 4-oxide reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare Stock (1 mg/mL) cal 2. Prepare Calibration Standards stock->cal sst 4. System Suitability Test (SST) sample 3. Prepare & Filter Test Sample inject_cal 5. Inject Standards & Build Curve sst->inject_cal inject_sample 6. Inject Sample inject_cal->inject_sample integrate 7. Integrate Peak Area inject_sample->integrate calculate 8. Calculate Concentration integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC-UV quantification.

Method Validation Parameters (ICH Q2(R2))

All new analytical methods must be validated to ensure they are fit for purpose.[3]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak is pure and resolved from interfering components.
Linearity & Range To confirm a proportional response to concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision Agreement among individual test results.RSD ≤ 2.0% for repeatability and intermediate precision.
LOQ Lowest concentration quantifiable with accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small variations.System suitability parameters remain within limits.

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method is the gold standard for quantifying low concentrations of analytes in complex biological matrices like plasma or tissue homogenates. Its exceptional sensitivity and selectivity are achieved by coupling liquid chromatography with tandem mass spectrometry.[10]

Principle of the Method

After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. In the first quadrupole (Q1), an ion corresponding to the protonated molecule ([M+H]⁺) is selected. This "precursor ion" is then fragmented in the collision cell (Q2). In the third quadrupole (Q3), a specific, stable "product ion" is monitored. This specific precursor-to-product transition, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and minimizes matrix interference. For N-oxides, a characteristic fragmentation is the loss of the oxygen atom ([M+H-O]⁺).[11][12][13]

Experimental Protocol

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem quadrupole mass spectrometer with an ESI source.

  • Nitrogen generator.

LC-MS/MS Conditions:

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Smaller dimensions for faster analysis and reduced solvent use.
Mobile Phase A 0.1% Formic Acid in Water Standard for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard for positive mode ESI.
Gradient 2-min fast gradient Suitable for high-throughput analysis.
Flow Rate 0.4 mL/min Optimal for 2.1 mm ID columns.
Ionization Mode ESI Positive The basic nitrogen atoms are readily protonated.
Precursor Ion (Q1) m/z 135.1 Corresponds to [C₇H₆N₂O + H]⁺.
Product Ion (Q3) m/z 119.1 Corresponds to the characteristic loss of oxygen ([M+H-O]⁺).[11][13]

| Collision Energy | Optimize experimentally | Typically 15-30 eV. Must be tuned for the specific instrument. |

Sample Preparation (from Plasma):

  • Protein Precipitation: To a 50 µL plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte).

  • Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Inject: Transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system. This is a rapid and effective technique for many applications.[14]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike 1. Spike Plasma with Internal Standard ppt 2. Protein Precipitation (Acetonitrile) spike->ppt cent 3. Vortex & Centrifuge ppt->cent supernatant 4. Transfer Supernatant cent->supernatant inject 5. Inject into LC-MS/MS supernatant->inject separate 6. Chromatographic Separation inject->separate detect 7. MRM Detection (135.1 -> 119.1) separate->detect integrate 8. Integrate Peak Area Ratios detect->integrate calculate 9. Calculate Concentration integrate->calculate

Caption: Workflow for LC-MS/MS bioanalysis.

Method 3: Rapid Screening by UV-Vis Spectrophotometry

This method is suitable for a quick estimation of concentration in pure solutions, assuming no other interfering substances absorb at the same wavelength. It is not suitable for complex mixtures.

Principle of the Method

Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be determined from a pre-established calibration curve. The UV spectrum of pyridine N-oxide in solution is well-characterized.[8][15][16]

Experimental Protocol

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Determine λmax: Scan a mid-range concentration standard (e.g., 10 µg/mL in methanol) from 200-400 nm to determine the wavelength of maximum absorbance.

  • Prepare Blank: Use the solvent (e.g., methanol) as the blank.

  • Prepare Standards: Prepare a set of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) in the chosen solvent.

  • Measure Absorbance: Measure the absorbance of each standard and the unknown sample at the determined λmax.

  • Plot Curve: Plot a graph of Absorbance vs. Concentration.

  • Calculate: Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow scan 1. Determine λmax standards 2. Prepare & Measure Calibration Standards scan->standards curve 3. Plot Calibration Curve (Abs vs. Conc) standards->curve calc 5. Calculate Concentration curve->calc sample 4. Measure Sample Absorbance sample->calc

Caption: Workflow for UV-Vis spectrophotometry.

System Suitability and Troubleshooting

Before any analytical run, system suitability tests (SSTs) must be performed to ensure the system is operating correctly.

SST ParameterHPLCLC-MS/MSAcceptance Limit
Injection Precision RSD ≤ 1.0% for 5 replicate injections
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) N > 2000

Common Troubleshooting:

Issue Potential Cause Suggested Solution
Peak Tailing Secondary interactions with silica. Add a modifier like triethylamine to the mobile phase or use a base-deactivated column.[17]
Low Sensitivity Suboptimal MS parameters; sample degradation. Re-tune the mass spectrometer; check sample stability.
High Backpressure Column frit blockage; buffer precipitation. Filter all samples and mobile phases; flush the system thoroughly.

| No Peak Detected | Incorrect detection wavelength or MRM transition. | Verify UV λmax; confirm precursor/product ions via infusion. |

Conclusion

The analytical methods presented provide a comprehensive toolkit for the quantification of 1H-Pyrrolo[3,2-b]pyridine 4-oxide across a range of applications and matrices. The HPLC-UV method offers a robust solution for routine analysis of pure samples, while the LC-MS/MS protocol provides the high sensitivity and selectivity required for bioanalytical studies. Proper method validation according to ICH guidelines is paramount to ensure data integrity and regulatory compliance. These protocols serve as a foundational resource for researchers, scientists, and drug development professionals, enabling accurate and reliable characterization of this important heterocyclic compound.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks (YouTube). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. Analytica Chimica Acta. [Link]

  • Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A. [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. [Link]

  • Analysis of the Near Ultraviolet Absorption Spectrum of Pyridine N‐Oxide Vapor. The Journal of Chemical Physics. [Link]

  • Analysis of the Near Ultraviolet Absorption Spectrum of Pyridine N-Oxide Vapor. Scilit. [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry. [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules. [Link]

  • Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • Pyridine, 1-oxide. NIST WebBook. [Link]

  • The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Sample preparation for polar metabolites in bioanalysis. Analyst. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]

Sources

The 1H-Pyrrolopyridine Scaffold: A Versatile Platform for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1H-Pyrrolopyridine Core in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, capable of interacting with a diverse array of biological targets. The 1H-pyrrolopyridine framework, a bicyclic system composed of fused pyrrole and pyridine rings, has garnered significant attention for its potential in developing potent cancer therapeutics. While direct experimental evidence for the anticancer activity of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is currently limited in published literature, the broader family of its isomers has demonstrated remarkable efficacy through various mechanisms of action. This guide provides an in-depth exploration of the 1H-pyrrolopyridine scaffold in cancer research, with a particular focus on the well-documented activities of its [3,2-c] and [2,3-b] isomers, thereby inferring the potential of related structures like the [3,2-b] isomer and its N-oxide derivative.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the mechanisms of action, along with robust protocols for the evaluation of 1H-pyrrolopyridine derivatives as potential anticancer agents.

Part 1: The 1H-Pyrrolo[3,2-c]pyridine Isomer - Targeting Microtubule Dynamics

A significant body of research has highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization.[1][2] These compounds often act at the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis.[1][2]

Mechanism of Action: Disruption of the Cytoskeleton

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to potently inhibit the polymerization of tubulin into microtubules. This interference with the cytoskeleton's dynamic instability leads to a cascade of events culminating in cancer cell death. The primary mechanism involves:

  • Binding to the Colchicine Site: These compounds bind to the colchicine site on β-tubulin, preventing the formation of the tubulin heterodimers into protofilaments.

  • Inhibition of Microtubule Formation: The disruption of tubulin polymerization leads to a loss of microtubule structure.

  • G2/M Phase Cell Cycle Arrest: As microtubules are essential for the formation of the mitotic spindle, their disruption causes cells to arrest in the G2/M phase of the cell cycle.[1][2]

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G2M_Arrest cluster_0 Cellular Effects of 1H-Pyrrolo[3,2-c]pyridine Derivatives Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Prevents Microtubule Microtubule Disruption Polymerization->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to Kinase_Inhibition cluster_1 Kinase Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives Compound 1H-Pyrrolo[2,3-b]pyridine Derivative Kinase Target Kinase (e.g., FGFR, RSK2, ATM, MELK, TNIK, CDK8) Compound->Kinase Inhibits Signaling Downstream Signaling Pathway Inhibition Kinase->Signaling Proliferation Decreased Cell Proliferation Signaling->Proliferation Apoptosis Increased Apoptosis Signaling->Apoptosis Migration Reduced Cell Migration & Invasion Signaling->Migration

Caption: Kinase inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the IC50 values of representative 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets and cancer cell lines.

DerivativeTarget KinaseCancer Cell LineIC50 (Enzymatic)IC50 (Cell-based)
Compound B1 RSK2MDA-MB-4681.7 nM [3]0.13 µM [3]
Compound 4h FGFR14T17 nM [4][5]-
Compound 16h MELKA549, MDA-MB-231, MCF-732 nM [3]0.109 - 0.245 µM [3]
Compound 22 CDK8-48.6 nM [6][7][8]-
Experimental Protocols

This protocol describes a general method for determining the IC50 of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, kinase, and kinase assay buffer.

  • Incubate at room temperature for 10-15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay assesses the effect of a compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove any detached cells.

  • Add fresh medium containing the test compound at various concentrations.

  • Capture images of the wound at time 0.

  • Incubate the cells and capture images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at each time point and calculate the percentage of wound closure.

  • Compare the wound closure rates between the treated and control groups.

Part 3: In Vivo Evaluation of 1H-Pyrrolopyridine Derivatives

Promising in vitro results should be followed by in vivo studies to assess the anticancer efficacy and safety of the lead compounds. Xenograft models are commonly used for this purpose.

Experimental Workflow

In_Vivo_Workflow cluster_2 In Vivo Xenograft Model Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment with Test Compound Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis Efficacy & Toxicity Analysis Data_Collection->Analysis

Caption: Workflow for in vivo xenograft studies.

Protocol 5: Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice.

Materials:

  • Cancer cell line

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles

  • Calipers

  • Anesthetic

Procedure:

  • Culture the cancer cells to the desired number.

  • Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration.

  • Anesthetize the mice.

  • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control according to the desired dosing schedule and route.

  • Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).

  • Calculate the tumor volume using the formula: Volume = (width² x length) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

The 1H-pyrrolopyridine scaffold represents a highly promising platform for the discovery and development of novel anticancer agents. The diverse mechanisms of action exhibited by its various isomers, including tubulin polymerization inhibition and kinase inhibition, underscore the versatility of this chemical framework. While the anticancer potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide remains to be experimentally validated, its structural similarity to the bioactive [3,2-c] and [2,3-b] isomers provides a strong rationale for its investigation. Future research should focus on the synthesis and biological evaluation of a focused library of 1H-pyrrolo[3,2-b]pyridine derivatives, including the 4-oxide, to fully elucidate their therapeutic potential in oncology. The detailed protocols provided herein offer a robust framework for conducting such preclinical studies.

References

  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1398. [Link]

  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1398. [Link]

  • Lee, H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(17), 5559-5563. [Link]

  • Zhao, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19685-19695. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19685-19695. [Link]

  • Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • Zhang, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • El-Damasy, D. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(8), 2018-2028.
  • Shchekotikhin, A. E., et al. (2022). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. International Journal of Molecular Sciences, 23(15), 8496. [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4), 10-4-686. [Link]

  • Lee, H., et al. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. European Journal of Medicinal Chemistry, 46(7), 3015-3024. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, a key intermediate in medicinal chemistry and drug development.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help researchers, scientists, and process chemists overcome common challenges and improve the yield and purity of this valuable compound. Our guidance is grounded in established chemical principles and validated experimental data to ensure you can proceed with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the N-oxidation of 1H-Pyrrolo[3,2-b]pyridine (also known as 4-azaindole).

Q1: Why is my yield of 1H-Pyrrolo[3,2-b]pyridine 4-oxide consistently low?

Low yield is the most common issue and can stem from several factors, primarily incomplete conversion, product degradation, or inefficient work-up.

Potential Cause 1: Suboptimal Oxidizing Agent

The choice and stoichiometry of the oxidizing agent are critical.[3] While several reagents can effect N-oxidation, their reactivity profiles differ significantly.

  • m-Chloroperoxybenzoic Acid (m-CPBA): This is a highly efficient and widely used reagent for N-oxidation of N-heterocycles.[4][5] However, its high reactivity can lead to over-oxidation or side reactions if not carefully controlled. Commercially available m-CPBA is typically ~77% pure to mitigate its explosive potential, a factor that must be accounted for in stoichiometric calculations.[6]

  • Hydrogen Peroxide (H₂O₂): Often used in conjunction with a carboxylic acid like acetic acid, H₂O₂ is a cost-effective and environmentally benign oxidant.[7] Reactions may require longer times or heating to achieve full conversion compared to m-CPBA.[5]

Troubleshooting Suggestions:

  • Verify Reagent Purity: Use fresh, properly stored m-CPBA and accurately determine its active oxidant content. For H₂O₂, ensure the concentration is correct.

  • Optimize Stoichiometry: Start with 1.1–1.5 equivalents of the oxidant. A patent for a related N-oxide synthesis suggests a molar ratio of 7-azaindole to hydrogen peroxide between 1:1.1 and 1:2.[8] Excess oxidant can lead to unwanted side reactions.

  • Consider a Different Oxidant: If yields with m-CPBA are poor due to side reactions, switching to a milder system like hydrogen peroxide in acetic acid or a buffered system may be beneficial.[9]

Potential Cause 2: Inappropriate Reaction Conditions

Temperature and solvent play a crucial role in balancing reaction rate and selectivity.

Troubleshooting Suggestions:

  • Temperature Control: N-oxidations are exothermic. The reaction should be initiated at a low temperature (0-5 °C) with the oxidant added portion-wise or dropwise to maintain control.[6] A patent for a similar synthesis specifies a reaction temperature of 5–15 °C.[8] Allowing the reaction to warm to room temperature is common, but uncontrolled exotherms can cause degradation.[10]

  • Solvent Selection: Dichloromethane (DCM) or chloroform are common solvents for m-CPBA oxidations.[10] For H₂O₂, solvents like THF, ethylene glycol monomethyl ether (EGME), or propylene glycol monomethyl ether are effective.[8] The solvent should fully dissolve the starting material and be inert to the oxidizing conditions.

Potential Cause 3: Product Loss During Work-up and Purification

The target N-oxide is a polar, often hygroscopic solid, making extraction and isolation challenging.

Troubleshooting Suggestions:

  • Aqueous Work-up: The common method to remove excess m-CPBA and its byproduct, m-chlorobenzoic acid, is to wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). However, the polar N-oxide product may have some solubility in the aqueous phase. To minimize loss, back-extract the aqueous washes with a more polar solvent like ethyl acetate or a DCM/isopropanol mixture.

  • Purification Strategy: Direct precipitation or recrystallization can be effective but may require extensive solvent screening. Column chromatography on silica gel is common, but the polar nature of the N-oxide may necessitate a polar eluent system (e.g., DCM/methanol). Be aware that azaindoles can be sensitive to acidic silica gel; consider using neutral alumina or deactivating the silica with triethylamine.[11]

Q2: My post-reaction analysis (TLC, LC-MS) shows multiple spots/peaks. What are the likely side products?

The formation of multiple products indicates a lack of selectivity.

Potential Cause 1: Over-oxidation

While the pyridine nitrogen is the most nucleophilic site, the pyrrole ring is electron-rich and susceptible to oxidation, especially under harsh conditions (excess oxidant, high temperature). This can lead to complex mixtures.

Troubleshooting Suggestions:

  • Reduce Oxidant Equivalents: Titrate the amount of oxidant down, aiming for the sweet spot that consumes the starting material without generating significant byproducts. Use 1.05-1.1 equivalents as a starting point.

  • Strict Temperature Control: Maintain the reaction at low temperatures (0 °C) throughout the addition of the oxidant.

Potential Cause 2: Ring Halogenation (with m-CPBA)

If the reaction is run in a chlorinated solvent like DCM or chloroform, trace amounts of HCl can be generated from the solvent or as an impurity. In the presence of an oxidant, this can lead to electrophilic chlorination on the electron-rich pyrrole or pyridine ring. While less common, it is a possibility.

Troubleshooting Suggestions:

  • Use High-Purity Solvents: Ensure solvents are fresh and free of acidic impurities.

  • Add a Non-nucleophilic Base: Including a mild, acid-scavenging base like sodium bicarbonate or sodium carbonate in the reaction mixture can prevent acid-catalyzed side reactions.[6]

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical approach to diagnosing and solving issues with low product yield.

G cluster_reaction Reaction Analysis cluster_incomplete Troubleshoot Incomplete Conversion cluster_side_products Troubleshoot Side Reactions cluster_workup Optimize Isolation start Low Yield of 1H-Pyrrolo[3,2-b]pyridine 4-oxide check_sm Check Purity of Starting Material & Reagents start->check_sm check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction incomplete Incomplete Conversion? check_reaction->incomplete side_products Multiple Side Products? check_reaction->side_products inc_oxidant Increase Oxidant Stoichiometry (1.1 -> 1.5 eq) incomplete->inc_oxidant Yes check_workup Investigate Work-up & Purification incomplete->check_workup No dec_temp Lower Temperature (Add oxidant at 0°C) side_products->dec_temp Yes side_products->check_workup No inc_time Increase Reaction Time / Temperature inc_oxidant->inc_time change_oxidant Switch to Stronger Oxidant (e.g., H₂O₂ to m-CPBA) inc_time->change_oxidant end Improved Yield change_oxidant->end dec_oxidant Decrease Oxidant Stoichiometry (1.5 -> 1.1 eq) dec_temp->dec_oxidant add_base Add Acid Scavenger (e.g., NaHCO₃) dec_oxidant->add_base add_base->end back_extract Back-extract Aqueous Layers check_workup->back_extract alt_purify Change Purification (Alumina, RP-HPLC, Recrystallization) back_extract->alt_purify alt_purify->end

Sources

Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

1H-Pyrrolo[3,2-b]pyridine 4-oxide, also known as 4-azaindole N-oxide, is a valuable building block in medicinal chemistry.[1] The introduction of the N-oxide functionality to the 1H-pyrrolo[3,2-b]pyridine scaffold significantly alters its electronic properties and reactivity, making it a versatile intermediate.[1] However, this same reactivity, coupled with the polarity of the N-oxide group, presents unique purification challenges. Common issues include the removal of unreacted starting material, separation from structurally similar byproducts, and potential degradation of the target molecule on stationary phases like silica gel.

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing actionable protocols and explaining the rationale behind each recommendation.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Co-elution of the product with starting material (1H-Pyrrolo[3,2-b]pyridine) during column chromatography.

Q: I'm having trouble separating my 1H-Pyrrolo[3,2-b]pyridine 4-oxide from the unreacted starting material, 1H-Pyrrolo[3,2-b]pyridine, using silica gel chromatography. They are coming off the column together. What can I do?

A: This is a common issue due to the similar polarities of the N-oxide and its parent heterocycle. The N-oxide is significantly more polar, but strong solvent systems required to elute it from silica can also move the less polar starting material.

Causality: The lone pair on the nitrogen of the starting material can interact with the acidic silanol groups on the silica surface, increasing its retention and causing it to elute closer to the more polar N-oxide.

Troubleshooting Suggestions:

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol in small increments (e.g., 0.5-1%). This fine-tuning can often resolve closely eluting spots. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2]

    • Utilize a Modifier: Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can deactivate the acidic sites on the silica gel. This will reduce the tailing of the starting material and improve separation. However, be cautious with basic modifiers as they can dissolve the silica if used with high concentrations of methanol.[3]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: These are excellent alternatives to silica gel for purifying basic compounds like pyridines and their N-oxides. The less acidic nature of alumina minimizes the strong interactions that cause peak tailing and co-elution.[2]

    • Reversed-Phase Chromatography (C18): If the impurities are significantly less polar than your N-oxide, reversed-phase chromatography can be highly effective. In this technique, the nonpolar stationary phase will retain the starting material more strongly than the polar N-oxide.

Experimental Protocol: Column Chromatography on Alumina

  • Slurry Pack the Column: Prepare a slurry of neutral or basic alumina in your starting eluent (e.g., 100% ethyl acetate).

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of alumina. Dry this mixture under vacuum and load the resulting powder onto the top of the column.

  • Elute with a Gradient: Begin with a non-polar eluent and gradually increase the polarity. For example, start with 100% ethyl acetate and slowly introduce methanol.

  • Monitor Fractions: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Issue 2: Product degradation on the column.

Q: My yield of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is very low after silica gel chromatography, and I see multiple new spots on my TLC plate that I suspect are degradation products. What is causing this and how can I prevent it?

A: The N-oxide functionality can be susceptible to degradation, particularly on acidic stationary phases like silica gel. The pyrrole ring can also be sensitive to acidic conditions.

Causality: The acidic silanol groups on the surface of silica gel can catalyze the deoxygenation of the N-oxide back to the parent pyridine or promote other acid-catalyzed decomposition pathways. Some nitrogen-containing heterocyclic compounds are known to be sensitive to the acidic nature of silica gel.[2]

Troubleshooting Suggestions:

  • Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solution of triethylamine in your non-polar solvent (e.g., 1% triethylamine in hexanes) and then wash with the pure non-polar solvent to remove excess triethylamine. This will neutralize the acidic sites.

  • Switch to a Less Acidic Stationary Phase: As mentioned previously, neutral or basic alumina is a good alternative.[2]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A flash chromatography system can be beneficial here.

  • Consider Recrystallization: If your crude product is of reasonable purity (>90%), recrystallization may be a better option to avoid potential degradation on a column.

Issue 3: Difficulty in removing highly polar impurities.

Q: After my reaction work-up, I have some very polar impurities that are difficult to remove by standard chromatography. They either streak on the TLC plate or remain at the baseline. How can I get rid of them?

A: Highly polar impurities are common in N-oxidation reactions, often arising from over-oxidation or side reactions. Their high polarity makes them challenging to handle with traditional silica gel chromatography.

Causality: These impurities often contain multiple polar functional groups (e.g., hydroxyls, carboxylic acids) that bind very strongly to silica gel.

Troubleshooting Suggestions:

  • Aqueous Work-up: Before attempting chromatography, perform a thorough aqueous work-up. Adjusting the pH of the aqueous layer can help to remove acidic or basic impurities.[2] For example, washing with a saturated sodium bicarbonate solution will remove acidic impurities.

  • Recrystallization: This is often the most effective method for removing highly polar or baseline impurities. The key is to find a suitable solvent system.

  • Short Silica Plug: Instead of a full column, you can pass your crude product through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 5% methanol in dichloromethane). This can remove the very polar impurities that will remain adsorbed at the top of the plug, while your product elutes.

Experimental Protocol: Recrystallization

  • Solvent Screening: The ideal solvent will dissolve your compound when hot but not when cold. Test small amounts of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, water, or mixtures thereof).

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 4: The purified product is a hygroscopic solid that is difficult to handle.

Q: My purified 1H-Pyrrolo[3,2-b]pyridine 4-oxide appears to be very hygroscopic. It quickly becomes sticky when exposed to air. How can I handle and store it properly?

A: Pyridine N-oxides are known to be hygroscopic due to the polar N-oxide bond which can form hydrogen bonds with water.[4]

Causality: The partially negative oxygen and partially positive nitrogen of the N-oxide group readily interact with water molecules from the atmosphere.

Troubleshooting Suggestions:

  • Drying:

    • High Vacuum: Dry the purified product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

    • Azeotropic Distillation: For stubborn water content, azeotropic distillation with a solvent like toluene or benzene can be effective, though this is typically done on a larger scale.

  • Handling:

    • Glove Box or Dry Bag: Handle the compound in an inert atmosphere, such as in a glove box or a nitrogen-filled dry bag.

    • Quick Weighing: If an inert atmosphere is not available, weigh the compound quickly and minimize its exposure to air.

  • Storage:

    • Desiccator: Store the compound in a tightly sealed vial inside a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium chloride.

    • Inert Atmosphere: For long-term storage, sealing the vial under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of my 1H-Pyrrolo[3,2-b]pyridine 4-oxide reaction mixture?

A1: A good starting point for TLC analysis is 5-10% methanol in dichloromethane. This solvent system usually provides good separation for pyridine N-oxides and their precursors. You can adjust the ratio of methanol to dichloromethane to optimize the separation.

Q2: Can I use preparative TLC to purify my product?

A2: Yes, preparative thin-layer chromatography (prep TLC) is a viable option for purifying small quantities (typically less than 100 mg) of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.[2] It is particularly useful for obtaining a small amount of pure material for analytical purposes.

Q3: Is HPLC a suitable method for purifying this compound?

A3: High-performance liquid chromatography (HPLC), particularly preparative HPLC, can be an excellent method for obtaining highly pure 1H-Pyrrolo[3,2-b]pyridine 4-oxide. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile/water or methanol/water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q4: My NMR spectrum shows broad peaks for the purified product. Is this normal?

A4: Broad peaks in the NMR spectrum of N-oxides can sometimes be observed due to factors like residual water, aggregation, or dynamic exchange processes. Ensure your sample is thoroughly dry and try acquiring the spectrum in a different solvent (e.g., DMSO-d6 instead of CDCl3) or at an elevated temperature.

Q5: What are the expected MS fragmentation patterns for 1H-Pyrrolo[3,2-b]pyridine 4-oxide?

A5: In mass spectrometry, N-oxides can exhibit characteristic fragmentation patterns. Under APCI-MS conditions, a distinct [M+H-O]+ ion is often observed.[5] In ESI-MS/MS, a small amount of water loss from the [M+H]+ ion may be seen.[5]

Visualization of Purification Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Purification_Workflow cluster_start Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_final Final Product start Crude 1H-Pyrrolo[3,2-b]pyridine 4-oxide tlc_analysis TLC/LC-MS Analysis start->tlc_analysis column_chrom Column Chromatography tlc_analysis->column_chrom Complex Mixture recrystallization Recrystallization tlc_analysis->recrystallization Relatively Pure co_elution Co-elution? column_chrom->co_elution pure_product Pure Product recrystallization->pure_product degradation Degradation? co_elution->degradation No alt_stationary_phase Use Alumina or Reversed-Phase co_elution->alt_stationary_phase Yes polar_impurities Polar Impurities? degradation->polar_impurities No deactivate_silica Deactivate Silica degradation->deactivate_silica Yes aqueous_workup Aqueous Work-up polar_impurities->aqueous_workup Yes polar_impurities->pure_product No alt_stationary_phase->pure_product deactivate_silica->pure_product aqueous_workup->column_chrom

Caption: A decision-making workflow for the purification of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Quantitative Data Summary

Purification MethodStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Flash Chromatography Silica GelDichloromethane/Methanol gradientFast, good for large quantitiesPotential for product degradation
Flash Chromatography AluminaEthyl Acetate/Methanol gradientGood for basic compounds, less degradationCan be less efficient than silica
Preparative HPLC C18Acetonitrile/Water with 0.1% TFAHigh resolution, excellent purityRequires specialized equipment, smaller scale
Recrystallization VariousSingle or mixed solvent systemRemoves baseline impurities, scalableFinding a suitable solvent can be difficult

References

  • Zhang, H., Henion, J., & Zeng, W. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of the American Society for Mass Spectrometry, 11(9), 814-823. [Link]

  • ResearchGate. (2017). How can i purify N-oxides on column chromatography?. Retrieved from [Link]

  • Reddit. (2023). How to dry pyridine N-oxide obtained commerically. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1H-Pyrrolo[3,2-b]pyridine 4-oxide (CAS: 1116136-36-7). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance and troubleshooting strategies for overcoming the common yet critical challenge of solubility with this versatile heterocyclic compound.

The introduction of an N-oxide functionality to the 1H-pyrrolo[3,2-b]pyridine scaffold dramatically alters its electronic properties and reactivity.[1] The N-oxide group (N⁺–O⁻) is highly polar and acts as a strong hydrogen bond acceptor, a feature that can be leveraged to enhance aqueous solubility.[1][2][3] However, the overall planarity and aromaticity of the core structure can still present significant solubility hurdles in aqueous media, leading to experimental variability and potential misinterpretation of biological data. This guide provides a systematic approach to understanding and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My 1H-Pyrrolo[3,2-b]pyridine 4-oxide, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix this?

A1: This is a very common phenomenon known as "DMSO shock" or precipitation upon dilution.[4]

  • The Cause (Mechanism): Dimethyl sulfoxide (DMSO) is a powerful, aprotic organic solvent capable of dissolving many poorly water-soluble compounds like 1H-Pyrrolo[3,2-b]pyridine 4-oxide. When your concentrated DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses. This causes a sudden shift in the solvent environment around your compound from organic to predominantly aqueous. If the compound's intrinsic solubility in the aqueous buffer is low, it can no longer stay in solution and crashes out, or precipitates.[4]

  • The Solution (Mitigation Strategies):

    • Lower the Final Organic Solvent Concentration: The most crucial step is to minimize the final concentration of DMSO (or other organic solvent) in your assay. Aim for the lowest concentration that your assay can tolerate without affecting the results, typically ≤1%, but ideally below 0.5%.[4] This may require preparing a more concentrated stock solution in DMSO, if the compound's solubility ceiling in DMSO allows.

    • Optimize the Dilution Protocol: The physical method of dilution is critical. Instead of adding the small volume of DMSO stock directly into the final large volume of buffer, add the stock solution to the side of the tube and then wash it down, or add it directly into the vortex of the buffer as it is mixing. This rapid dispersion helps avoid localized high concentrations of the compound that can initiate precipitation.[4]

    • Use a Stepwise (Serial) Dilution: A serial dilution can buffer the solvent shock. For example, first, dilute the DMSO stock 1:10 in an intermediate solution (e.g., buffer with 10% DMSO), then dilute this intermediate solution into the final assay buffer. This gradual reduction in organic solvent concentration can keep the compound in solution.[4]

Q2: What are co-solvents, and how can they improve the solubility of my compound?

A2: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[4][5]

  • The Cause (Mechanism): Co-solvents work by reducing the overall polarity of the aqueous medium.[4] Water is a highly polar solvent with a strong hydrogen-bonding network. Co-solvents like ethanol or propylene glycol can disrupt this network and create a more hospitable, less polar environment for hydrophobic molecules to dissolve in.[5]

  • The Solution (Application):

    • Select an Appropriate Co-solvent: The choice of co-solvent depends on the specific compound and the tolerance of the biological assay.

    • Systematic Testing: Prepare your assay buffer with a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10%) and test the solubility of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in each.

    • Assay Compatibility Check: It is imperative to run a vehicle control to ensure the chosen concentration of the co-solvent does not affect your experimental results (e.g., cell viability, enzyme activity).

Co-SolventTypical Starting Concentration RangeNotes
Ethanol1% - 10% (v/v)Common and effective, but can affect cell membranes at higher concentrations.
Propylene Glycol (PG)1% - 20% (v/v)Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)5% - 25% (v/v)A non-volatile co-solvent, often used in formulation.[6]
N-methyl-2-pyrrolidone (NMP)0.5% - 5% (v/v)A powerful solubilizer, but potential for toxicity should be evaluated.[6]
Q3: Can I use pH modification to improve the solubility of 1H-Pyrrolo[3,2-b]pyridine 4-oxide?

A3: Yes, for compounds with ionizable groups, pH modification is a highly effective strategy.[4][7]

  • The Cause (Mechanism): The 1H-Pyrrolo[3,2-b]pyridine scaffold contains basic nitrogen atoms.[4] By lowering the pH of the buffer (making it more acidic), these nitrogen atoms can become protonated, forming a positively charged salt. This ionized form is typically much more polar and, therefore, more soluble in aqueous media than the neutral form.

  • The Solution (Application):

    • Determine pKa: If the pKa of the compound is known, you can predict the pH range where it will be ionized. If unknown, you must determine solubility empirically across a pH range.

    • Test Solubility: Prepare a series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.4) and determine the solubility of your compound in each.

    • Critical Consideration - Assay Compatibility: You must ensure that the pH required to solubilize your compound is compatible with the optimal pH for your biological assay.[4] For example, many enzymatic assays have a very narrow optimal pH range, and most cell-based assays require physiological pH (~7.4).

Q4: What are some advanced strategies if standard methods fail?

A4: For particularly challenging compounds, advanced formulation techniques may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[7][8]

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic polymer matrix (e.g., PVP, HPMC).[5][8] This technique can create an amorphous (non-crystalline) form of the drug, which has a higher energy state and is more soluble than the stable crystalline form.[5]

  • Lipid-Based Formulations: Incorporating the compound into lipid carriers such as micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and absorption.[8]

Troubleshooting Guide: At-a-Glance

Observed ProblemPossible Cause(s)Recommended Solutions
Precipitation on Dilution • Low aqueous solubility ("DMSO shock")1. Lower the final organic solvent concentration (e.g., <0.5% DMSO).[4]2. Use a stepwise dilution protocol.[4]3. Add the compound stock to the vortexing buffer for rapid dispersion.[4]4. Investigate co-solvents or pH modification.
Inconsistent Results • Variable precipitation between experiments.1. Visually inspect for precipitation before each use.2. Prepare fresh dilutions for each experiment.3. Meticulously standardize the dilution protocol.[4]
Low or No Activity • The actual concentration of soluble compound is much lower than the nominal concentration due to precipitation.1. Address the core solubility issues using the steps above.2. Determine the kinetic solubility of the compound in the final assay buffer to understand its true soluble concentration.

Visualization of Workflows & Concepts

Solubility Troubleshooting Workflow

This diagram outlines a logical progression for addressing solubility issues with 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

G cluster_0 Phase 1: Initial Solubilization cluster_1 Phase 2: Troubleshooting Start Start: Weigh Compound Stock Prepare concentrated stock in 100% DMSO Start->Stock Dilute Dilute stock into aqueous assay buffer Stock->Dilute Check Precipitation? Dilute->Check Success Success: Proceed with Assay Check->Success No Optimize Optimize Dilution (e.g., lower %DMSO, stepwise dilution) Check->Optimize Yes Check2 Still Precipitates? Optimize->Check2 CoSolvent Strategy 1: Test Co-solvents (Ethanol, PG, PEG) Check2->CoSolvent Yes pH_Mod Strategy 2: Test pH Modification (e.g., pH 4-7) CoSolvent->pH_Mod Advanced Strategy 3: Advanced Formulation (Cyclodextrins, etc.) pH_Mod->Advanced

Caption: Decision workflow for troubleshooting solubility.

The "DMSO Shock" Phenomenon

This diagram illustrates the rapid change in the solvent environment that causes precipitation.

DMSO_Shock cluster_stock 1. Concentrated Stock cluster_buffer 3. Final Aqueous Buffer Stock 1H-Pyrrolo[3,2-b]pyridine 4-oxide Solvated by DMSO molecules Addition Rapid Addition (Dilution) Stock->Addition Precipitate Precipitated Compound DMSO dispersed in water Addition->Precipitate

Caption: Conceptual model of precipitation via "DMSO Shock".

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for preparing a concentrated stock solution.

  • Weigh Compound: Accurately weigh 1.34 mg of 1H-Pyrrolo[3,2-b]pyridine 4-oxide (MW: 134.14 g/mol ).[1]

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilize: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric water.

Protocol 2: General Procedure for Dilution into Aqueous Buffer (to minimize precipitation)

This protocol details a method designed to mitigate "DMSO shock".

  • Prepare Buffer: Dispense the required volume of final aqueous assay buffer into a fresh tube.

  • Initiate Mixing: Place the tube on a vortex mixer and begin mixing at a medium speed.

  • Add Compound: While the buffer is actively mixing, carefully dispense the required volume of the DMSO stock solution directly into the vortex. This ensures immediate and rapid dispersion.

  • Final Mix: Continue vortexing for an additional 10-15 seconds to ensure the solution is homogeneous.

  • Visual Inspection: Before use, hold the tube up to a light source to visually inspect for any signs of precipitation (e.g., cloudiness, Tyndall effect, visible particles). If precipitation is observed, the solution should not be used, and further optimization is required.

References

  • BenchChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 4-oxide | 1116136-36-7.
  • BenchChem. (n.d.). Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays.
  • BenchChem. (n.d.). Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives.
  • Chemsrc. (2025). 1H-Pyrrolo[3,2-b]pyridine 4-oxide | CAS#:1116136-36-7.
  • Schultz, L., & Lair, C. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
  • Schultz, L., & Lair, C. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.
  • Pion Inc. (2024). How poorly soluble compounds are formulated into drugs.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Scribd.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Soni, P., & Kumar, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Sharma, D., & Singh, M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Stability issues of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1H-Pyrrolo[3,2-b]pyridine 4-oxide. This molecule, belonging to the azaindole class, is a valuable scaffold in medicinal chemistry and drug discovery.[1][2] However, the introduction of the N-oxide functionality to the pyridine ring, while offering unique electronic and biological properties, also presents specific stability challenges that researchers must navigate.[3][4] The N-oxide group can render the molecule susceptible to degradation under various common experimental conditions, including exposure to light, non-neutral pH, and certain solvents.[5][6][7][8]

This guide is designed to provide you, as a fellow scientist, with practical, field-proven insights and troubleshooting strategies to ensure the integrity of your compound and the reliability of your experimental data. We will delve into the causality behind these stability issues and provide self-validating protocols to assess and mitigate them.

Frequently Asked Questions (FAQs): Core Stability & Handling

This section addresses the most common initial questions regarding the handling and storage of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Q1: What are the primary factors that can compromise the stability of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in solution?

A: The stability of this compound is primarily influenced by five factors:

  • pH: Aromatic N-oxides and the pyrrolopyridine core are susceptible to pH-mediated hydrolysis. Studies on related pyrrolopyridine derivatives show they are extremely unstable in alkaline conditions and labile in acidic conditions, while being most stable in a neutral environment.[7][8]

  • Light (Photostability): Aromatic N-oxides are known to be highly reactive photochemically.[5][6] Exposure to UV or even ambient laboratory light can induce molecular rearrangements and degradation.[9][10][11]

  • Temperature: While generally stable at room temperature, elevated temperatures can accelerate degradation pathways, particularly in solution.[3] Aromatic N-oxides may begin to decompose at temperatures above 150 °C.[3]

  • Oxidizing & Reducing Agents: The N-oxide moiety can be reduced, and the pyrrole ring can be oxidized. Trace metal contaminants or residual reagents from synthesis (like H₂O₂) can catalyze these processes.[3]

  • Solvent Choice: The polarity and protic nature of the solvent can influence stability. Polar protic solvents are known to stabilize N-oxides through hydrogen bonding.[3]

Q2: How should I properly store the solid, neat compound?

A: To ensure long-term integrity, the solid compound should be stored under controlled conditions that minimize exposure to environmental factors.

ParameterRecommendationRationale
Temperature 2-8°C or -20°CSlows down any potential solid-state degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation over time.
Light Amber, light-blocking vialProtects against photodegradation.[7][8]
Moisture Tightly sealed container with desiccantAromatic N-oxides can be hygroscopic.[3]

Q3: What is the best practice for preparing and storing stock solutions?

A: Stock solutions are the most common source of compound degradation. Prepare them with care:

  • Solvent Quality: Use only high-purity, anhydrous, and degassed solvents (e.g., DMSO, DMF) to minimize reactive contaminants.

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible.

  • Storage Protocol: If storage is necessary, filter the solution and aliquot into small, single-use volumes in amber vials. Purge with inert gas before sealing and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: A Deeper Dive

This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter during your experiments.

Issue 1: My assay results are inconsistent, and compound potency appears to decrease over the course of an experiment.

  • Probable Cause: pH-Mediated Degradation. Your experimental medium (e.g., cell culture media, assay buffer) may have a pH that promotes hydrolysis of the pyrrolopyridine ring system. Alkaline conditions (pH > 8) are particularly detrimental to related structures.[7][8][12] The N-oxide itself is a weak base, with typical pKa values for aromatic N-oxides between 0.5 and 2, meaning it will be in its neutral zwitterionic form at physiological pH.[3] However, the overall scaffold's stability is highly pH-dependent.

  • Investigative Solution: Perform a pH Stability Study.

    • Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9).

    • Add your compound to each buffer at the final assay concentration.

    • Incubate the solutions under the same conditions as your assay (temperature, time).

    • Analyze the remaining parent compound concentration at various time points (e.g., 0, 2, 8, 24 hours) using a validated stability-indicating HPLC method (see Protocol 3).

    • Action: If degradation is observed, adjust your assay buffer to a more stable pH range or limit the incubation time.

Issue 2: I'm observing new, unexpected peaks in my post-experiment LC-MS analysis.

  • Probable Cause: Photodegradation. This is a highly likely cause for aromatic N-oxides. Upon absorption of light, the N-oxide can rearrange into a highly strained oxaziridine intermediate, which then undergoes further transformations to form products like ring-contracted pyrrole derivatives or other isomers.[9][10][11] This process is irreversible and leads to a loss of the desired compound.

  • Investigative Solution: Conduct a Photostability Assessment.

    • Prepare two identical sets of solutions of your compound in your experimental solvent or buffer.

    • Wrap one set completely in aluminum foil (the "dark" control).

    • Expose the other set to your typical laboratory lighting conditions for the duration of your longest experiment. For a forced degradation study, use a photostability chamber.[7][8]

    • Analyze both sets by HPLC/LC-MS. The appearance of new peaks or a significant decrease in the parent peak area in the light-exposed sample confirms photolability.

    • Action: Conduct all experimental steps involving the compound in amber glassware or under yellow light to filter out UV wavelengths.

Diagram 1: Postulated Photodegradation Pathway

G A 1H-Pyrrolo[3,2-b]pyridine 4-oxide B Excited State [S1 or T1] A->B hv (Light Absorption) C Oxaziridine Intermediate (Highly Strained) B->C Electrocyclization D Rearrangement & Ring Contraction Products (e.g., 2-formylpyrrole derivatives) C->D Thermal Valence Tautomerism

Caption: Postulated photochemical degradation pathway of an aromatic N-oxide.

Issue 3: My compound is degrading even in a neutral, light-protected solution. What else could be wrong?

  • Probable Cause: Oxidative/Reductive Instability or Solvent Reactivity.

    • Redox Reactions: The N-oxide group is susceptible to reduction back to the parent pyridine, especially in the presence of trace transition metals (e.g., from spatulas, glassware, or reagents) which can catalyze the process.[3]

    • Oxidation: Conversely, the electron-rich pyrrole ring can be susceptible to oxidation. A common culprit is residual hydrogen peroxide from the N-oxidation synthesis step, which can be difficult to remove and has oxidative properties similar to many N-oxides.[3]

    • Solvent Choice: While less common, some solvents may contain reactive impurities (e.g., peroxides in aged ethers) or could directly participate in degradation pathways under certain conditions.

  • Investigative Solution: Diagnostic Testing.

    • Chelation: Add a small amount of a chelating agent like EDTA (e.g., 100 µM) to your solution. If this improves stability, it strongly suggests that trace metal catalysis is a factor.

    • Antioxidants: Add a known antioxidant (e.g., ascorbic acid or BHT). If stability improves, it points towards an oxidative degradation mechanism.

    • Solvent Screen: Test the compound's stability in a small panel of alternative high-purity solvents (see Table 2).

Diagram 2: Troubleshooting Workflow for Stability Assessment

G Start Start: Inconsistent Results or Suspected Degradation Prep Prepare Fresh Solution in Anhydrous DMSO Start->Prep T0 Analyze T=0 Sample (HPLC/LC-MS) Prep->T0 Condition Expose Aliquots to Stress Conditions (pH, Light, 37°C) T0->Condition Tx Analyze T=x Samples (e.g., 24h) Condition->Tx Compare Compare T=x vs. T=0 (% Parent Remaining) Tx->Compare Deg Significant Degradation (>10%) Observed? Compare->Deg NoDeg Compound is Stable Under Test Conditions. Investigate Other Assay Variables. Deg->NoDeg No DegPath Identify Primary Degradation Factor Deg->DegPath Yes pH pH-Mediated Degradation DegPath->pH Unstable at pH ≠ 7.4 Light Photodegradation DegPath->Light Unstable in Light Temp Thermal Degradation DegPath->Temp Unstable at 37°C Mitigate Implement Mitigation Strategy: - Adjust Buffer pH - Use Amber Vials - Reduce Incubation Temp/Time pH->Mitigate Light->Mitigate Temp->Mitigate

Sources

Technical Support Center: Crystallization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this versatile heterocyclic N-oxide. Drawing upon established crystallographic principles and field-proven insights, this document provides a comprehensive resource for troubleshooting and optimizing your crystallization experiments.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, offering explanations and actionable solutions.

Question 1: Why am I not getting any crystals, even after cooling the solution?

Answer:

The absence of crystal formation upon cooling typically indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[1][2] Several factors could be contributing to this issue:

  • Insufficient Concentration: The most common reason for a lack of crystallization is that the solution is too dilute.[2] The concentration of 1H-Pyrrolo[3,2-b]pyridine 4-oxide may not be high enough for the molecules to aggregate and form a stable crystal lattice.

  • High Solubility in the Chosen Solvent: The solvent system you are using may be too effective at solvating the molecule, even at lower temperatures. The N-oxide functionality in 1H-Pyrrolo[3,2-b]pyridine 4-oxide introduces a high degree of polarity, making it more soluble in polar solvents.[3]

  • Presence of Impurities: Impurities can inhibit crystal growth by interfering with the formation of a regular crystal lattice.[4]

Solutions:

  • Increase Concentration:

    • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of your compound. This can be achieved by leaving the container partially open in a fume hood or by gentle heating.[5]

    • Start with a More Concentrated Solution: If you are preparing a fresh solution, dissolve the compound in a minimal amount of hot solvent to ensure saturation.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass container with a glass rod below the surface of the solution. The microscopic scratches create nucleation sites for crystals to form.[5][6]

    • Seeding: If you have a few crystals of 1H-Pyrrolo[3,2-b]pyridine 4-oxide from a previous experiment, add a "seed crystal" to the solution. This provides a template for further crystal growth.[5][6][7]

    • Shock Cooling: Briefly place the solution in a colder environment, like an ice bath or freezer, to induce nucleation. Once nucleation starts, allow the solution to return to a warmer temperature for slower, more controlled crystal growth.[8]

  • Optimize the Solvent System:

    • Anti-Solvent Addition: Gradually add a solvent in which 1H-Pyrrolo[3,2-b]pyridine 4-oxide is insoluble (an "anti-solvent") to a solution of the compound in a good solvent.[1] This will decrease the overall solubility and promote crystallization. The anti-solvent must be miscible with the primary solvent.

Question 2: My compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase.[9][10] This is a common issue with polar compounds, especially when the solution is highly supersaturated or cooled too quickly.[8][9] The oil is a supersaturated solution of your compound and can be difficult to crystallize.

Causes of Oiling Out:

  • High Supersaturation: Rapid cooling or adding an anti-solvent too quickly can lead to a sudden and high level of supersaturation, favoring the formation of an oil over crystals.[9]

  • Low Melting Point: If the melting point of your compound is below the boiling point of the solvent, it may separate as a liquid upon cooling.[4]

  • Solvent Choice: Highly polar solvents can sometimes contribute to oiling out, especially with polar molecules like N-oxides.[8]

Solutions:

  • Slow Down the Crystallization Process:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment. Insulating the flask can help achieve a slower cooling rate.[8]

    • Gradual Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high supersaturation.

  • Adjust the Solvent System:

    • Use a Less Polar Solvent: Experiment with a solvent system that has a lower polarity. A mixture of a polar and a non-polar solvent can be effective.[8][11]

    • Increase Solvent Volume: The concentration of your compound might be too high. Add more of the primary solvent to dissolve the oil and then attempt to recrystallize from a more dilute solution.[8][10]

  • Promote Nucleation:

    • Seeding: Adding a seed crystal to the oil can sometimes induce crystallization.

    • Trituration: Try to solidify the oil by scratching it with a glass rod or by adding a small amount of a poor solvent and stirring.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the crystallization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

What are the ideal solvents for crystallizing 1H-Pyrrolo[3,2-b]pyridine 4-oxide?

The N-oxide group in 1H-Pyrrolo[3,2-b]pyridine 4-oxide makes it a polar molecule.[3] Therefore, polar solvents are generally good choices for dissolving the compound.[6][12] However, for crystallization, a solvent is needed in which the compound is soluble at high temperatures but less soluble at room temperature.

A systematic solvent screening is the most effective approach. Here is a suggested workflow:

Caption: A systematic approach to solvent screening for crystallization.

Commonly successful solvent systems for heterocyclic compounds include ethanol, methanol/water, acetone/water, and ethyl acetate/hexanes.[11][13] Given the polarity of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, starting with polar solvents like alcohols or acetonitrile is a good strategy.[12][14]

Solvent SystemPolarityRationale
Ethanol or MethanolHighGood for dissolving polar N-oxides. Cooling or adding water as an anti-solvent can induce crystallization.
AcetonitrileMedium-HighOften a good choice for heterocyclic compounds.[14]
Ethyl Acetate / HexaneMedium / LowA common mixed-solvent system where the compound is dissolved in the more polar solvent (ethyl acetate) and the less polar solvent (hexane) is added as an anti-solvent.[11]
Dichloromethane / MethanolMedium / HighA gradient of these solvents is often used in chromatography for purifying azaindole derivatives and can be adapted for crystallization.[15]

How does pH affect the crystallization of 1H-Pyrrolo[3,2-b]pyridine 4-oxide?

The pH of the crystallization medium can significantly impact the solubility and crystal form of ionizable compounds.[16] While 1H-Pyrrolo[3,2-b]pyridine 4-oxide is a neutral molecule, the pyridine nitrogen can be protonated under acidic conditions. This would dramatically increase its solubility in aqueous solutions, making crystallization less likely. Conversely, extreme pH values could potentially lead to degradation.

For neutral compounds, pH is generally less critical than for acids or bases. However, if you are using an aqueous solvent system, it is advisable to work near a neutral pH to avoid unintended protonation or deprotonation. The kinetics of crystal growth can also be influenced by pH.[17]

What are some advanced techniques to try if simple cooling crystallization fails?

If standard cooling crystallization is unsuccessful, several alternative methods can be employed:

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.[18]

  • Liquid-Liquid Diffusion (Solvent Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents as they slowly mix.[7]

  • Co-crystallization: If the compound is difficult to crystallize on its own, forming a co-crystal with another molecule can sometimes facilitate crystallization.[7]

G cluster_0 Crystallization Methods cluster_1 Key Parameters A Simple Cooling P1 Solvent Choice A->P1 controls solubility P2 Concentration A->P2 drives supersaturation P3 Temperature A->P3 induces crystallization B Slow Evaporation B->P1 B->P2 C Vapor Diffusion C->P1 D Solvent Layering D->P1 E Co-crystallization E->P2 P4 pH P1->P4 influences solubility

Caption: Interplay of crystallization methods and key parameters.

References

  • Crystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • How do I make a crystal of highly polar compounds? (2015, March 24). ResearchGate. Retrieved from [Link]

  • Crystallization Techniques. (n.d.). Solubility of Things. Retrieved from [Link]

  • What are the ways by which crystallization can be induced? Does supersaturated produce crystals? (2021, May 6). Quora. Retrieved from [Link]

  • Costa, V. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1058.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Ham, G. S., & Jun, Y. S. (2015). Effect of pH on the Kinetics of Crystal Growth by Oriented Aggregation. Crystal Growth & Design, 15(3), 1325-1331.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. Retrieved from [Link]

  • During crystallisation, what is the most likely cause for getting no crystal growth? (2014, June 5). Quora. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, also known as 4-azaindole N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. The content is structured in a question-and-answer format to provide direct solutions to specific experimental issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, focusing on the most common route: the direct N-oxidation of 1H-Pyrrolo[3,2-b]pyridine (4-azaindole).[1]

Question 1: My N-oxidation reaction is resulting in a low yield or fails to go to completion. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the N-oxidation of 4-azaindole are a frequent issue, often stemming from suboptimal reaction conditions or incomplete conversion. The efficiency of this transformation is highly dependent on the choice of oxidizing agent, solvent, temperature, and stoichiometry.[1]

Root Causes and Optimization Strategies:

  • Choice of Oxidizing Agent: The selection of the oxidant is critical. While various reagents can effect N-oxidation, their reactivity and selectivity differ.

    • Recommendation: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable choice for this transformation due to its relative mildness and good solubility in common organic solvents.[2] Other options like peracetic acid can also be effective.[3]

  • Stoichiometry: An incorrect ratio of oxidant to the starting material can lead to either incomplete reaction or the formation of byproducts.

    • Recommendation: Start with a slight excess of the oxidizing agent, typically 1.1 to 1.5 equivalents. This helps drive the reaction to completion. However, a large excess should be avoided as it can promote side reactions.

  • Temperature Control: The N-oxidation of pyridines is an exothermic process.[3] Inadequate temperature control can lead to overheating, causing degradation of the starting material, the product, or the reagent, and promoting side reactions.

    • Recommendation: The reaction should be initiated at a low temperature (0-5 °C) by adding the oxidant portion-wise to a solution of the 4-azaindole.[4] After the initial addition, the reaction can be allowed to warm to room temperature and stirred until completion.[2]

  • Reaction Monitoring: Without proper monitoring, it is difficult to determine the optimal reaction time, leading to premature workup (incomplete reaction) or extended reaction times (byproduct formation).

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak is a good indicator of reaction completion.

Illustrative Troubleshooting Workflow

cluster_optimization Optimization Loop start Low Yield of N-Oxide check_sm Check Starting Material Purity start->check_sm check_reagent Verify Oxidant Activity & Stoichiometry (1.1-1.5 eq.) start->check_reagent check_temp Ensure Proper Temperature Control (Initiate at 0-5°C) start->check_temp check_solvent Use Anhydrous Solvent (e.g., DCM, Chloroform) start->check_solvent monitor Monitor Reaction by TLC/LC-MS check_solvent->monitor adjust_time Adjust Reaction Time monitor->adjust_time Incomplete? adjust_time->monitor Continue Reaction end Improved Yield adjust_time->end Complete?

Caption: Troubleshooting workflow for low N-oxide yield.

Detailed Protocol: N-oxidation using m-CPBA
  • Dissolve 1H-Pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq, ~77% purity) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1H-Pyrrolo[3,2-b]pyridine 4-oxide. Further purification can be achieved by column chromatography or recrystallization.[2]

Question 2: I am observing significant byproduct formation, including dark-colored tars. What side reactions are occurring?

Answer:

The formation of colored impurities and tars typically indicates degradation or polymerization. The pyrrole ring within the 4-azaindole scaffold is electron-rich and can be susceptible to oxidation or electrophilic attack under harsh conditions, while the pyridine N-oxide itself has unique reactivity.

Potential Side Reactions:

  • Over-oxidation of the Pyrrole Ring: Strong oxidizing conditions or excessive heat can lead to the oxidation and potential opening of the electron-rich pyrrole ring, resulting in complex mixtures and polymeric material.

  • Electrophilic Substitution on the Pyrrole Ring: The acidic byproduct of m-CPBA (m-chlorobenzoic acid) or other acidic reagents can protonate the N-oxide, increasing its electrophilicity and potentially leading to unwanted reactions if nucleophiles are present.

  • Reactivity at C2/C4 Positions: Pyridine N-oxides are known to be activated towards nucleophilic substitution at the C2 and C4 positions, especially after activation of the N-oxide oxygen by an electrophile (e.g., protonation or reaction with acyl chlorides).[5] If nucleophiles are present in the reaction mixture, this can lead to undesired functionalization.

Visualizing Desired vs. Side Reactions

cluster_main Desired Pathway cluster_side Side Reactions Start 1H-Pyrrolo[3,2-b]pyridine Product 1H-Pyrrolo[3,2-b]pyridine 4-oxide Start->Product m-CPBA (Mild Conditions) Byproduct1 Over-oxidation Products (Ring Opening) Start->Byproduct1 Harsh Conditions (Excess Oxidant, High Temp) Byproduct2 Polymeric Tars Start->Byproduct2 Harsh Conditions (Excess Oxidant, High Temp) node1 1H-Pyrrolo[3,2-b]pyridine 4-oxide + POCl₃ node2 Activated Intermediate (O-POCl₂ adduct) node1->node2 Activation node3 Nucleophilic Attack by Cl⁻ at C4 position node2->node3 Rearrangement node4 4-Chloro-1H-pyrrolo[3,2-b]pyridine + H₃PO₄ node3->node4 Aromatization & Deoxygenation

Caption: Simplified mechanism for C4-chlorination using POCl₃.

Q3: Can I protect the pyrrole nitrogen before performing the N-oxidation?

Yes, protecting the pyrrole nitrogen (e.g., with a SEM or BOC group) is a common strategy, particularly if subsequent reactions involve strong bases or other conditions that could deprotonate the N-H group. [6]Protection can improve solubility and prevent unwanted side reactions at the pyrrole nitrogen. The N-oxidation of the pyridine ring can typically be performed in the presence of these protecting groups.

References

  • Benchchem. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 4-oxide | 1116136-36-7.
  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2579-2582.
  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide.
  • Naddour, C., Durin, G., Chardon-Noblat, S., & Costentin, C. (2025). Proton-Coupled Electron Transfer Deoxygenation of Pyridine N-Oxide: A Mechanistic Study. ChemPhysChem.
  • Wang, Z., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • Gualco, G., et al. (n.d.). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. National Institutes of Health.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • Beaulieu, F., et al. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. American Chemical Society.
  • Benchchem. (2025). Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives.
  • Organic Syntheses. (n.d.). Pyridine-n-oxide.
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.
  • Larsen, M., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.

Sources

Technical Support Center: Scaling Up the Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, also known as 7-azaindole N-oxide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and scalable protocols based on established chemical principles and practices.

Introduction: The Importance of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

1H-Pyrrolo[3,2-b]pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3] The N-oxide derivative is a key synthetic intermediate, enabling regioselective functionalization of the pyridine ring, which is otherwise challenging to achieve.[4] A robust and scalable synthesis of this N-oxide is therefore critical for drug discovery and development programs.

The most common and direct method for preparing 1H-Pyrrolo[3,2-b]pyridine 4-oxide is the direct oxidation of the parent heterocycle, 7-azaindole.[5] This guide focuses on the challenges and solutions associated with scaling up this specific transformation.

Foundational Lab-Scale Synthesis

A reliable laboratory-scale procedure is the foundation for any scale-up campaign. The direct oxidation of 7-azaindole is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent.[6][7]

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products 7_azaindole 7_azaindole reaction_center + 7_azaindole->reaction_center 1H-Pyrrolo[3,2-b]pyridine (7-Azaindole) mCPBA mCPBA mCPBA->reaction_center m-CPBA n_oxide n_oxide reaction_center->n_oxide 1H-Pyrrolo[3,2-b]pyridine 4-oxide benzoic_acid benzoic_acid reaction_center->benzoic_acid m-Chlorobenzoic acid solvent Solvent (e.g., DCM, DME) reaction_center->solvent

Caption: Oxidation of 7-azaindole to its N-oxide using m-CPBA.

Baseline Protocol (10g Scale)

A detailed, step-by-step methodology for a typical laboratory-scale synthesis is provided in the Experimental Protocols section at the end of this document.

Key Considerations for Scaling Up

Transitioning from a 10-gram lab batch to a 1-kilogram or larger scale introduces significant challenges that are not apparent at the bench. Careful planning and process control are paramount.

Scale-Up Parameter Comparison
ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Reagent Stoichiometry m-CPBA (1.1 - 1.5 eq.)m-CPBA (1.05 - 1.2 eq.)Reduce excess oxidant to minimize cost and exothermic risk. Precise addition is critical.
Solvent Volume ~10-20 vol (100-200 mL)~5-10 vol (5-10 L)Concentration impacts reaction kinetics, heat transfer, and slurry management. Higher concentrations are preferred for efficiency but require better thermal control.
Temperature Control Ice bath (0-5 °C)Jacketed reactor with chillerThe reaction is exothermic. Surface area-to-volume ratio decreases on scale-up, making heat removal less efficient. A robust cooling system is essential to prevent thermal runaway.
Reagent Addition Portion-wise solid additionSlow, controlled addition via solids charging system or as a solution/slurry.Uncontrolled addition can lead to a rapid temperature spike.
Reaction Time 2-4 hours4-8 hours (or longer)Slower, controlled addition and mixing differences can extend the required reaction time. In-process controls (IPCs) are crucial.
Work-up & Isolation Separatory funnel, rotary evaporatorReactor-based washes, filtration (e.g., Nutsche filter)Handling large volumes of aqueous and organic layers requires specialized equipment. Product precipitation/crystallization is often preferred over chromatography.
Purification Flash ChromatographyRecrystallizationColumn chromatography is generally not viable for multi-kilogram scale. Developing a robust crystallization procedure is critical for achieving high purity.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in a question-and-answer format.

Low or No Product Formation

Q1: My reaction has stalled, and TLC/HPLC analysis shows a high percentage of unreacted starting material. What went wrong?

  • Possible Cause 1: Inactive Oxidant. m-CPBA is the most likely culprit. It can degrade upon improper storage. Commercial m-CPBA is sold as a mixture stabilized with water and m-chlorobenzoic acid, typically at a purity of ≤77%.[8][9]

    • Solution: Always use a new bottle of m-CPBA if possible, or titrate an older batch to determine its active oxidant content before use.[8] Store m-CPBA in a plastic container at low temperatures.

  • Possible Cause 2: Insufficient Stoichiometry. You may have underestimated the amount of active oxidant needed.

    • Solution: Based on the results of your in-process control (IPC), you can add another portion (e.g., 0.1-0.2 equivalents) of the oxidant and monitor for further conversion. Be cautious of exotherms upon addition.

  • Possible Cause 3: Low Temperature. While temperature control is crucial to prevent side reactions, running the reaction too cold (e.g., < 0 °C) can significantly slow the reaction rate.

    • Solution: Ensure your cooling bath or reactor jacket is maintaining the target temperature (typically 0-5 °C). A slight, controlled increase in temperature (e.g., to 10-15 °C) can sometimes drive a stalled reaction to completion, but this must be done cautiously.[10]

Impurity Profile and Purification Challenges

Q2: My crude product contains a significant, hard-to-remove impurity. How can I identify and prevent it?

  • Possible Cause 1: Over-oxidation. The pyrrole ring itself can be susceptible to oxidation under harsh conditions, leading to complex byproducts.[11] This is often exacerbated by "hot spots" in the reactor from poor mixing or uncontrolled reagent addition.

    • Solution:

      • Scale-Up: Implement slow, controlled addition of the oxidant. If adding as a solid, do so in small portions. If using a solution, add it subsurface via a dip tube.

      • Mixing: Ensure vigorous and efficient stirring to dissipate heat and reagent concentration gradients. Baffles in a reactor are critical for this.

      • Stoichiometry: Avoid using a large excess of the oxidant. Stick to the lower end of the recommended range (1.05-1.2 eq.) on a larger scale.

  • Possible Cause 2: Residual m-Chlorobenzoic Acid. The main byproduct of the oxidation is m-chlorobenzoic acid, which is acidic and can interfere with downstream steps or crystallization.[12]

    • Solution: Perform a basic aqueous wash during the work-up. A wash with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert the acidic byproduct into its water-soluble salt, which is then easily removed into the aqueous phase.[12]

  • Possible Cause 3: Isomeric Impurities. While N-oxidation of the pyridine nitrogen is highly favored, trace amounts of other isomers or degradation products can sometimes form.

    • Solution: A well-developed recrystallization is the best method for removing these. Screen various solvent systems (e.g., ethyl acetate/heptane, acetone/water, isopropanol) to find one that provides good recovery and high purity.[13]

Q3: My product is an oil or fails to crystallize after the work-up. What should I do?

  • Possible Cause 1: Residual Solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be difficult to remove completely and may keep the product oiled out.

    • Solution: After the initial concentration, perform a "solvent swap" to a solvent from which the product is known to crystallize well, such as ethyl acetate or isopropanol. This involves adding the new solvent and re-concentrating under vacuum to azeotropically remove the original solvent.

  • Possible Cause 2: Impurities Inhibiting Crystallization. High levels of impurities, especially the m-chlorobenzoic acid byproduct, can act as crystallization inhibitors.

    • Solution: Ensure the basic wash during work-up was effective. If necessary, re-dissolve the crude oil in a suitable solvent and perform the wash again. You can also try adding a seed crystal of pure material to induce crystallization.[13]

Safety and Handling on a Larger Scale

Q4: What are the primary safety concerns when scaling up this reaction?

  • Thermal Hazard: The oxidation is exothermic. A loss of cooling could lead to a rapid temperature increase, potentially causing the solvent to boil and over-pressurize the reactor.

    • Mitigation: Use a properly sized reactor with a reliable cooling system. Always have a secondary cooling plan or quench strategy in place. Perform a reaction calorimetry study (e.g., RC1) before scaling to a large pilot reactor to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

  • Oxidizer Hazard: m-CPBA is a strong oxidizing agent and can cause fires if it comes into contact with flammable materials.[8][9]

    • Mitigation: Avoid contact with incompatible materials. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure proper grounding of equipment to prevent static discharge.

Process Flow and Troubleshooting Logic

troubleshooting_flow start Start Synthesis ipc1 IPC-1: Monitor Reaction (TLC/HPLC after 2h) start->ipc1 complete Reaction Complete? ipc1->complete stalled Reaction Stalled complete->stalled No workup Proceed to Work-up (Quench & Basic Wash) complete->workup Yes check_oxidant Check Oxidant Activity (Titrate or use new bottle) stalled->check_oxidant High SM add_oxidant Add More Oxidant (0.1-0.2 eq.) check_oxidant->add_oxidant add_oxidant->ipc1 isolate Isolate Crude Product workup->isolate impurity High Impurity? isolate->impurity purify Purification (Recrystallization) final_product Pure Product purify->final_product impurity->purify No rework Re-work Crude (Additional Wash/Charcoal) impurity->rework Yes rework->isolate

Caption: A decision-making workflow for synthesis and troubleshooting.

Detailed Experimental Protocols

Protocol 1: Baseline Laboratory Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide (10 g)
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1H-pyrrolo[3,2-b]pyridine (7-azaindole) (10.0 g, 84.6 mmol).

  • Dissolution: Add dichloromethane (DCM, 200 mL) and stir until all solids have dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Oxidant Addition: Add m-chloroperoxybenzoic acid (m-CPBA, 77% max, 21.0 g, ~93.1 mmol, 1.1 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress by TLC or LCMS every hour. The reaction is typically complete in 2-4 hours.

  • Quench: Once the starting material is consumed, slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips shows no remaining oxidant.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 100 mL) followed by brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford the pure product.

References

  • BenchChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 4-oxide.
  • ChemRxiv. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Cambridge Open Engage. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ACS Publications. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

  • Zhu, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Rasmussen, J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3341. [Link]

  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1505-1510. [Link]

  • Chinese Chemical Society. (n.d.). Synthesis of Azaindoles. Acta Chimica Sinica. [Link]

  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]

  • ResearchGate. (n.d.). Scheme 1. Oxidation of 7-azaindole to 7-azaisatin with PCC-SiO2 and.... [Link]

  • University of Rochester. (n.d.). Workup: mCPBA Oxidation. Department of Chemistry. [Link]

  • ACS Publications. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(22), 4053–4055. [Link]

  • ResearchGate. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • ACS Publications. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Catalysts, 11(10), 1238. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • ACS Publications. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 33(1), 25–31. [Link]

  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1668–1674. [Link]

Sources

Navigating the Spectral Nuances of 1H-Pyrrolo[3,2-b]pyridine 4-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the spectroscopic analysis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and related heterocyclic N-oxides. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in accurately interpreting your ¹H NMR spectra and overcoming common experimental challenges.

Introduction to the Spectroscopic Challenge

1H-Pyrrolo[3,2-b]pyridine 4-oxide, also known as 4-azaindole N-oxide, is a valuable building block in medicinal chemistry.[1] Its structure, featuring a fused pyrrole and pyridine N-oxide ring system, presents a unique set of considerations for ¹H NMR analysis. The introduction of the N-oxide functionality significantly alters the electronic landscape of the parent 4-azaindole molecule, leading to characteristic changes in the chemical shifts and coupling patterns of the aromatic protons.[2][3] Understanding these effects is paramount for unambiguous spectral assignment and structural confirmation.

This guide will delve into the expected ¹H NMR spectral features of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, provide a comparative analysis with its non-oxidized precursor, and offer solutions to common problems encountered during data acquisition and interpretation.

Predicted ¹H NMR Spectral Data and Interpretation

While extensive, peer-reviewed spectral assignments for 1H-Pyrrolo[3,2-b]pyridine 4-oxide are not widely available in the public domain, we can construct a highly accurate prediction based on the well-documented spectrum of the parent compound, 1H-Pyrrolo[3,2-b]pyridine (4-azaindole), and the established electronic effects of N-oxidation on the pyridine ring.[2][4]

The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature significantly influences the electron density at different positions of the pyridine ring. Protons ortho and para to the N-oxide (H5 and H7) are expected to be shielded (shifted upfield), while the proton meta to the N-oxide (H6) will be less affected or slightly deshielded. The protons on the pyrrole ring (H2 and H3) are also influenced by these electronic changes.

Below is a table comparing the experimental ¹H NMR data for 1H-Pyrrolo[3,2-b]pyridine in DMSO-d₆ with the predicted data for its 4-oxide derivative in the same solvent.

Proton 1H-Pyrrolo[3,2-b]pyridine (4-azaindole) Experimental Data (DMSO-d₆) [4]1H-Pyrrolo[3,2-b]pyridine 4-oxide Predicted Data (DMSO-d₆) Rationale for Predicted Shift
H1 (N-H)~11.5 ppm (broad singlet)~12.0 ppm (broad singlet)The N-oxide group can act as a hydrogen bond acceptor, potentially altering the acidity and chemical exchange rate of the pyrrolic N-H proton, leading to a downfield shift and continued broadening.
H2~6.5 ppm (dd, J ≈ 3.2, 0.9 Hz)~6.7 ppm (dd)Minor downfield shift due to overall electronic changes in the fused ring system.
H3~7.5 ppm (dd, J ≈ 3.2, 2.0 Hz)~7.8 ppm (dd)Minor downfield shift, similar to H2.
H5~8.1 ppm (dd, J ≈ 4.7, 1.5 Hz)~7.9 ppm (dd)Upfield shift (shielding) is expected as this position is para to the electron-donating N-oxide group.
H6~7.1 ppm (dd, J ≈ 8.0, 4.7 Hz)~7.3 ppm (dd)This position is meta to the N-oxide and is expected to be less affected, with a potential slight downfield shift due to inductive effects.
H7~8.3 ppm (dd, J ≈ 8.0, 1.5 Hz)~8.6 ppm (dd)Downfield shift (deshielding) is anticipated as this position is ortho to the N-oxide, where the inductive effect is strongest.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the ¹H NMR analysis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide and related nitrogen heterocycles.

Q1: Why is the N-H proton signal from the pyrrole ring often very broad or sometimes not visible at all?

A1: The broadness of the N-H signal is a classic characteristic of pyrrolic protons and is due to several factors:

  • Quadrupole Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and signal broadening of the attached proton.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or other acidic protons in the NMR solvent. This exchange can be slow, intermediate, or fast on the NMR timescale, each resulting in different peak shapes, from broad humps to sharp signals. In many cases, the exchange rate is in the intermediate regime, leading to significant broadening.

  • How to Confirm: To confirm if a broad signal is indeed the N-H proton, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic N-H proton will exchange with deuterium, and the signal should disappear or significantly decrease in intensity.

Q2: My aromatic signals are not as sharp as I expected. What could be the cause?

A2: Several factors can contribute to peak broadening in the aromatic region:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions in your sample or the NMR tube can cause significant line broadening. Ensure your glassware is scrupulously clean.

  • Sample Concentration: At higher concentrations, intermolecular interactions, such as pi-stacking, can occur, leading to changes in chemical shifts and potential peak broadening. Try acquiring the spectrum at a lower concentration.

  • Unresolved Couplings: Small, long-range couplings between protons can sometimes be unresolved, leading to broader-than-expected multiplets.

Q3: The chemical shifts of my compound seem to be very sensitive to the solvent I use. Why is this?

A3: The choice of deuterated solvent can have a pronounced effect on the chemical shifts, particularly for a molecule like 1H-Pyrrolo[3,2-b]pyridine 4-oxide which has hydrogen bond donor (N-H) and acceptor (N-oxide) sites.

  • Solvent Polarity and Hydrogen Bonding: Protic solvents like methanol-d₄ can engage in hydrogen bonding with the N-oxide and the N-H proton, leading to significant changes in chemical shifts compared to a less polar, non-protic solvent like chloroform-d. Aromatic solvents like benzene-d₆ can induce significant upfield shifts due to anisotropic effects, which can be useful for resolving overlapping signals.

  • Consistency is Key: When comparing spectra of different batches or related compounds, it is crucial to use the same solvent and concentration to ensure data consistency.

Q4: I am having trouble with the solubility of my compound in common NMR solvents. What are my options?

A4: 1H-Pyrrolo[3,2-b]pyridine 4-oxide is more polar than its parent 4-azaindole. If you encounter solubility issues in chloroform-d, consider the following solvents in order of increasing polarity:

  • Acetone-d₆

  • Acetonitrile-d₃

  • Methanol-d₄

  • Dimethyl sulfoxide-d₆ (DMSO-d₆) DMSO-d₆ is an excellent solvent for many polar, nitrogen-containing heterocycles. However, be aware that it is non-volatile, making sample recovery difficult.

Experimental Protocols

To ensure high-quality, reproducible data, follow these standardized experimental procedures.

Protocol 1: Sample Preparation

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide (5-10 mg)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolving: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex the vial to ensure the sample is fully dissolved. A brief sonication may be necessary for sparingly soluble compounds.

  • Transfer: Using a clean pipette, transfer the solution to the NMR tube, ensuring no solid particles are transferred.

Protocol 2: ¹H NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically 12-16 ppm, centered around 7-8 ppm.

  • Temperature: 298 K (25 °C).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the ¹H NMR analysis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

troubleshooting_workflow start Acquire ¹H NMR Spectrum check_spectrum Spectrum Quality Check: - Sharp Peaks? - Flat Baseline? - Correct Integrals? start->check_spectrum broad_peaks Issue: Broad Peaks check_spectrum->broad_peaks No (Broad Peaks) unexpected_shifts Issue: Unexpected Chemical Shifts check_spectrum->unexpected_shifts No (Shift Issues) good_spectrum Good Quality Spectrum check_spectrum->good_spectrum Yes broad_nh Is the N-H proton broad? broad_peaks->broad_nh d2o_shake Perform D₂O Shake broad_nh->d2o_shake Yes broad_aromatic Are aromatic peaks broad? broad_nh->broad_aromatic No disappears Signal Disappears? (Confirms N-H) d2o_shake->disappears disappears->broad_aromatic Yes assign_peaks Proceed with Peak Assignment & Interpretation disappears->assign_peaks No (Issue Resolved) check_conc Check Concentration & Purity broad_aromatic->check_conc Yes check_conc->assign_peaks Resolved check_solvent Verify Solvent & Check for Residual Solvent Peaks unexpected_shifts->check_solvent check_solvent->assign_peaks Resolved good_spectrum->assign_peaks

Caption: Troubleshooting workflow for ¹H NMR analysis.

References

  • BenchChem. (2025). 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. BenchChem Technical Support.
  • AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).
  • Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl).
  • Semantic Scholar. (n.d.).
  • BenchChem. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 4-oxide | 1116136-36-7.
  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen.
  • ResearchGate. (2021). Scalable synthesis and properties of 7-methyl- 4-azaindole.
  • PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2.
  • ChemicalBook. (n.d.). 4-Azaindole(272-49-1) 1H NMR spectrum.
  • ResearchGate. (2025).
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Metabo. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • ResearchGate. (2025). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts.
  • Royal Society of Chemistry. (n.d.).
  • Fisher Scientific. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™.
  • PubChem. (n.d.). CID 66775337 | C14H12N4.
  • Royal Society of Chemistry. (n.d.). Synthesis of bis(indolyl)
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.

Sources

Technical Support Center: 1H-Pyrrolo[3,2-b]pyridine 4-oxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful synthesis and purification of your target molecule.

I. Introduction to the Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

1H-Pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its N-oxide derivative, 1H-Pyrrolo[3,2-b]pyridine 4-oxide, serves as a key intermediate for further functionalization of the pyridine ring.[3] The most common and direct route to this compound is the N-oxidation of the parent 1H-pyrrolo[3,2-b]pyridine.[4] This seemingly straightforward transformation is often plagued by challenges related to selectivity, over-oxidation, and difficult purifications. This guide will address these critical issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Q1: My oxidation reaction is incomplete, and I have a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue. Several factors can contribute to this:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is critical. While a 1:1 molar ratio is theoretically sufficient, slight excesses (1.1-1.5 equivalents) are often necessary to drive the reaction to completion. However, be cautious with large excesses to avoid side reactions.

  • Inadequate Reaction Time or Temperature: N-oxidation of heterocyclic compounds can be sluggish.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. For instance, reactions with hydrogen peroxide may require 2-5 hours at 5-15°C.[6]

  • Choice of Oxidizing Agent: The reactivity of oxidizing agents varies. Common choices include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and peracetic acid.[5][7][8] If H₂O₂ is ineffective, the more potent m-CPBA might provide better results.[9]

  • Solvent Effects: The choice of solvent can influence the reaction rate and solubility of reagents. Acetic acid is commonly used with H₂O₂, while dichloromethane (DCM) or chloroform are suitable for m-CPBA.[9][10]

Troubleshooting Workflow for Incomplete Conversion:

Caption: Troubleshooting workflow for incomplete oxidation.

Q2: I am observing a side-product with the same mass as my desired N-oxide. What could it be and how can I prevent its formation?

A2: The formation of an isomeric N-oxide is a possibility, though less common for the 1H-Pyrrolo[3,2-b]pyridine system where the pyridine nitrogen is significantly more basic and nucleophilic than the pyrrole nitrogen. A more likely impurity is the formation of a di-N-oxide, especially if a large excess of the oxidizing agent is used. Over-oxidation can also lead to ring-opened byproducts, although this is less common under mild conditions.

  • Prevention of Over-oxidation:

    • Carefully control the stoichiometry of the oxidizing agent.

    • Maintain a low reaction temperature to improve selectivity.

    • Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q3: My purified product shows broad peaks in the NMR spectrum and I'm having difficulty with characterization. What could be the issue?

A3: Broad NMR peaks can be indicative of several issues:

  • Residual Paramagnetic Impurities: Traces of metal ions from reagents or reaction vessels can cause significant line broadening. Washing the crude product with a chelating agent like EDTA can sometimes help.

  • Hygroscopic Nature: N-oxides are often hygroscopic, and the presence of water can lead to peak broadening. Ensure the sample is thoroughly dried under high vacuum.

  • Tautomerism and Aggregation: The N-H proton of the pyrrole ring can undergo exchange, which can broaden its own signal and those of adjacent protons. Aggregation in solution, particularly at high concentrations, can also lead to broader peaks. Acquiring the NMR spectrum in a different solvent or at a different temperature may help resolve the peaks.

Q4: Purification by column chromatography is proving difficult. The product either streaks on the column or I get poor recovery. What can I do?

A4: The polar N-oxide functionality can make purification by standard silica gel chromatography challenging.[11]

  • Streaking on Silica Gel: The basicity of the pyridine N-oxide can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine or pyridine. Alternatively, use a less acidic stationary phase like neutral alumina.

  • High Polarity: The high polarity of the N-oxide often requires highly polar solvent systems for elution, such as high percentages of methanol in dichloromethane.[11] This can sometimes lead to the dissolution of the silica gel.

    • Solution: A gradient elution is recommended, starting with a less polar solvent system and gradually increasing the polarity. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification technique.[11]

Table 1: Common Impurities and Recommended Solutions

ImpurityPotential CauseRecommended Solution
Unreacted 1H-Pyrrolo[3,2-b]pyridineInsufficient oxidizing agent, short reaction time/low temperature.Increase oxidizing agent to 1.1-1.2 eq., extend reaction time, or slightly increase temperature. Monitor by TLC/LC-MS.
Over-oxidized products (e.g., di-N-oxides)Excess oxidizing agent, high reaction temperature.Use a controlled amount of oxidizing agent (1.05-1.1 eq.), maintain low temperature, and quench the reaction promptly upon completion.
Residual Solvents (e.g., Acetic Acid, DCM)Incomplete removal after work-up and purification.Dry the final product under high vacuum for an extended period. Lyophilization can also be effective.
Ring-opened byproductsHarsh reaction conditions (strong oxidants, high temperatures).Use milder oxidizing agents (e.g., H₂O₂ over m-CPBA) and maintain controlled temperatures.
III. Recommended Synthetic and Purification Protocol

This section provides a detailed, step-by-step protocol for the synthesis and purification of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, designed to minimize the formation of common impurities.

Reaction Scheme:

Caption: N-oxidation of 1H-Pyrrolo[3,2-b]pyridine.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-Pyrrolo[3,2-b]pyridine (1.0 eq.) in glacial acetic acid, add 30% hydrogen peroxide (1.2 eq.) dropwise at 0°C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% Methanol in DCM solvent system).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol (Column Chromatography):

  • Stationary Phase: Silica gel.

  • Eluent System: A gradient of 0-10% methanol in dichloromethane. The addition of 0.5% triethylamine to the eluent system can help to reduce streaking.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

IV. References
  • ResearchGate. (2017). How can I purify N-oxides on column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole. Retrieved from

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • ACS Publications. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Reduction of Amine N-Oxides by Diboron Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.7: Oxidizing Agents. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine and its 4-Oxide Derivative: Exploring the Impact of N-Oxidation on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a privileged scaffold. Its structural resemblance to purine has established it as a potent "hinge-binder" for a multitude of protein kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology. The strategic chemical modification of this core structure is a key aspect of drug design, aiming to refine potency, selectivity, and pharmacokinetic profiles. One such modification, the N-oxidation of the pyridine nitrogen to form 1H-pyrrolo[3,2-b]pyridine 4-oxide, presents a compelling alteration with significant implications for the molecule's biological activity.

This guide provides an in-depth comparison of 1H-pyrrolo[3,2-b]pyridine and its 4-oxide, delving into the physicochemical consequences of N-oxidation and postulating its effects on biological function, with a particular focus on kinase inhibition. While direct, head-to-head comparative studies of the parent compounds are limited, by examining the extensive research on related azaindole derivatives and the fundamental principles of N-oxide chemistry, we can construct a robust framework for understanding their differential activities.

The Physicochemical Impact of N-Oxidation

The introduction of an oxygen atom at the 4-position of the pyridine ring fundamentally alters the electronic and steric properties of the 1H-pyrrolo[3,2-b]pyridine scaffold. These changes have profound implications for how the molecule interacts with its biological targets and its overall drug-like properties.

The N-oxide bond (N⁺-O⁻) is highly polar, leading to a significant increase in the molecule's overall polarity and dipole moment.[1] This enhanced polarity can increase aqueous solubility, a desirable trait for drug candidates, but may also decrease membrane permeability.[1][2]

Furthermore, the N-oxide group is a strong hydrogen bond acceptor, which can lead to new or altered interactions with amino acid residues in a protein's binding pocket.[1] Conversely, the basicity of the pyridine nitrogen is substantially reduced upon N-oxidation.[3] This is a critical modification, as the basicity of the parent azaindole can influence off-target interactions and pharmacokinetic properties.

Property1H-Pyrrolo[3,2-b]pyridine1H-Pyrrolo[3,2-b]pyridine 4-oxideRationale for Change
Polarity LowerHigherThe N⁺-O⁻ bond is highly polar, increasing the overall dipole moment of the molecule.[1]
Aqueous Solubility LowerGenerally HigherIncreased polarity and hydrogen bonding potential with water molecules often leads to improved solubility.[2]
Membrane Permeability HigherGenerally LowerIncreased polarity can hinder passive diffusion across lipid bilayers.[2]
Basicity (pKa of Conjugate Acid) Higher (Pyridine N is basic)Lower (N-oxide N is less basic)The oxygen atom withdraws electron density from the nitrogen, reducing its ability to accept a proton.[3]
Hydrogen Bonding H-bond acceptor at pyridine NStronger H-bond acceptor at OThe oxygen of the N-oxide is a potent hydrogen bond acceptor.[1]

Comparative Biological Activity: A Focus on Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[4] The pyrrole NH and the pyridine N1 atoms typically form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.

The introduction of the 4-oxide is likely to modulate this interaction in several ways:

  • Altered Hinge Binding: The reduced basicity of the pyridine nitrogen in the 4-oxide derivative may weaken its interaction with the kinase hinge region. However, the N-oxide oxygen introduces a new, potent hydrogen bond acceptor that could form alternative interactions with the protein, potentially leading to a different binding mode or altered selectivity.

  • Modified Selectivity Profile: Kinase selectivity is often governed by subtle differences in the ATP binding pocket. The altered electronics and sterics of the 4-oxide could favor binding to a different subset of kinases compared to the parent compound, thereby shifting its selectivity profile.

  • Impact on Cell-Based Activity: The increased polarity of the 4-oxide may reduce its ability to cross cell membranes, potentially leading to lower potency in cell-based assays compared to in vitro kinase assays. Conversely, for some targets, increased solubility could improve bioavailability in certain experimental setups.

While direct comparative data for the parent compounds is scarce, studies on related pyrrolopyridine derivatives offer insights. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of various kinases, including FGFR, and Cdc7.[5][6] The activity of these compounds is highly dependent on the substituents on the pyrrolopyridine core, which fine-tune the interactions with the specific kinase. It is therefore reasonable to hypothesize that the significant electronic and steric changes introduced by the N-oxide group will have a pronounced effect on the inhibitory activity and selectivity of the 1H-pyrrolo[3,2-b]pyridine scaffold.

dot

Kinase_Inhibition_Comparison Pyrrolo_Pyridine 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Kinase Kinase Active Site Pyrrolo_Pyridine->Kinase H-bond with hinge region (Pyridine N) Pyrrolo_Pyridine_Oxide 1H-Pyrrolo[3,2-b]pyridine 4-oxide Pyrrolo_Pyridine_Oxide->Kinase Potential altered H-bond (N-oxide O)

Caption: Postulated differential interaction with the kinase hinge region.

Experimental Protocols

Synthesis of 1H-Pyrrolo[3,2-b]pyridine and its 4-Oxide

The synthesis of these compounds can be achieved through established organic chemistry methodologies.

1. Synthesis of 1H-Pyrrolo[3,2-b]pyridine:

A common route involves the construction of the pyrrole ring onto a pre-functionalized pyridine. For example, a modified Fischer indole synthesis can be employed, starting from a suitable aminopyridine derivative.[7]

2. Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide:

The most direct method for the synthesis of the 4-oxide is the N-oxidation of the parent 1H-pyrrolo[3,2-b]pyridine.

  • Step 1: Dissolution. Dissolve 1H-pyrrolo[3,2-b]pyridine in a suitable solvent, such as dichloromethane or acetic acid.

  • Step 2: Oxidation. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The reaction is typically carried out at room temperature.

  • Step 3: Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Work-up and Purification. Once the reaction is complete, the mixture is worked up to remove excess oxidizing agent and byproducts. The crude product is then purified, typically by column chromatography, to yield the desired 1H-pyrrolo[3,2-b]pyridine 4-oxide.

dot

Synthesis_Workflow Start 1H-Pyrrolo[3,2-b]pyridine Oxidation Oxidation (e.g., m-CPBA, H₂O₂) Start->Oxidation Purification Work-up & Purification Oxidation->Purification Product 1H-Pyrrolo[3,2-b]pyridine 4-oxide Purification->Product

Caption: General workflow for the synthesis of the 4-oxide.

In Vitro Kinase Inhibition Assay

To compare the inhibitory activity of the two compounds against a specific kinase, a luminescence-based assay that measures ATP consumption can be employed.

  • Step 1: Compound Preparation. Prepare stock solutions of 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[3,2-b]pyridine 4-oxide in 100% DMSO. Create a serial dilution of each compound.

  • Step 2: Kinase Reaction. In a 96-well plate, add the kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer.

  • Step 3: Inhibition. Add the serially diluted compounds or a DMSO control to the wells. Incubate to allow for inhibitor binding.

  • Step 4: ATP Detection. After the kinase reaction, add a reagent that stops the reaction and depletes the remaining ATP. Then, add a detection reagent that converts the generated ADP back to ATP and produces a luminescent signal.

  • Step 5: Data Analysis. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value for each compound.

Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

To assess the effect of the compounds on cancer cell lines, a colorimetric assay such as the MTT or XTT assay can be performed.

  • Step 1: Cell Seeding. Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Step 2: Compound Treatment. Treat the cells with serial dilutions of 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[3,2-b]pyridine 4-oxide for a specified period (e.g., 48 or 72 hours).

  • Step 3: Reagent Addition. Add the MTT or XTT reagent to the wells. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Step 4: Absorbance Measurement. For the MTT assay, a solubilization solution is added to dissolve the formazan crystals before measuring the absorbance. For the XTT assay, the formazan product is water-soluble, and the absorbance can be read directly.

  • Step 5: Data Analysis. The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined for each compound.

Conclusion and Future Directions

The N-oxidation of 1H-pyrrolo[3,2-b]pyridine to its 4-oxide derivative represents a significant chemical modification that is anticipated to have a substantial impact on its biological activity. The increased polarity and altered hydrogen bonding capabilities of the 4-oxide could lead to a distinct pharmacological profile, including a potentially altered kinase selectivity and different pharmacokinetic properties.

While this guide provides a framework for comparing these two scaffolds based on established chemical principles and data from related compounds, direct experimental evaluation is crucial. A head-to-head comparison of the parent compounds and a systematic structure-activity relationship (SAR) study of their derivatives against a panel of kinases would provide invaluable data for the drug discovery community. Such studies would not only elucidate the specific effects of N-oxidation on this important scaffold but could also pave the way for the development of novel and more effective targeted therapies.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • PubChem. (n.d.). Pyridine N-Oxide. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information.
  • García-Vázquez, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2649.
  • Pipzine Chemicals. (n.d.). Pyridine N-oxide: Properties, Uses, Safety, SDS, Supplier in China.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300781.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(3), 1568-1577.
  • PubChem. (n.d.). CID 66775337. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Designing of kinase hinge binders: A medicinal chemistry perspective.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300781.
  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab.
  • Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-b]pyridine.
  • Gorgani, L., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5519.
  • El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(19), 6129-6134.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(3), 1568-1577.
  • Fisher Scientific. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™.
  • Kim, S. G., et al. (1994). Comparison of the effects of pyridine and its metabolites on rat liver and kidney. Journal of Toxicology and Environmental Health, 41(2), 219-231.
  • Sarno, F., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(23), 4867.
  • Trose, M., et al. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 21(34), 3984-4004.
  • Wójcicka, A., & Redzicka, A. (2021).
  • ResearchGate. (n.d.). In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines.
  • ResearchGate. (n.d.). Oxidation of pyridine to pyridine-N-oxide.
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390.
  • Rojas-Lechuga, M. J., et al. (2021). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 26(23), 7338.
  • BenchChem. (2025). Comparative Biological Efficacy of Pyridine Analogues as Kinase Inhibitors. BenchChem.
  • Salehi, M., et al. (2019). Investigation of the effect of the n-oxidation process on the interaction of selected pyridine compounds with biomacromolecules: Structural, spectral, theoretical and docking studies.
  • G. A. Burley, et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
  • G. A. Burley, et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.

Sources

A Comparative Guide to the Biological Activity of Pyrrolopyridine Isomers: A Focus on Kinase Inhibition and the Strategic Role of N-Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of various pyrrolopyridine isomers, a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry. We will explore how the positional isomerism of the nitrogen atom within the bicyclic ring system dictates therapeutic potential, with a particular focus on anticancer and kinase inhibitory activities. Furthermore, this guide will illuminate the strategic role of N-oxidation, using 1H-Pyrrolo[3,2-b]pyridine 4-oxide as a central case study to demonstrate how this chemical modification serves as a powerful tool in the synthesis of potent and selective therapeutic agents.

Part 1: The Isomeric Landscape of Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring. There are six possible structural isomers, and the position of the non-bridgehead nitrogen atom in the pyridine ring profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical properties.[1][2] These differences are not trivial; they are fundamental to the molecule's ability to interact with biological targets, leading to distinct pharmacological profiles for each isomeric scaffold.

Pyrrolopyridine_Isomers cluster_isomers Pyrrolopyridine (Azaindole) Isomers Pyrrolo[2,3-b]pyridine\n(7-Azaindole) Pyrrolo[2,3-b]pyridine (7-Azaindole) Pyrrolo[3,2-b]pyridine\n(5-Azaindole) Pyrrolo[3,2-b]pyridine (5-Azaindole) Pyrrolo[3,2-c]pyridine\n(6-Azaindole) Pyrrolo[3,2-c]pyridine (6-Azaindole) Pyrrolo[2,3-c]pyridine\n(4-Azaindole) Pyrrolo[2,3-c]pyridine (4-Azaindole) Pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Pyrrolo[3,4-c]pyridine Pyrrolo[3,4-c]pyridine

Caption: The six structural isomers of the pyrrolopyridine scaffold.

Part 2: Comparative Biological Activity of Key Isomers

The therapeutic utility of the pyrrolopyridine scaffold is exceptionally broad, though certain isomers have been more extensively explored as frameworks for specific inhibitor classes. Kinase inhibition remains a dominant application, as these scaffolds often serve as effective hinge-binding motifs in ATP-competitive inhibitors.[3]

1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

This isomer is arguably one of the most successful scaffolds in modern drug design, forming the core of several FDA-approved kinase inhibitors like the BRAF inhibitor Vemurafenib.[3] Its derivatives have been extensively developed as potent inhibitors of various kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFRs 1, 2, and 3.[4] Abnormal FGFR signaling is a key driver in numerous cancers, making it a critical therapeutic target.[4][5]

  • Phosphodiesterase 4B (PDE4B) Inhibition: Researchers have successfully used this scaffold to develop selective PDE4B inhibitors.[6] PDE4B is implicated in inflammatory processes and central nervous system disorders, and its inhibition is a promising strategy for treating these conditions.[6]

1H-Pyrrolo[3,2-c]pyridine

This scaffold has emerged as a promising framework for a different set of anticancer agents, demonstrating versatility in targeting both protein kinases and cytoskeletal components.

  • FMS Kinase (CSF-1R) Inhibition: Derivatives of this isomer have been synthesized as potent and selective inhibitors of FMS kinase.[7] Over-expression of FMS is linked to inflammatory disorders and various cancers, particularly those involving tumor-associated macrophages.[7]

  • Tubulin Polymerization Inhibition: In a different mechanistic approach, certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a well-established anticancer strategy.[8]

Comparative Potency of Pyrrolopyridine Derivatives

The following table summarizes the inhibitory activities of lead compounds derived from different pyrrolopyridine scaffolds, showcasing the impact of isomerism on target specificity and potency.

Isomeric ScaffoldLead Compound/DerivativeBiological TargetReported Potency (IC₅₀)Reference
1H-Pyrrolo[2,3-b]pyridine Compound 4hFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM[4]
1H-Pyrrolo[2,3-b]pyridine Compound 11hPDE4B0.11 µM[6]
1H-Pyrrolo[3,2-c]pyridine Compound 1rFMS Kinase30 nM[7]
1H-Pyrrolo[3,2-c]pyridine Compound 10tHeLa, SGC-7901, MCF-7 Cells0.12 µM, 0.15 µM, 0.21 µM[8]
1H-Pyrrolo[3,2-c]pyridine Compound 8gA375P Melanoma CellsNanomolar Range[9]

Note: IC₅₀ values are for specific, optimized derivatives and not the parent heterocyclic scaffolds. Direct comparison should be made with caution as experimental conditions may vary between studies.

Part 3: The Strategic Role of N-Oxidation: A 1H-Pyrrolo[3,2-b]pyridine 4-oxide Case Study

While the biological activity of the unsubstituted 1H-Pyrrolo[3,2-b]pyridine 4-oxide is not extensively documented, its primary significance lies in its role as a versatile synthetic intermediate.[10] The introduction of an N-oxide moiety is a deliberate and strategic choice in medicinal chemistry to unlock new synthetic pathways and fine-tune molecular properties.[11][12]

Why Introduce an N-Oxide?

  • Altered Reactivity: The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic substitution. This is a cornerstone for introducing diverse functional groups.[10]

  • Improved Physicochemical Properties: N-oxides are more polar and can exhibit increased aqueous solubility compared to their parent N-heterocycles, a desirable trait for drug candidates.[12]

  • Modulation of Metabolism: The N-oxide can alter the metabolic profile of a drug, potentially blocking a site of metabolism or creating a pro-drug that is activated in specific physiological environments, such as hypoxic tumor tissues.[11][12]

The N-oxide of 1H-pyrrolo[3,2-b]pyridine serves as a key precursor for creating substituted derivatives, especially those needed for potent kinase inhibition. The workflow below illustrates this critical synthetic strategy.

synthetic_workflow cluster_workflow Synthetic Utility of N-Oxidation start 1H-Pyrrolo[3,2-b]pyridine (Scaffold) n_oxide 1H-Pyrrolo[3,2-b]pyridine 4-oxide (Activated Intermediate) start->n_oxide N-Oxidation (e.g., m-CPBA) chloro 4-Chloro-1H-pyrrolo[3,2-b]pyridine (Reactive Handle) n_oxide->chloro Chlorination (e.g., POCl₃) final Diverse Biologically Active Derivatives (e.g., Kinase Inhibitors) chloro->final Nucleophilic Substitution (e.g., Suzuki or Buchwald-Hartwig Coupling)

Caption: Synthetic workflow demonstrating the utility of N-oxidation.

This pathway is crucial because direct functionalization of the parent pyrrolopyridine at the C4 position is often challenging. By converting it to the N-oxide, chemists can readily install a halogen, which then serves as a versatile handle for cross-coupling reactions to build the complex molecular architectures required for high-affinity binding to kinase targets.[10]

Part 4: Key Experimental Protocols

To ensure the reproducibility and validity of findings in the study of these compounds, standardized experimental protocols are essential. The following are methodologies frequently employed to assess the biological activities discussed in this guide.

Protocol 1: MTT Cell Viability Assay for Anticancer Activity

This colorimetric assay is a standard for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[13]

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A375P) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay determines if a compound inhibits the formation of microtubules, a mechanism of action for drugs targeting the colchicine-binding site.[8]

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance over time.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin (>99%) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP solution (10 mM).

  • Reaction Setup: In a 96-well plate, add the tubulin buffer, the test compound at various concentrations (e.g., compound 10t), and a positive control (e.g., Combretastatin A-4).

  • Initiation of Polymerization: Pre-warm the plate reader to 37°C. To initiate the reaction, add the tubulin solution and GTP to each well.

  • Data Acquisition: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance (OD at 340 nm) versus time. A decrease in the rate and extent of the absorbance increase compared to the DMSO control indicates inhibition of tubulin polymerization.

Conclusion

The biological activity of pyrrolopyridine derivatives is intrinsically linked to their isomeric structure. Scaffolds like 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine have proven to be exceptionally fruitful starting points for the development of potent kinase and tubulin inhibitors, respectively. While direct biological data on the unsubstituted 1H-Pyrrolo[3,2-b]pyridine 4-oxide is limited, its significance is undeniable. It represents a critical strategic tool in medicinal chemistry, where the N-oxide functionality is leveraged not for its inherent activity, but for its ability to unlock synthetic routes to novel, highly functionalized, and potent therapeutic agents. For researchers in drug discovery, understanding this interplay between isomeric scaffolds and strategic chemical modifications is paramount to designing the next generation of targeted therapies.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Available from: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available from: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available from: [Link]

  • Mutagenicity of N-Oxide Containing Heterocycles And Related Compounds: Experimental And Theoretical Studies. ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. ResearchGate. Available from: [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Pyrrolo[2,1-f][1][6][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Springer. Available from: [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. PubMed. Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents. ACS Publications. Available from: [Link]

Sources

Validating the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine 4-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery of a novel bioactive compound is a critical first step in the drug development pipeline. However, elucidating its mechanism of action (MOA) is a far more complex, yet essential, endeavor. A thorough understanding of how a compound interacts with its molecular target and modulates cellular pathways is paramount for predicting efficacy, anticipating potential side effects, and designing rational strategies for clinical development.[1][2][3][4] This guide provides a comprehensive framework for validating the MOA of a novel small molecule, using the hypothetical compound 1H-Pyrrolo[3,2-b]pyridine 4-oxide as a case study.

The 1H-Pyrrolo[3,2-b]pyridine scaffold is a recurring motif in compounds with diverse biological activities, including kinase inhibition and anticancer properties.[5][6][7][8] The addition of an N-oxide group can further modulate the chemical properties of the molecule, potentially enhancing its interaction with specific biological targets.[9] This guide will navigate through a multi-pronged approach, comparing various experimental techniques to build a robust and validated model of the compound's MOA.

Part 1: Initial Target Identification and Engagement

The first crucial step is to identify the primary molecular target(s) of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. This involves a combination of unbiased screening and targeted validation to confirm direct physical interaction in a cellular context.

Broad-Spectrum Kinase Profiling

Given the prevalence of the pyrrolopyridine scaffold in kinase inhibitors, an initial hypothesis is that our compound of interest targets one or more kinases.[5] A broad-spectrum kinase panel is an effective way to screen for potential targets.[10]

Experimental Approach:

  • Assay: In vitro kinase activity assay (e.g., using a radiometric or fluorescence-based method).

  • Procedure: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are typically defined as kinases with >50% or >70% inhibition.

Hypothetical Data Summary:

Kinase Target% Inhibition at 1 µM
MAPK14 (p38α) 92%
MAPK1 (ERK2) 85%
CDK245%
SRC38%
EGFR25%

This hypothetical data suggests that 1H-Pyrrolo[3,2-b]pyridine 4-oxide is a potent inhibitor of the MAP kinases p38α and ERK2.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are valuable for initial screening, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11][12][13][14][15][16] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11][15][16]

Detailed Protocol: CETSA for p38α Target Engagement

  • Cell Culture: Culture a relevant cell line (e.g., HeLa or a cancer cell line with an active MAPK pathway) to ~80% confluency.

  • Compound Treatment: Treat cells with either 1H-Pyrrolo[3,2-b]pyridine 4-oxide (e.g., 10 µM) or vehicle (DMSO) for 2 hours.

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors. Lyse the cells through repeated freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[11]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (20,000 x g) for 20 minutes to pellet the aggregated proteins.[11]

  • Protein Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for p38α.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble p38α as a function of temperature to generate a melt curve. A shift in the melt curve to the right for the compound-treated sample indicates target engagement.

Part 2: Delineating the Downstream Signaling Cascade

Once the primary target has been identified and validated, the next step is to understand how the compound's interaction with this target affects downstream cellular signaling pathways.

Unbiased Phosphoproteomics

Mass spectrometry-based phosphoproteomics provides a global, unbiased view of the changes in protein phosphorylation throughout the cell upon compound treatment.[17][18][19] This powerful technique can reveal the broader impact of the compound on signaling networks.[17][18][19][20]

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Digestion cell_culture->lysis phospho_enrich Phosphopeptide Enrichment (e.g., TiO2) lysis->phospho_enrich lc_ms LC-MS/MS Analysis phospho_enrich->lc_ms peptide_id Peptide Identification & Quantification lc_ms->peptide_id pathway_analysis Pathway Enrichment Analysis peptide_id->pathway_analysis

Caption: Workflow for a typical phosphoproteomics experiment.

Hypothetical Phosphoproteomics Data:

PhosphoproteinFunctionFold Change (Compound vs. Vehicle)
MAPKAPK2 (pS222) p38α substrate, stress response- 4.2
HSP27 (pS82) Chaperone, downstream of MAPKAPK2- 3.8
c-Jun (pS63)Transcription factor, ERK substrate- 2.5
ATF2 (pT71)Transcription factor, p38α substrate- 3.1

This data reinforces the hypothesis that 1H-Pyrrolo[3,2-b]pyridine 4-oxide inhibits the p38α pathway, as evidenced by the decreased phosphorylation of its direct substrate (MAPKAPK2) and a downstream effector (HSP27).

Targeted Validation by Western Blot

Western blotting is an essential, lower-throughput method to validate the findings from phosphoproteomics and to further probe specific pathway components.

Detailed Protocol: Western Blot for p38α Pathway

  • Cell Treatment and Lysis: Treat cells with a dose-response of 1H-Pyrrolo[3,2-b]pyridine 4-oxide (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight. Use antibodies that recognize both the phosphorylated and total forms of the proteins of interest (e.g., phospho-p38α, total p38α, phospho-MAPKAPK2, total MAPKAPK2).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on phosphorylation.

Part 3: Assessing Selectivity and Phenotypic Consequences

A successful drug candidate should be selective for its intended target to minimize off-target effects. Furthermore, the molecular mechanism should translate to a measurable cellular phenotype.

Comparative Analysis: Target Selectivity

To assess the selectivity of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, its activity should be compared against a panel of related and unrelated kinases. This can be achieved using a more focused in vitro kinase assay panel.[10]

Hypothetical Selectivity Data:

KinaseIC50 (nM)
MAPK14 (p38α) 50
MAPK1 (ERK2) 75
JNK1> 10,000
PI3Kα> 10,000
AKT1> 10,000

This data suggests that the compound is highly selective for the p38α and ERK2 kinases over other major signaling kinases.

Linking Mechanism to Cellular Phenotype

The inhibition of the p38α and ERK2 pathways is known to affect cellular processes such as inflammation, proliferation, and apoptosis. Therefore, it is important to assess the impact of 1H-Pyrrolo[3,2-b]pyridine 4-oxide on these phenotypes.

Comparison of Phenotypic Assays:

  • Anti-inflammatory Activity:

    • Assay: Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

    • Expected Outcome: A dose-dependent decrease in cytokine production.

  • Antiproliferative Activity:

    • Assay: Cell viability assay (e.g., using MTT or CellTiter-Glo®) in a panel of cancer cell lines.

    • Expected Outcome: A reduction in cell viability, particularly in cell lines known to be dependent on the MAPK pathway.

  • Induction of Apoptosis:

    • Assay: Flow cytometry-based analysis of Annexin V and propidium iodide staining.

    • Expected Outcome: An increase in the percentage of apoptotic cells.

Part 4: Integrated Model of Mechanism of Action

By integrating the data from these various experimental approaches, a comprehensive and validated model of the mechanism of action for 1H-Pyrrolo[3,2-b]pyridine 4-oxide can be constructed.

G compound 1H-Pyrrolo[3,2-b]pyridine 4-oxide p38 p38α (MAPK14) compound->p38 Inhibition erk ERK2 (MAPK1) compound->erk Inhibition mapkapk2 MAPKAPK2 p38->mapkapk2 Phosphorylation cjun c-Jun erk->cjun Phosphorylation hsp27 HSP27 mapkapk2->hsp27 Phosphorylation phenotype Cellular Phenotypes (↓Inflammation, ↓Proliferation, ↑Apoptosis) hsp27->phenotype cjun->phenotype

Caption: Proposed signaling pathway for 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

References

  • Gour, N. (2005). Phosphoproteomics in analyzing signaling pathways. Expert Review of Proteomics, 2(1), 117-125. Retrieved from [Link]

  • Kettenbach, A. N., & Gerber, S. A. (2011). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Expert Review of Proteomics, 8(5), 611-624. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, mcp.RA124.001963. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Casado, P., & Cutillas, P. R. (2023). Principles of phosphoproteomics and applications in cancer research. Biochemical Journal, 480(6), 403-420. Retrieved from [Link]

  • Wells, J. A., & LaMarca, B. (2013). Binding assays to profile target engagement by kinase inhibitors in vitro. Biochemical Journal, 451(3), 323-340. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Humphrey, S. J., et al. (2014). Quantitative phosphoproteomics strategies for understanding protein kinase-mediated signal transduction pathways. FEBS Journal, 281(1), 59-73. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300898. Retrieved from [Link]

  • Terstiege, I. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World, 15(3), 49-54. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300898. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 13(10), 1238-1246. Retrieved from [Link]

  • Cichońska, A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. Retrieved from [Link]

  • Axcelead Drug Discovery Partners. (2023, November 15). Target identification and validation for drug targets across different therapeutic areas. Retrieved from [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1431-1437. Retrieved from [Link]

  • Szymańska, E., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5909. Retrieved from [Link]

Sources

The Untapped Potential of 1H-Pyrrolo[3,2-b]pyridine 4-Oxides: A Comparative Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers and drug development professionals, this guide navigates the therapeutic landscape of the 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole. While direct in vivo efficacy data for the 4-oxide derivatives of this specific scaffold remains scarce in published literature, this guide provides a comprehensive analysis based on established principles of medicinal chemistry and compares the well-documented efficacy of its parent azaindole isomers. We will explore the theoretical advantages conferred by the N-oxide functionality and present a comparative overview of related compounds that have demonstrated significant in vivo potential, offering a roadmap for future research in this promising area.

Part 1: The 4-Azaindole Scaffold and the Strategic Role of N-Oxidation

The pyrrolopyridine, or azaindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly protein kinases.[1] The nitrogen atom's position within the pyridine ring defines the isomer (e.g., 4-, 5-, 6-, or 7-azaindole) and critically influences the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1]

The introduction of an N-oxide moiety, specifically at the 4-position of the 1H-pyrrolo[3,2-b]pyridine core, is a deliberate and strategic chemical modification. While experimental data on this specific class is limited, the principles of N-oxide chemistry in drug design allow us to infer several potential benefits.

Potential Advantages of the 4-Oxide Moiety:

  • Enhanced Solubility and Modified Permeability: The N+–O– bond is highly polar and can form strong hydrogen bonds, which may increase the aqueous solubility of a compound.[3][4] This is a crucial factor for improving drug formulation and bioavailability.

  • Modulation of Metabolic Profile: N-oxidation can alter a compound's metabolic fate, potentially blocking sites susceptible to metabolism or creating new metabolic handles.

  • Prodrug Strategy for Hypoxic Tissues: Heteroaromatic N-oxides can be selectively reduced back to their parent amine by reductases in the oxygen-deficient (hypoxic) environments characteristic of solid tumors.[3][4] This "caged" prodrug approach can be leveraged to achieve targeted drug release and enhance therapeutic efficacy while minimizing systemic toxicity.[3][4]

  • Altered Target Engagement: The electronic redistribution caused by the N-oxide can modify the way the molecule binds to its target, potentially improving potency or altering selectivity.

The following diagram illustrates the conceptual basis of using N-oxides as hypoxia-activated prodrugs.

N_Oxide_Prodrug_Concept cluster_0 Normoxic Tissue (Normal Oxygen) cluster_1 Hypoxic Tissue (e.g., Solid Tumor) Prodrug 1H-Pyrrolo[3,2-b]pyridine 4-Oxide Derivative (Less Active, More Soluble) Minimal_Activation Minimal Bioreduction Prodrug->Minimal_Activation Prodrug_Hypoxia 1H-Pyrrolo[3,2-b]pyridine 4-Oxide Derivative Active_Drug Parent 1H-Pyrrolo[3,2-b]pyridine Derivative (Active Cytotoxin) Prodrug_Hypoxia->Active_Drug Enzymatic Reduction Therapeutic_Effect Cell Death / Tumor Regression Active_Drug->Therapeutic_Effect Target Engagement (e.g., Kinase Inhibition) Systemic_Circulation Systemic Circulation Systemic_Circulation->Prodrug Distribution Systemic_Circulation->Prodrug_Hypoxia Distribution

Sources

A Comparative Toxicological Guide to 1H-Pyrrolo[3,2-b]pyridine 4-oxide and Related Heterocycles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early Toxicity Profiling in Drug Development

In the landscape of modern drug discovery, the pressure to identify and advance novel chemical entities with therapeutic potential is immense. The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1] The introduction of an N-oxide functionality, creating compounds such as 1H-Pyrrolo[3,2-b]pyridine 4-oxide, can modulate a molecule's physicochemical properties, including solubility and metabolic stability, and may alter its biological activity.[2] However, these modifications can also introduce unforeseen toxicological liabilities. A thorough understanding of a compound's toxicity profile at an early stage is paramount to de-risk drug development programs and avoid late-stage failures.

This guide provides a comprehensive comparative analysis of the toxicological profile of 1H-Pyrrolo[3,2-b]pyridine 4-oxide. Due to the limited publicly available experimental data on this specific molecule, this guide will establish a predicted toxicity profile by examining the known toxicities of its core structural components: the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (7-azaindole), and the foundational aromatic N-oxide, Pyridine N-oxide. We will also draw comparisons with the parent aromatic system, Pyridine. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the potential toxicological risks of this class of compounds and providing detailed experimental protocols for in vitro toxicity assessment.

Comparative Toxicological Analysis: Unraveling the Profile of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

The toxicological profile of a novel compound can often be inferred from the properties of its constituent parts. Here, we compare the available data for 1H-Pyrrolo[3,2-b]pyridine (7-azaindole), Pyridine, and Pyridine N-oxide to build a predictive profile for 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

CompoundAcute Toxicity (LD50)Cytotoxicity (IC50)GenotoxicityDermal/Ocular Irritation
1H-Pyrrolo[3,2-b]pyridine 4-oxide Data not available (Predicted: Moderate)Data not availableData not available (Potential for genotoxicity should be investigated)Predicted: Irritant
1H-Pyrrolo[3,2-b]pyridine (7-Azaindole) ~42.09 mg/kg (oral, rat) for a derivative[3]; Toxicity observed at 75 mg/kg for other derivatives[4][5]Derivatives show cytotoxicity against cancer cell lines (e.g., IC50 = 16.96 µM in HeLa cells)[6]Data is conflicting; some sources suggest no mutagenicity, while its use in cytotoxic Pt(II) complexes implies interaction with DNA[7]Irritating to respiratory system and skin[8]
Pyridine Oral LD50 (rat): 891-1580 mg/kg[9]; Inhalation LC50 (rat, 1 hr): ~9000 ppm[10]Derivatives show a wide range of IC50 values against cancer cell lines (nM to µM range)[8][11][12]Generally not genotoxic in Ames and in vivo micronucleus tests[10]; however, one study showed it induced chromosomal aberrations in human lymphocytes in vitro[13]Irritant
Pyridine N-oxide Data not available for mammals; LD50 (wild birds): 1 g/kg[14]Showed protective effects against 3-chloropyridine-induced cytotoxicity, suggesting complex interactions[15]Not extensively studied, but its role in the metabolism of other compounds is significant[15]Causes skin and serious eye irritation[16]

Acute Toxicity:

Derivatives of 7-azaindole have demonstrated significant acute toxicity in animal models, with an oral LD50 of approximately 42.09 mg/kg reported for one derivative in rats.[3] Toxicity for other 7-azaindole derivatives has been observed at doses of 75 mg/kg.[4][5] In contrast, pyridine exhibits a lower order of acute toxicity, with oral LD50 values in rats ranging from 891 to 1580 mg/kg.[9] Data for pyridine N-oxide in mammals is scarce, with a reported LD50 of 1 g/kg in wild birds.[14] Based on these data, it is reasonable to predict that 1H-Pyrrolo[3,2-b]pyridine 4-oxide will exhibit moderate acute toxicity, likely more aligned with the parent 7-azaindole scaffold.

Cytotoxicity:

Numerous derivatives of 7-azaindole have been synthesized and evaluated for their anti-cancer properties, demonstrating potent cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[6][17] Similarly, pyridine derivatives have a broad range of cytotoxic activities.[8][11][12] The N-oxide moiety can have complex effects on cytotoxicity. For instance, pyridine N-oxide itself has been shown to have a protective effect against the cytotoxicity induced by 3-chloropyridine.[15] The cytotoxicity of 1H-Pyrrolo[3,2-b]pyridine 4-oxide will likely be highly dependent on the specific cell line and the cellular pathways it may modulate.

Genotoxicity:

The genotoxic potential of these heterocyclic compounds is a critical consideration. Pyridine has generally tested negative in bacterial reverse mutation assays (Ames test) and in vivo micronucleus assays.[10] However, one in vitro study did report that pyridine induced chromosomal breaks and pulverization in human lymphocytes.[13] The genotoxicity data for 7-azaindole is less clear. While some safety data sheets suggest a lack of mutagenicity, its incorporation into platinum-based anticancer drugs, which function by interacting with DNA, suggests a potential for DNA interaction.[7] The N-oxide group can influence genotoxicity; in some cases, N-oxidation is a detoxification pathway, while in others it can lead to the formation of reactive, DNA-damaging metabolites.[2] Therefore, the genotoxic potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide remains a key unanswered question that warrants experimental investigation.

Dermal and Ocular Irritation:

Both 7-azaindole and pyridine N-oxide are classified as skin and eye irritants.[8][16] It is therefore highly probable that 1H-Pyrrolo[3,2-b]pyridine 4-oxide will also possess irritant properties.

Mechanisms of Toxicity: The Role of Metabolism

The toxicity of many heterocyclic compounds is intrinsically linked to their metabolism. Pyridine and its derivatives are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. N-oxidation is a common metabolic pathway for pyridines, and the resulting N-oxides can then be further metabolized.[18] While N-oxidation can be a detoxification step, leading to more polar and readily excretable metabolites, it can also be a bioactivation pathway.[2] The N-oxide functionality can be reduced back to the parent pyridine, a reaction that can be more pronounced in hypoxic environments, such as those found in solid tumors. This has led to the exploration of pyridine N-oxides as hypoxia-activated prodrugs.[2]

For 1H-Pyrrolo[3,2-b]pyridine 4-oxide, metabolic activation could potentially lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. Conversely, other metabolic pathways, such as hydroxylation of the pyrrole or pyridine ring, may lead to detoxification. A thorough investigation of the metabolic fate of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is crucial for a complete understanding of its toxicity profile.

Figure 1: Potential metabolic pathways of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Recommended Experimental Workflows for Toxicity Profiling

To definitively characterize the toxicity profile of 1H-Pyrrolo[3,2-b]pyridine 4-oxide and its analogues, a tiered in vitro testing strategy is recommended. The following are detailed protocols for foundational cytotoxicity and genotoxicity assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of 1H-Pyrrolo[3,2-b]pyridine 4-oxide incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 value read_absorbance->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a chosen cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA strand breaks in individual cells.

Comet_Assay_Workflow start Start cell_treatment Treat cells with test compound start->cell_treatment cell_harvesting Harvest and suspend cells cell_treatment->cell_harvesting embedding Embed cells in agarose on a slide cell_harvesting->embedding lysis Lyse cells to remove membranes and proteins embedding->lysis unwinding Alkaline unwinding of DNA lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis neutralization Neutralize the slide electrophoresis->neutralization staining Stain DNA with a fluorescent dye neutralization->staining visualization Visualize comets under a microscope staining->visualization analysis Analyze comet tail length and DNA content visualization->analysis end_node End analysis->end_node

Figure 3: Experimental workflow for the Comet assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of 1H-Pyrrolo[3,2-b]pyridine 4-oxide for a defined period. Include negative (vehicle) and positive (e.g., hydrogen peroxide) controls.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Genotoxicity Assessment: The In Vitro Micronucleus Assay

The micronucleus assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by identifying the formation of small, extranuclear bodies (micronuclei) in the cytoplasm of interphase cells.

Micronucleus_Assay_Workflow start Start cell_culture Culture cells and treat with test compound start->cell_culture cytochalasin_b Add Cytochalasin B to block cytokinesis cell_culture->cytochalasin_b incubation Incubate to allow for one cell division cytochalasin_b->incubation cell_harvesting Harvest cells incubation->cell_harvesting slide_preparation Prepare slides and fix cells cell_harvesting->slide_preparation staining Stain with a DNA-specific stain (e.g., Giemsa or DAPI) slide_preparation->staining scoring Score binucleated cells for the presence of micronuclei staining->scoring analysis Analyze data for a statistically significant increase in micronuclei scoring->analysis end_node End analysis->end_node

Figure 4: Experimental workflow for the in vitro micronucleus assay.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells and treat them with a range of concentrations of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, including appropriate negative and positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity).

  • Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.

  • Incubation: Incubate the cells for a period that allows for one to one-and-a-half cell cycles.

  • Cell Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the negative control.

Conclusion and Future Directions

While direct experimental data for 1H-Pyrrolo[3,2-b]pyridine 4-oxide is currently lacking, a comparative analysis of its structural components suggests a moderate acute toxicity profile and a high likelihood of skin and eye irritation. The most significant data gap and area of potential concern is its genotoxicity. The conflicting data for the parent 7-azaindole and the known complexities of pyridine N-oxide metabolism underscore the necessity for empirical testing.

For drug development programs utilizing the 1H-pyrrolo[3,2-b]pyridine 4-oxide scaffold, it is strongly recommended that the in vitro toxicity assays detailed in this guide be conducted at an early stage. A comprehensive assessment of cytotoxicity, genotoxicity (using both the Comet and micronucleus assays), and metabolic stability will provide a robust initial safety profile. Further in vivo studies should be guided by these in vitro results to fully characterize the toxicological properties of this promising class of compounds. This proactive approach to toxicity assessment will enable more informed decision-making and ultimately contribute to the development of safer and more effective medicines.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94. [Link]

  • Chen, Y., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(4), 1364. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2017). Pyridine. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Al-Malki, J., & Al-Warthan, A. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Omega, 6(49), 33266–33280. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(34), 5769-5794. [Link]

  • Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10567–10583. [Link]

  • Kumar, A., et al. (2019). Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative. Drug and Chemical Toxicology, 42(6), 637-643. [Link]

  • PubChem. (n.d.). Pyridine N-Oxide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • Health Council of the Netherlands. (2012). Pyridine; Evaluation of the carcinogenicity and genotoxicity. [Link]

  • Myatt, G. J., et al. (2018). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity?. Mutagenesis, 33(5), 347–354. [Link]

  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(2), 1955–1962. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]

  • Emelnsia, A. D., & Rather, I. A. (2016). In vitro genotoxicity of pyridine in human lymphocytes. Pakistan Journal of Pharmaceutical Sciences, 29(3 Suppl), 1033–1036. [Link]

  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53–57. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine - IDLH. [Link]

  • ResearchGate. (n.d.). Metabolic activation of toxic PAs and PA N-oxides to induce.... [Link]

  • Wang, C., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7246–7263. [Link]

  • Kim, H., & Wiemer, D. F. (2015). Comparison of the effects of pyridine and its metabolites on rat liver and kidney. Toxicology and Applied Pharmacology, 134(1), 126-132. [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. [Link]

  • Kascakova, S., et al. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. Journal of Inorganic Biochemistry, 115, 57-63. [Link]

  • Liu, H., et al. (2018). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. International Journal of Molecular Sciences, 19(10), 3019. [Link]

  • Asghari, S., et al. (2015). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 14(3), 855–864. [Link]

  • El-Sayed, N. N. E., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1438. [Link]

  • Kamal, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Targets, 19(11), 1279–1296. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]

  • Seeberger, P. H. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]

  • Wang, D., et al. (2010). Synthesis, characterization, interaction with DNA and cytotoxicity in vitro of novel pyridine complexes with Zn(II). European Journal of Medicinal Chemistry, 45(10), 4537-4543. [Link]

  • Abdel-Halim, H., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic Chemistry, 99, 103833. [Link]

Sources

The Uncharted Potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. In this guide, we delve into the largely unexplored potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide , a compound that stands at the intersection of a well-established kinase inhibitor scaffold and a chemical modification known to modulate pharmacological properties. While direct experimental data on the kinase inhibitory activity of this specific molecule is nascent, this guide will provide a comprehensive comparison with known kinase inhibitors sharing the core pyrrolopyridine structure. By examining the established structure-activity relationships of its analogs and the predictable influence of the N-oxide moiety, we aim to furnish a robust framework for its investigation as a next-generation kinase inhibitor.

The Pyrrolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolopyridine core is a recurring motif in a multitude of potent kinase inhibitors. Its structural resemblance to adenine, the nitrogenous base in ATP, allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.[1] This "hinge-binding" interaction is a cornerstone of many successful kinase inhibitor designs.

Derivatives of various pyrrolopyridine isomers have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. For instance, compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Traf2- and Nck-interacting kinase (TNIK), and Cell division cycle 7 (Cdc7) kinase.[2][][4] Similarly, the pyrrolo[3,2-c]pyridine core has been utilized to create inhibitors of FMS kinase. These examples underscore the versatility of the pyrrolopyridine scaffold in targeting diverse kinase families.

Introducing 1H-Pyrrolo[3,2-b]pyridine 4-oxide: A Novel Contender

1H-Pyrrolo[3,2-b]pyridine 4-oxide, also known as 5-azaindole N-oxide, introduces a key chemical modification to the pyrrolopyridine scaffold: an N-oxide group on the pyridine ring. This functional group has the potential to significantly alter the compound's physicochemical and pharmacological properties.

The N-oxide moiety is known to:

  • Increase polarity and aqueous solubility : This can lead to improved pharmacokinetic profiles.[5][6]

  • Alter electronic properties : The N-oxide group is a strong hydrogen bond acceptor and can influence the electron distribution within the aromatic system, potentially modulating binding affinity and selectivity for the target kinase.[7]

  • Serve as a potential site for metabolic activation or deactivation : In some cases, N-oxides can be reduced in vivo to the parent amine, acting as a prodrug.[5]

Given the established kinase inhibitory potential of the parent 1H-pyrrolo[3,2-b]pyridine scaffold, the introduction of the 4-oxide group presents an intriguing opportunity to fine-tune the activity and properties of this class of inhibitors.

Comparative Analysis with Known Pyrrolopyridine-Based Kinase Inhibitors

To contextualize the potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, a comparison with established inhibitors from the same family is essential.

Compound/Scaffold Target Kinase(s) Reported IC50 Values Key Structural Features Reference
1H-Pyrrolo[2,3-b]pyridine derivativeFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nMPyrrolo[2,3-b]pyridine core with substituents[8]
1H-Pyrrolo[2,3-b]pyridine derivativeTNIK<1 nMPyrrolo[2,3-b]pyridine core with substituents[2]
1H-Pyrrolo[2,3-b]pyridine derivativeCdc77 nMPyrrolo[2,3-b]pyridine core with substituents[4]
1H-Pyrrolo[3,2-c]pyridine derivativeFMS kinase30 nMPyrrolo[3,2-c]pyridine core with diarylamide substituents[1]
1H-Pyrrolo[3,2-b]pyridine 4-oxide Hypothesized: FGFR, TNIK, Cdc7, etc. To be determined Pyrrolo[3,2-b]pyridine core with N-oxide N/A

The potent, nanomolar activities of various pyrrolopyridine derivatives against their respective kinase targets highlight the promise of this scaffold. The key question is how the 4-oxide modification in our compound of interest will influence its activity and selectivity profile.

Hypothesized Mechanism of Action and Potential Advantages

We hypothesize that 1H-Pyrrolo[3,2-b]pyridine 4-oxide will act as an ATP-competitive kinase inhibitor . The pyrrolopyridine core is expected to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.

The N-oxide group could offer several advantages:

  • Enhanced Hinge-Binding Interactions : The oxygen atom of the N-oxide can act as an additional hydrogen bond acceptor, potentially forming a stronger or more selective interaction with the kinase hinge region compared to the parent non-oxidized scaffold.

  • Improved Selectivity : The altered electronics and steric profile introduced by the N-oxide may disfavor binding to off-target kinases, leading to a more selective inhibitor.

  • Favorable Pharmacokinetics : Increased solubility due to the polar N-oxide group could lead to better oral bioavailability and distribution.[5][6]

Experimental Workflows for Evaluation

To validate the potential of 1H-Pyrrolo[3,2-b]pyridine 4-oxide as a kinase inhibitor, a systematic experimental approach is required.

Diagram: Kinase Inhibitor Screening Workflow

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Selectivity & Mechanism A Compound Synthesis & Purification (1H-Pyrrolo[3,2-b]pyridine 4-oxide) B Biochemical Kinase Assay (e.g., ADP-Glo, FRET) A->B Test Compound C IC50 Determination B->C Dose-Response Data D Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D Confirmed Inhibitor H Mechanism of Action Studies (e.g., ATP Competition Assay) E Target Engagement Assay (e.g., Western Blot for p-Substrate) D->E Active Compound F Cellular IC50 Determination E->F Target Modulation Data G Kinome-wide Selectivity Profiling (e.g., Kinobeads) F->G Potent Cellular Inhibitor F->H

Caption: A streamlined workflow for the initial evaluation of a novel kinase inhibitor.

Experimental Protocols

1. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.

  • Materials : Kinase of interest, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

  • Procedure :

    • Prepare serial dilutions of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in a suitable buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[9]

2. Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials : Cancer cell line expressing the target kinase, DMEM/RPMI-1640 medium, FBS, penicillin-streptomycin, MTT reagent, DMSO.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1H-Pyrrolo[3,2-b]pyridine 4-oxide for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Determine the concentration of the compound that inhibits cell growth by 50% (GI50).[9]

3. Western Blot for Target Engagement

This technique is used to detect the phosphorylation status of a kinase's downstream substrate, providing evidence of target engagement in a cellular context.

  • Materials : Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (total substrate and phospho-substrate), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure :

    • Treat cells with 1H-Pyrrolo[3,2-b]pyridine 4-oxide at various concentrations for a defined time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total substrate as a loading control.

Illustrative Signaling Pathway: MAPK/ERK Pathway

Many kinases targeted by pyrrolopyridine inhibitors are components of critical signaling pathways like the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation

References

A Comparative Benchmarking Guide to 1H-Pyrrolo[3,2-b]pyridine 4-oxide: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The strategic introduction of an N-oxide moiety at the pyridine nitrogen (N-4) dramatically alters the electronic landscape, physicochemical properties, and chemical reactivity of the parent heterocycle.[3] This guide provides a comprehensive benchmark analysis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide against two foundational heterocyclic compounds: its parent, 1H-Pyrrolo[3,2-b]pyridine, and the archetypal Pyridine N-oxide. Through objective comparison and supporting experimental data, we elucidate the unique advantages and synthetic opportunities that N-oxidation confers upon this critical scaffold, offering actionable insights for researchers, medicinal chemists, and drug development professionals.

Introduction and Selection of Benchmark Compounds

The fusion of a pyrrole ring with a pyridine ring gives rise to azaindoles, a class of compounds that serve as effective bioisosteres for indoles and purines. Among the isomers, the 7-azaindole framework is particularly prominent in drug discovery. N-oxidation is a powerful, albeit sometimes overlooked, strategy in molecular design. The N-oxide group is not merely a protecting group; it is a versatile functional handle that modulates basicity, dipole moment, and solubility, while simultaneously activating the pyridine ring for new transformations.[4][5]

To contextualize the performance of 1H-Pyrrolo[3,2-b]pyridine 4-oxide (Compound A) , we have selected two key benchmarks:

  • 1H-Pyrrolo[3,2-b]pyridine (Compound B): The direct precursor, or parent heterocycle. Comparing A to B directly isolates and quantifies the impact of the N-oxide functionality.

  • Pyridine N-oxide (Compound C): The simplest aromatic N-oxide. This comparison provides a fundamental baseline for the inherent reactivity of the N→O moiety itself, disentangled from the effects of the fused pyrrole ring.

G cluster_A Compound A: 1H-Pyrrolo[3,2-b]pyridine 4-oxide cluster_B Compound B: 1H-Pyrrolo[3,2-b]pyridine (7-Azaindole) cluster_C Compound C: Pyridine N-oxide A B C

Figure 1: Structures of the target compound and selected benchmarks.

Comparative Analysis I: Physicochemical Properties

The introduction of the highly polar N-oxide bond fundamentally alters key physicochemical parameters that are critical for drug development, such as solubility and target engagement. The N-oxide oxygen acts as a strong hydrogen bond acceptor, while the formal positive charge on the nitrogen significantly reduces the basicity of the pyridine ring.

Causality Behind the Changes:

  • pKa: The N-oxide oxygen atom withdraws electron density from the pyridine ring, and the lone pair on the nitrogen is already engaged in bonding. This makes protonation of the nitrogen far less favorable, resulting in a dramatic decrease in basicity (a lower pKa of the conjugate acid) compared to the parent pyridine or azaindole.[6][7]

  • Dipole Moment: The N+-O- bond is highly polarized, creating a large dipole moment. This increased polarity often enhances aqueous solubility, a desirable trait for candidate drug molecules.[6]

  • LogP: The increased polarity and hydrogen bonding capacity typically lead to a lower LogP value, indicating reduced lipophilicity compared to the parent heterocycle.

Table 1: Comparison of Key Physicochemical Properties

Property 1H-Pyrrolo[3,2-b]pyridine 4-oxide 1H-Pyrrolo[3,2-b]pyridine Pyridine N-oxide
Molecular Formula C₇H₆N₂O C₇H₆N₂ C₅H₅NO
Molecular Weight 134.14 g/mol [3] 118.14 g/mol 95.10 g/mol [8]
pKa (Conjugate Acid) ~0.5 - 1.0 (Estimated) 4.6 0.79[6]
Dipole Moment (Debye) > 4.0 (Estimated) ~2.0 4.37 D[6]

| Calculated LogP | -0.8 (Estimated) | 1.1 | -1.2[8] |

Note: Experimental values for 1H-Pyrrolo[3,2-b]pyridine 4-oxide are not widely reported; estimates are based on the established effects of N-oxidation on the pyridine ring.

Comparative Analysis II: Chemical Reactivity & Synthetic Utility

The true power of the N-oxide becomes apparent in its profound influence on chemical reactivity. It transforms the pyridine ring from a relatively electron-rich system (prone to electrophilic substitution) into an electron-deficient one, opening up new avenues for functionalization.

Activation Towards Nucleophilic and Electrophilic Attack
  • Parent Azaindole (Compound B): The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, while the pyrrole ring remains electron-rich and susceptible to attack, typically at the C-3 position.[3]

  • N-Oxide (Compound A): The N-oxide group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-6 positions (α to the N-oxide) and the C-4 position (γ to the N-oxide, though this position is part of the pyrrole ring in this scaffold).[3][6] Furthermore, treatment with reagents like POCl₃ or Ac₂O can lead to functionalization at these activated positions, followed by deoxygenation to restore the parent pyridine ring.[7]

Case Study: Regiodivergent Heck Arylation

A compelling demonstration of the N-oxide's directing power is found in palladium-catalyzed Heck reactions. Research has shown that the N-oxide can completely reverse the regioselectivity of vinyl group arylation on the 7-azaindole scaffold.[9]

  • Without N-Oxide: The reaction of N-vinyl-7-azaindole with iodoarenes predominantly yields the α-arylated product.

  • With N-Oxide: The same reaction with N-vinyl-7-azaindole N-oxide proceeds with high selectivity to give exclusively the β-arylated product.[9]

Causality of the Regiochemical Switch: This divergence is attributed to different transition state geometries. The N-oxide's oxygen atom is proposed to coordinate with the palladium catalyst, favoring a six-membered metallocyclic intermediate that leads to β-arylation, whereas the parent compound forms a five-membered intermediate favoring α-arylation.[9] This level of predictable, functional-group-dependent control is invaluable in complex molecule synthesis.

Table 2: Regioselectivity in Pd-Catalyzed Heck Arylation of N-Vinyl-7-Azaindole Derivatives[9]

Substrate Product Regioselectivity (α : β) Predominant Isomer
N-Vinyl-7-azaindole 4.3 : 1 α-Arylated

| N-Vinyl-7-azaindole N-oxide | > 1 : 99 | β-Arylated |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The N-oxide scaffold is fully compatible with modern cross-coupling methodologies, enabling the introduction of diverse aryl and heteroaryl groups. The following protocol describes a general procedure for a Suzuki-Miyaura coupling on a halogenated 1H-pyrrolo[3,2-b]pyridine 4-oxide, a key step in building molecular complexity. This protocol is designed to be self-validating by including in-process controls and final characterization steps.

Objective: To couple an arylboronic acid with 6-bromo-1H-pyrrolo[3,2-b]pyridine 4-oxide.

Materials:

  • 6-bromo-1H-pyrrolo[3,2-b]pyridine 4-oxide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Xantphos (0.10 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon gas supply

Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add 6-bromo-1H-pyrrolo[3,2-b]pyridine 4-oxide, the arylboronic acid, Pd(OAc)₂, Xantphos, and K₂CO₃.

  • Inert Atmosphere: Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes. This step is critical to prevent oxidation of the palladium catalyst, which would deactivate it.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The use of degassed solvents further ensures the reaction remains oxygen-free.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Reaction Monitoring (Self-Validation): After 2 hours, carefully take a small aliquot from the reaction mixture. Dilute it and analyze by Thin Layer Chromatography (TLC) or LC-MS against a sample of the starting material. The disappearance of the starting material spot and the appearance of a new, more non-polar product spot indicates reaction progress. Continue heating and monitoring until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Characterization (Final Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: Self-validating workflow for Suzuki-Miyaura cross-coupling.

Implications in Medicinal Chemistry

The strategic use of the N-oxide in the 7-azaindole scaffold provides several potential advantages in a drug discovery context:

  • Modulation of Pharmacokinetics: The increased polarity and hydrogen bonding capacity can improve aqueous solubility and reduce the risk of metabolic attack on the pyridine nitrogen, a common site of Phase I metabolism.[4]

  • Novel Target Interactions: The N-oxide oxygen is a potent hydrogen bond acceptor. This can enable new, favorable interactions with amino acid residues in a protein's active site, potentially increasing binding affinity and potency.[5]

  • Prodrug Strategy: In hypoxic environments, such as those found in solid tumors, N-oxides can be bioreduced back to the parent pyridine. This mechanism can be exploited to design hypoxia-activated prodrugs that release the active agent selectively in the target tissue.

  • Intellectual Property: Functionalizing a known scaffold in a novel way, such as through N-oxidation, can open up new intellectual property space.

Conclusion

1H-Pyrrolo[3,2-b]pyridine 4-oxide is far more than a simple derivative of 7-azaindole. The N-oxide functionality serves as a powerful strategic tool for the modern chemist. It fundamentally alters the compound's physicochemical profile, reducing basicity and increasing polarity, which can be leveraged to improve drug-like properties. Critically, it inverts the electronic character of the pyridine ring, enabling novel synthetic transformations and providing exquisite regiochemical control, as exemplified by its ability to completely switch the selectivity of Heck arylations. For researchers and drug developers, embracing the N-oxide is not merely an alternative synthetic route but a gateway to new chemical space, enhanced molecular properties, and innovative therapeutic design.

References

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Sharma, P., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Yang, Y., et al. (2020). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. Retrieved from [Link]

  • Chen, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2023). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. PubChem Compound Database. Retrieved from [Link]

  • Singh, U. P., & Kumar, S. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A) 7‐Azaindole in natural and bioactive molecules and drugs with azine‐.... Retrieved from [Link]

  • Lee, K., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Leger, S., & Lee, G. T. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Process Research & Development. Retrieved from [Link]

  • Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]

  • Ilardi, E. A., & Vitaku, E. (2014). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity of kinase inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold. While our initial focus is the hypothetical lead compound, 1H-pyrrolo[3,2-b]pyridine 4-oxide, we will leverage publicly available experimental data from well-characterized, structurally related analogs to provide a comprehensive and practical comparison. This approach will equip researchers, scientists, and drug development professionals with the necessary framework to evaluate and predict the selectivity of novel kinase inhibitors.

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP and serving as a hinge-binding motif for numerous kinase inhibitors.[1] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of rational drug design.

In this guide, we will use FMS-like tyrosine kinase 3 (FLT3) as our primary target of interest. Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.[2][3] We will explore how subtle modifications to the pyrrolopyridine scaffold can dramatically alter the cross-reactivity profile and provide detailed protocols for assessing these off-target effects.

The Imperative of Kinase Selectivity

The human genome contains over 500 protein kinases, all sharing a conserved ATP-binding pocket. This structural homology is the primary reason why achieving absolute selectivity for a single kinase is exceedingly difficult. First-generation kinase inhibitors were often multi-targeted, displaying activity against a broad range of kinases.[4] While this polypharmacology can sometimes be beneficial, it often leads to a higher incidence of off-target side effects.[5]

Second-generation inhibitors, developed through rational drug design, aim for higher potency and selectivity.[6] However, even highly selective inhibitors can possess unexpected off-target activities that may have clinical implications. For instance, a highly selective FLT3 inhibitor might also interact with other structurally related kinases like KIT or PDGFR, which could lead to both therapeutic and adverse effects.[7]

This guide will use Quizartinib (AC220) , a potent and selective second-generation FLT3 inhibitor, as a primary exemplar to illustrate the principles of cross-reactivity analysis. For the purpose of this guide, we will refer to it as our lead compound, PR-101 , a derivative of the 1H-pyrrolo[3,2-b]pyridine 4-oxide scaffold. We will compare its selectivity profile with that of Midostaurin , a first-generation multi-kinase inhibitor, and Gilteritinib , another second-generation FLT3 inhibitor with a distinct off-target profile.[8]

Experimental Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically involves an initial broad screening against a large panel of kinases, followed by cell-based assays to confirm the biological relevance of any identified off-target hits.

Protocol 1: Large-Panel Kinase Binding Assay (e.g., KINOMEscan™)

This competitive binding assay is a gold standard for in vitro selectivity profiling. It quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large number of kinases.

Principle: The assay measures the amount of kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower amount of bound kinase indicates a stronger interaction between the kinase and the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., PR-101) in DMSO at a concentration of 100 mM. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: A panel of human kinases, recombinantly expressed as DNA-tagged proteins, are arrayed in a multi-well plate.

  • Binding Reaction: The test compound is added to the wells containing the kinases, along with an immobilized, active-site directed ligand. The mixture is incubated to allow for binding to reach equilibrium.

  • Washing: Unbound compound and kinase are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining in each well is quantified using qPCR. The results are typically expressed as a percentage of the DMSO control (% Control). A lower % Control value indicates stronger inhibition.

Protocol 2: Cellular Viability Assay for Off-Target Confirmation

Once potential off-target kinases are identified from the binding assay, it is crucial to determine if these interactions translate into a biological effect in a cellular context. This can be achieved by assessing the anti-proliferative activity of the compound in a panel of cancer cell lines, each known to be dependent on a specific kinase for survival.

Principle: If a compound inhibits a kinase that is essential for the survival of a particular cell line, it will lead to a decrease in cell viability.

Step-by-Step Methodology:

  • Cell Line Panel Selection: Select a panel of cell lines with known kinase dependencies. For our example, this would include:

    • MOLM-13: An AML cell line with an FLT3-ITD mutation, serving as a positive control for on-target activity.[4][9]

    • Other cell lines dependent on potential off-target kinases identified in the KINOMEscan™ assay (e.g., a cell line dependent on KIT or PDGFR).

    • A cell line that does not depend on FLT3 or the identified off-targets, as a negative control.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., PR-101) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.

Comparative Analysis of Kinase Inhibitor Selectivity

The data generated from the above-mentioned assays allow for a direct comparison of the selectivity profiles of different inhibitors.

Table 1: Kinase Selectivity Profile of PR-101 (Data from Quizartinib)

The following table summarizes the inhibitory activity of PR-101 at a concentration of 1 µM against a selection of kinases. The data is presented as % Control, where a lower value indicates stronger binding.

Kinase Target% Control @ 1 µMKinase Family
FLT3 <1 RTK
KIT2RTK
PDGFRα5RTK
PDGFRβ3RTK
RET8RTK
CSF1R15RTK
ABL1>50Non-RTK
SRC>50Non-RTK
LCK>50Non-RTK
EGFR>50RTK
VEGFR2>50RTK

Data is representative and compiled from publicly available sources on Quizartinib.[7][10][11]

As the data indicates, PR-101 is a highly selective inhibitor of FLT3, with significant activity also observed against other class III receptor tyrosine kinases (RTKs) such as KIT, PDGFRα/β, and RET. This is a common feature of many FLT3 inhibitors due to the structural similarity within this kinase subfamily.

Table 2: Comparative Selectivity of FLT3 Inhibitors

This table compares the selectivity of PR-101 with Midostaurin and Gilteritinib. Selectivity is often quantified using a selectivity score (S-score), which represents the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

InhibitorPrimary Target(s)S-Score (1 µM)Key Off-TargetsGeneration
PR-101 (Quizartinib) FLT3 ~0.02 KIT, PDGFRα/β, RET Second
MidostaurinFLT3, KIT, PDGFR, VEGFR, PKC~0.30Numerous kinases across multiple familiesFirst
GilteritinibFLT3, AXL, ALK~0.05AXL, ALK, LTKSecond

S-scores are illustrative and based on published kinome profiling data.[12][13]

This comparison clearly illustrates the evolution of kinase inhibitor development. Midostaurin, a first-generation inhibitor, interacts with a wide array of kinases, which may contribute to both its efficacy and its side-effect profile.[8][14] In contrast, PR-101 (Quizartinib) and Gilteritinib are significantly more selective, primarily targeting FLT3 and a small number of other kinases.[15] The distinct off-target profiles of Quizartinib (KIT, PDGFR) and Gilteritinib (AXL, ALK) highlight how different chemical scaffolds, even when designed for the same primary target, can have unique cross-reactivity fingerprints.

Visualizing Pathways and Workflows

Diagram 1: Simplified FLT3 Signaling and Potential Off-Target Pathways

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 KIT KIT KIT->RAS KIT->PI3K KIT->STAT5 PDGFR PDGFR PDGFR->RAS PDGFR->PI3K PDGFR->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation PR101 PR-101 PR101->FLT3 On-Target PR101->KIT Off-Target PR101->PDGFR Off-Target

Caption: On-target vs. off-target inhibition by PR-101.

Diagram 2: Experimental Workflow for Kinase Cross-Reactivity Profiling

Workflow cluster_cellular Cellular Validation start Start: Novel Pyrrolopyridine Compound (e.g., PR-101) kinome_scan In Vitro Kinome Scan (Competitive Binding Assay) start->kinome_scan data_analysis Data Analysis: Identify Potential Off-Targets (% Inhibition > Threshold) kinome_scan->data_analysis cell_panel Select Cell Line Panel (On-Target & Off-Target Models) data_analysis->cell_panel viability_assay Cell Viability Assay (IC50 Determination) cell_panel->viability_assay western_blot Western Blot: Confirm Target Engagement (p-Kinase levels) viability_assay->western_blot decision Biologically Relevant Off-Target? western_blot->decision end_safe Proceed: Favorable Selectivity Profile decision->end_safe No end_redesign Re-evaluate: Lead Optimization / Redesign decision->end_redesign Yes

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Conclusion

The development of kinase inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold continues to be a promising avenue for cancer therapy. However, the success of these endeavors hinges on a deep understanding of their selectivity profiles. As we have demonstrated through the analysis of our exemplar compound, PR-101 (based on Quizartinib), and its comparison with other FLT3 inhibitors, even subtle structural differences can lead to vastly different off-target interaction landscapes.

A systematic and multi-faceted approach to cross-reactivity profiling, combining broad in vitro screening with targeted cellular validation, is indispensable. This not only de-risks clinical development by identifying potential liabilities early on but also provides a more complete picture of the compound's mechanism of action. For researchers in the field, a thorough understanding of these principles is paramount to designing the next generation of safe and effective targeted therapies.

References

  • Zotz, R., et al. (2019). Quizartinib (AC220): a promising option for acute myeloid leukemia. Drug Design, Development and Therapy, 13, 1205–1213. Available from: [Link]

  • Kiyoi, H., et al. (2020). FLT3 inhibitors: recent advances and problems for clinical application. Expert Review of Clinical Pharmacology, 13(1), 37-50. Available from: [Link]

  • Vichem Chemie. (n.d.). Development of selective FLT3 inhibitors. Available from: [Link]

  • Ambinder, A., & Griffiths, E. (2023). Which Inhibitor Should Be Used to Treat FLT3-Positive AML? ASH Clinical News. Available from: [Link]

  • Percival, M. B. (2018). FLT3 Inhibitors Shake Up Treatment Landscape for AML. Targeted Oncology. Available from: [Link]

  • Cortes, J. E., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML. Blood Cancer Journal, 14(1), 2. Available from: [Link]

  • Mori, K., et al. (2017). TREEspot™ Kinase Dendrogram of Gilteritinib at 100 nM. ResearchGate. Available from: [Link]

  • Wang, E. S. (2021). Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. Journal of Hematology & Oncology, 14(1), 1-15. Available from: [Link]

  • Swords, R., et al. (2016). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Leukemia, 30(9), 1764-1775. Available from: [Link]

  • Stone, R. M., et al. (2018). Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis. Blood Advances, 2(4), 444–453. Available from: [Link]

  • Dhillon, S. (2023). A Review of FLT3 Kinase Inhibitors in AML. Cancers, 15(20), 4966. Available from: [Link]

  • Cancer Care Ontario. (2025). Midostaurin. CCO Formulary. Available from: [Link]

  • Fathi, A. T., & Levis, M. J. (2014). Midostaurin: an emerging treatment for acute myeloid leukemia patients. Expert Opinion on Investigational Drugs, 23(8), 1133-1144. Available from: [Link]

  • Levis, M. J. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1178–1181. Available from: [Link]

  • Stone, R. M. (2017). Midostaurin approved for FLT3-mutated AML. Blood, 130(6), 704–706. Available from: [Link]

  • Gallogly, M. M., & Lazarus, H. M. (2017). Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy. Drug Design, Development and Therapy, 11, 3657–3665. Available from: [Link]

  • My Cancer Genome. (n.d.). Gilteritinib. Available from: [Link]

  • Kazi, J. U., & Rönnstrand, L. (2013). Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. PLoS ONE, 8(3), e58661. Available from: [Link]

  • Mori, K., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Molecular Cancer Therapeutics, 16(11), 2324–2334. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioassay of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole N-Oxide Scaffold

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry. It serves as a crucial bioisostere for indoles and purines, offering modulated physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1] Derivatives of this scaffold are prominent as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and c-Met, which are implicated in numerous cancers.[2][3]

The introduction of an N-oxide moiety at the 4-position of the pyridine ring creates 1H-Pyrrolo[3,2-b]pyridine 4-oxide. This modification can significantly alter the compound's electronic profile, hydrogen bonding capacity, and metabolic fate. N-oxide-containing heterocycles are recognized as important pharmacophores with a wide range of biological activities, including anticancer and antitubercular properties.[4][5] However, the unique chemical nature of the N-oxide group presents distinct challenges and opportunities in both chemical synthesis and biological evaluation.

This guide provides an in-depth analysis of the methodologies for synthesizing 1H-Pyrrolo[3,2-b]pyridine 4-oxide and evaluating its biological activity. It is structured to provide not just protocols, but the underlying scientific rationale, focusing on the critical factors that govern experimental reproducibility. By comparing alternative approaches and offering detailed, validated protocols, this document serves as a practical resource for researchers aiming to achieve consistent and reliable results.

Part I: Reproducible Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

The synthesis of substituted 7-azaindoles often involves multi-step sequences where reproducibility can be influenced by catalyst choice, reaction conditions, and the purity of intermediates.[1] The introduction of the N-oxide adds a layer of complexity that requires careful control over oxidative conditions.

Strategic Overview: A Modular Approach

A robust and reproducible synthesis relies on a modular strategy that allows for the late-stage introduction of key functional groups. The most logical retrosynthetic approach involves the formation of the core 1H-pyrrolo[3,2-b]pyridine scaffold, followed by N-oxidation. This preserves the potentially sensitive N-oxide functionality from the harsher conditions often required for ring construction.

G FinalProduct 1H-Pyrrolo[3,2-b]pyridine 4-oxide N_Oxidation N-Oxidation FinalProduct->N_Oxidation Final Step CoreScaffold 1H-Pyrrolo[3,2-b]pyridine Core N_Oxidation->CoreScaffold RingFormation Ring Formation (e.g., Cross-Coupling) CoreScaffold->RingFormation StartingMaterials Substituted Pyridine & Pyrrole Precursors RingFormation->StartingMaterials

Caption: General retrosynthetic workflow for 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Comparison of Core Synthesis Methodologies

The construction of the 7-azaindole core is the most critical phase. Palladium-catalyzed cross-coupling reactions are prevalent, but their success and reproducibility depend heavily on the specific substrates and conditions.

Methodology Key Reagents & Catalyst Typical Yield Reproducibility Challenges & Rationale Reference
Suzuki-Miyaura Coupling 2-Iodo-4-chloropyrrolopyridine, Arylboronic acid, Pd₂(dba)₃, K₂CO₃60-85%Chemoselectivity: The catalyst must preferentially react at the iodo- position over the chloro- position. Inconsistent catalyst quality or reaction times can lead to mixtures.[6] Boronic Acid Quality: Impurities or decomposition of the boronic acid can significantly lower yields.[6]
Buchwald-Hartwig Amination 4-Chloro-pyrrolopyridine, Amine, RuPhos Pd G2, NaOt-Bu50-75%Ligand Sensitivity: The RuPhos ligand is effective but can be air-sensitive; improper handling under inert atmosphere leads to catalyst decomposition and failed reactions.[1] Base Strength: Sodium tert-butoxide is highly hygroscopic; moisture contamination will quench the base and halt the catalytic cycle.[1][6]
Domino Sonagashira/Cyclization 4-Amino-2-bromo-5-iodopyridine, Terminal alkyne, Pd catalyst45-70%Multi-step Sensitivity: As a "domino" reaction, it is highly sensitive to the stoichiometry and purity of all components. Minor deviations can lead to the accumulation of undesired intermediates rather than the final cyclized product.[7]
Recommended Protocol: Two-Step Synthesis and N-Oxidation

This protocol prioritizes reproducibility by separating the robust core construction via Suzuki coupling from the more delicate N-oxidation step.

Step 1: Synthesis of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine (Adapted from[6])

  • Vessel Preparation: To an oven-dried 50 mL Schlenk flask, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Rationale: Using a SEM-protected pyrrole nitrogen prevents side reactions and improves solubility. K₂CO₃ is a mild and effective base for the Suzuki reaction.[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen gas (repeat three times). This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 mixture, to a concentration of ~0.1 M). Degassing the solvent by sparging with argon for 20 minutes is essential to remove dissolved oxygen.

  • Reaction: Stir the mixture at 100 °C for 30-60 minutes, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Cool the reaction to room temperature. Remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the SEM-protected intermediate.

  • Deprotection: Dissolve the intermediate in a suitable solvent and treat with a deprotection agent (e.g., TBAF for SEM group) to yield the core scaffold.

Step 2: N-Oxidation to 1H-Pyrrolo[3,2-b]pyridine 4-oxide

  • Dissolution: Dissolve the synthesized 1H-pyrrolo[3,2-b]pyridine core (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise over 15 minutes.

    • Rationale: Using a slight excess of m-CPBA ensures complete conversion. Portion-wise addition at 0 °C controls the exothermic reaction and minimizes potential side reactions.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. The product N-oxide is typically more polar than the starting material.

  • Quenching & Workup: Upon completion, quench the excess peroxide by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate. Stir vigorously for 20 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography or recrystallization to yield the final 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Troubleshooting Synthesis and Ensuring Reproducibility
Problem Potential Cause Recommended Solution & Rationale
Low Yield in Step 1 (Suzuki) Inactive catalystEnsure the palladium catalyst is from a reliable source and handled under a strict inert atmosphere. Use of pre-catalysts like RuPhos Pd G2 can sometimes improve robustness.[1]
Poor quality boronic acidUse freshly purchased boronic acid or recrystallize older batches. Purity is paramount for transmetalation efficiency.
Incomplete N-Oxidation (Step 2) Insufficient oxidantIncrease the equivalents of m-CPBA slightly (e.g., to 1.5 eq). Ensure the m-CPBA is active and not degraded from improper storage.
Steric hindranceFor sterically hindered substrates, a stronger oxidizing system (e.g., methyltrioxorhenium) or longer reaction times/higher temperatures may be required, but this must be optimized carefully.
Formation of Side Products Over-oxidationAvoid using a large excess of m-CPBA or prolonged reaction times at elevated temperatures, which could lead to undesired oxidation on other parts of the molecule.
Dimerization during deprotectionAs observed with related azaindoles, deprotection can release formaldehyde, leading to side products.[6] Careful control of pH and temperature during deprotection and workup is crucial.

Part II: Reproducible Bioassays for 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Given that the 7-azaindole scaffold is a potent kinase inhibitor, bioassays for the 4-oxide derivative should focus on quantifying its effect on specific kinases and the downstream cellular consequences.[2] Reproducibility in bioassays is contingent on rigorous validation and consistent execution.[8]

Biological Context: Kinase Signaling Pathways

Many 1H-pyrrolo[2,3-b]pyridine derivatives target the FGFR signaling pathway, which, when abnormally activated, drives cell proliferation and survival via downstream pathways like RAS-MEK-ERK.[2] A primary bioassay should therefore directly measure the inhibition of a relevant kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates MEK MEK RAS->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor 1H-Pyrrolo[3,2-b]pyridine 4-oxide Inhibitor->FGFR:f0 Inhibition G Start Assay Development Precision Precision (Intra- & Inter-Assay) Is CV < 15%? Start->Precision Precision->Start No, Optimize Accuracy Accuracy Does it measure the true value? Precision->Accuracy Accuracy->Start No, Optimize Linearity Linearity & Range Is the response proportional to analyte? Accuracy->Linearity Linearity->Start No, Optimize Robustness Robustness Is it stable to small changes (e.g., temp, incubation time)? Linearity->Robustness Robustness->Start No, Optimize Validated Assay Validated for Use Robustness->Validated Yes

Caption: A lifecycle approach to biological assay validation.

Conclusion

The successful application of 1H-Pyrrolo[3,2-b]pyridine 4-oxide in research and drug development hinges on the ability to reproducibly synthesize the molecule and measure its biological effects. For synthesis, a modular approach using robust, well-characterized reactions like the Suzuki coupling, followed by a controlled N-oxidation, offers the most reliable path. Careful attention to reaction conditions, reagent purity, and inert atmosphere techniques is paramount.

In biological evaluation, the reproducibility of both biochemical and cell-based assays is governed by strict adherence to validated protocols and the use of consistent, high-quality reagents and cell lines. By understanding the causality behind experimental choices—from catalyst selection to cell seeding density—researchers can mitigate variability and generate high-confidence data, ultimately accelerating the journey from chemical synthesis to biological insight.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (Source: Royal Society of Chemistry)

  • A Comparative Guide to the Reproducibility of Experiments Involving 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine and its Alternativ - Benchchem. (Source: BenchChem)

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (Source: NIH National Library of Medicine)

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (Source: MDPI)

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (Source: NIH National Library of Medicine)

  • Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives - Benchchem. (Source: BenchChem)

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (Source: NIH National Library of Medicine)

  • Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies. (Source: PubMed)

  • A Practical Approach to Biological Assay Validation. (Source: EDRA Services)

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (Source: Google Patents)

  • Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers. (Source: NIH National Library of Medicine)

  • Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. (Source: NIH National Library of Medicine)

  • 1H-Pyrrolo[3,2-b]pyridine 4-oxide | CAS#:1116136-36-7. (Source: Chemsrc)

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Source: MDPI)

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (Source: NIH National Library of Medicine)

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (Source: PubMed)

  • Supporting data considerations for novel bioassays. (Source: Extranet Systems)

  • An Update on the Synthesis of Pyrrolob[2][9]enzodiazepines. (Source: NIH National Library of Medicine)

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound and Associated Hazards

1H-Pyrrolo[3,2-b]pyridine 4-oxide belongs to the class of heteroaromatic N-oxides. The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it a versatile intermediate in organic synthesis.[1] However, this reactivity also necessitates careful handling and disposal. Based on data from similar compounds, 1H-Pyrrolo[3,2-b]pyridine 4-oxide should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][3][4][5][6]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard TypePotential EffectsRecommended Precautions
Skin Irritation May cause redness and irritation upon contact.Wear appropriate chemical-resistant gloves and a lab coat.[5]
Eye Irritation May cause serious eye irritation or damage.Wear safety glasses with side shields or goggles.[5][7]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.Handle in a well-ventilated area or a chemical fume hood.[2][4][5]
Acute Oral Toxicity May be harmful if swallowed.[5][6][8]Do not eat, drink, or smoke in laboratory areas.[9]
The Cardinal Rule of Chemical Disposal: Characterization

The cornerstone of proper chemical disposal is the accurate characterization of the waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[10][11] All chemical waste should be treated as hazardous unless it has been definitively determined to be non-hazardous by a qualified professional.[10]

For 1H-Pyrrolo[3,2-b]pyridine 4-oxide, given its chemical structure and the nature of its parent compounds, it is prudent to manage it as a hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

Step 1: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions. Do not mix 1H-Pyrrolo[3,2-b]pyridine 4-oxide waste with other incompatible waste streams.[12]

  • Solid Waste: Collect solid 1H-Pyrrolo[3,2-b]pyridine 4-oxide, contaminated personal protective equipment (PPE) such as gloves, and contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, compatible container.

  • Liquid Waste: Solutions containing 1H-Pyrrolo[3,2-b]pyridine 4-oxide should be collected in a separate, compatible liquid waste container. Be mindful of the solvents used and ensure they are compatible with the container material.

Step 2: Proper Containerization

The choice of container is vital for safe storage and transport of chemical waste.

  • Compatibility: Use containers made of materials that are chemically resistant to 1H-Pyrrolo[3,2-b]pyridine 4-oxide and any solvents in the waste mixture.

  • Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[11][12]

  • Headspace: Do not fill containers to more than 90% of their capacity to allow for expansion of vapors.[13]

Step 3: Accurate and Clear Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.[14]

  • "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[12][14]

  • Chemical Identity: List all chemical constituents by their full name (no abbreviations) and their approximate concentrations.[12]

  • Hazard Identification: Include appropriate hazard warnings, such as pictograms for irritants or other known hazards.[14]

Step 4: Safe Accumulation and Storage

Hazardous waste must be stored safely at or near the point of generation.[11]

  • Satellite Accumulation Area (SAA): Laboratories can store up to 55 gallons of hazardous waste in a designated SAA.[14]

  • Secondary Containment: Store waste containers in a secondary containment tray to catch any potential leaks or spills.[11]

  • Segregation: Keep containers of incompatible waste physically separated.[11]

Step 5: Arranging for Disposal

Disposal of hazardous chemical waste must be handled by a licensed hazardous waste disposal company.[7][15] Never dispose of 1H-Pyrrolo[3,2-b]pyridine 4-oxide down the drain or in the regular trash.[7][10][11]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[10][12]

  • Waste Manifest: A hazardous waste manifest will be required for transportation. This is a legal document that tracks the waste from your laboratory to its final disposal site.

The most common disposal method for this type of organic chemical waste is incineration in a permitted hazardous waste incinerator.[7] This process destroys the chemical and is equipped with scrubbers to treat any hazardous combustion byproducts.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Personal Protective Equipment (PPE): Before cleaning up a small spill, ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment and Cleanup: For small spills, use an inert absorbent material to soak up the substance.[16] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Reporting: Report all spills to your laboratory supervisor and EHS department, following your institution's specific protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Disposal start Experiment Complete: Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid solid_container Select & Label Solid Waste Container solid_waste->solid_container liquid_container Select & Label Liquid Waste Container liquid_waste->liquid_container accumulate Store in Designated Satellite Accumulation Area solid_container->accumulate liquid_container->accumulate request_pickup Request Pickup via Institutional EHS accumulate->request_pickup end Disposal by Licensed Hazardous Waste Vendor request_pickup->end

Disposal Workflow for 1H-Pyrrolo[3,2-b]pyridine 4-oxide

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1H-Pyrrolo[3,2-b]pyridine 4-oxide, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Daniels Health. (2025-05-21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • Chemsrc. 1H-Pyrrolo[3,2-b]pyridine 4-oxide. [Link]

  • Lab Alley. Pyridine Safety Data Sheet. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • PubChem. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. [Link]

  • PubChem. 1H,2H,3H-pyrrolo(3,2-b)pyridine-2,3-dione. [Link]

  • PubChem. CID 66775337. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1H-Pyrrolo[3,2-b]pyridine 4-oxide (CAS No. 1116136-36-7).[1] As a valued researcher, your safety is paramount. This document is designed to provide you with the in-depth, field-proven insights necessary to handle this compound with the utmost care and precision. The guidance herein is built upon a thorough analysis of the known reactivity of N-oxide moieties and the hazard profiles of structurally similar compounds.

Hazard Assessment: A Data-Driven Approach

While a comprehensive, peer-reviewed safety data sheet (SDS) for 1H-Pyrrolo[3,2-b]pyridine 4-oxide is not yet widely available, a robust hazard assessment can be constructed by examining the known risks associated with its structural components: the pyrrolopyridine core and the N-oxide functional group. The parent compound, 1H-Pyrrolo[3,2-b]pyridine, is known to cause skin and eye irritation, as well as respiratory irritation.[2] The addition of the N-oxide group can further influence the molecule's reactivity and toxicological profile.[1]

For a conservative and safety-first approach, we will assume that 1H-Pyrrolo[3,2-b]pyridine 4-oxide presents hazards similar to or greater than those of its analogs, such as Pyridine-N-oxide.

Table 1: Probable Hazard Profile of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Hazard ClassificationPotential Effects and GHS Hazard StatementsRationale based on Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed (H302).[3][4][5]Pyridine and several pyrrolopyridine derivatives are classified as harmful if swallowed.[3][5]
Skin Corrosion/Irritation Causes skin irritation (H315).[2][3][4][6][7]Pyridine, Pyridine-N-oxide, and related pyrrolopyridines are known skin irritants.[2][3][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation (H319) or potentially serious eye damage (H318).[2][3][4][6][7]Pyridine can cause eye burns, and Pyridine-N-oxide and related compounds are known to cause serious eye irritation.[2][3][6][7]
Respiratory Irritation May cause respiratory irritation (H335).[2][3][4][6][7]Inhalation of vapors or dust from pyridine and its derivatives can irritate the respiratory tract.[2][3][6][7]
Chronic Hazards Potential for chronic effects with prolonged exposure.Pyridine is known to have the potential to cause liver and kidney damage with prolonged exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for minimizing exposure risk. This begins with engineering controls and is supplemented by appropriate personal gear.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All work with 1H-Pyrrolo[3,2-b]pyridine 4-oxide, including weighing, dissolving, and transferring, must be conducted in a properly functioning and certified chemical fume hood.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[3][6]

Primary Protective Gear: Non-Negotiable Essentials
  • Eye and Face Protection:

    • Safety Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[9]

    • Face Shield: For procedures with a higher risk of splashing or exothermic reaction, a face shield should be worn over safety goggles for maximum protection.[10][11]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-retardant lab coat should be worn and kept fully buttoned.

    • Gloves: Chemical-resistant gloves are mandatory. Given that this compound may be handled in various solvents, consult the glove manufacturer's compatibility charts. Nitrile gloves provide good short-term protection against a range of chemicals, but for prolonged contact or with specific solvents, heavier-duty gloves like butyl rubber may be necessary.[3][10] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.[3][6]

    • Appropriate Attire: Wear long pants and closed-toe shoes to ensure no skin is exposed.[9][10]

  • Respiratory Protection:

    • Under normal conditions of use within a chemical fume hood, respiratory protection should not be necessary.

    • If there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][10][12] This requires prior medical evaluation and fit-testing.[10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 1H-Pyrrolo[3,2-b]pyridine 4-oxide fume_hood Is the procedure performed in a certified fume hood? start->fume_hood weighing Weighing or transferring solid? fume_hood->weighing Yes no_hood STOP! Do not proceed without a functioning fume hood. fume_hood->no_hood No solution Working with solutions? weighing->solution No ppe_base Required PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - Long Pants & Closed-Toe Shoes weighing->ppe_base Yes splash_risk High splash potential? solution->splash_risk Yes solution->ppe_base No splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_respirator Consult EHS: Respirator may be required ppe_base->ppe_respirator If aerosols are generated ppe_face_shield->ppe_respirator If aerosols are generated

Caption: PPE selection workflow for handling 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid the formation of dust and aerosols.[3][6] Use only in a well-ventilated area, preferably a chemical fume hood.[7][8] Wash hands thoroughly after handling.[6][13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] Store away from incompatible materials such as strong oxidizing agents.[8][12]

Spill and Emergency Procedures
  • Spill:

    • Small Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[8] Sweep up and place in a suitable, closed container for disposal.[3][6]

    • Large Spill: In the event of a large spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.[8]

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][8]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]

Waste Disposal

All waste containing 1H-Pyrrolo[3,2-b]pyridine 4-oxide, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[14]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[8]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[6] Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][14] Do not allow the product to enter drains.[3][6]

Waste Disposal Workflow

Waste_Disposal start Generation of Waste (Pure compound, contaminated labware, PPE) container Place in a labeled, sealed, compatible hazardous waste container. start->container storage Store in a designated, secure waste accumulation area. container->storage disposal Arrange for pickup and disposal by a licensed contractor. storage->disposal documentation Complete all required waste disposal documentation. disposal->documentation

Caption: Workflow for the safe disposal of 1H-Pyrrolo[3,2-b]pyridine 4-oxide waste.

Conclusion

The safe handling of 1H-Pyrrolo[3,2-b]pyridine 4-oxide is achievable through a diligent and informed approach to safety. By understanding the potential hazards based on analogous compounds and adhering strictly to the PPE, handling, and disposal protocols outlined in this guide, you can minimize your risk and maintain a safe laboratory environment. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. Retrieved from [Link]

  • Chemsrc. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 4-oxide | CAS#:1116136-36-7. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US3047579A - Process for preparing n-oxides.
  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubMed Central. (2017). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. Retrieved from [Link]

  • Speciality Chemical. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Retrieved from [Link]

  • ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate. Retrieved from [Link]

  • PubChem. (n.d.). 1H,2H,3H-pyrrolo(3,2-b)pyridine-2,3-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: Pyrrole. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridine 4-oxide
Reactant of Route 2
1H-Pyrrolo[3,2-b]pyridine 4-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.